Product packaging for N,N'-Diacetylethylenediamine(Cat. No.:CAS No. 871-78-3)

N,N'-Diacetylethylenediamine

Cat. No.: B1581533
CAS No.: 871-78-3
M. Wt: 144.17 g/mol
InChI Key: WNYIBZHOMJZDKN-UHFFFAOYSA-N
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Description

N,N'-Diacetylethylenediamine is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.74 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 603. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2 B1581533 N,N'-Diacetylethylenediamine CAS No. 871-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-acetamidoethyl)acetamide
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InChI

InChI=1S/C6H12N2O2/c1-5(9)7-3-4-8-6(2)10/h3-4H2,1-2H3,(H,7,9)(H,8,10)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WNYIBZHOMJZDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70236132
Record name N,N'-Diacetylethylenediamine
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Molecular Weight

144.17 g/mol
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CAS No.

871-78-3
Record name N,N′-Diacetylethylenediamine
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Record name N,N'-ethylenedi(diacetamide)
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Record name N,N'-DIACETYLETHYLENEDIAMINE
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Foundational & Exploratory

N,N'-Diacetylethylenediamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N'-Diacetylethylenediamine: Structure, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (DAED), a symmetrical diamide, serves as a pivotal molecule in both industrial and research settings. While its primary large-scale application is as a direct precursor to the bleach activator tetraacetylethylenediamine (TAED), its fundamental chemical properties, including its capacity to act as a bidentate ligand, make it a molecule of significant interest. This guide provides a comprehensive technical overview of DAED, consolidating its structural features, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications for researchers, chemists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is structurally defined by an ethylenediamine backbone symmetrically N-acylated with acetyl groups. This structure imparts a combination of rigidity and flexibility, with hydrogen bond donor (N-H) and acceptor (C=O) sites that dictate its solid-state packing and solution behavior.

Crystal Structure

The precise three-dimensional arrangement of DAED in the solid state has been determined by X-ray crystallography. The crystallographic data are publicly available through the Cambridge Crystallographic Data Centre (CCDC).[1]

  • CCDC Deposition Number: 223498

  • Associated DOI: 10.5517/cc7hkmw

The crystal structure confirms the trans conformation of the acetamido groups relative to the central C-C bond of the ethylenediamine bridge, a feature that minimizes steric hindrance. Intermolecular hydrogen bonding between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule is a dominant feature of the solid-state packing.

Physicochemical Data

The core properties of this compound are summarized in the table below, compiled from various commercial and database sources. The observed range in melting point is typical for a solid of this nature and is often dependent on the level of purity and crystalline form.

PropertyValueSource(s)
Molecular Formula C₆H₁₂N₂O₂[1][2][3]
Molecular Weight 144.17 g/mol [1][2][3]
IUPAC Name N,N'-(Ethane-1,2-diyl)diacetamide[1]
CAS Number 871-78-3[1][2][3]
Appearance White to off-white crystalline powder[2][4]
Melting Point 170-177 °C[2][4]
Boiling Point 200 °C at 2.5 Torr[5]
Water Solubility Soluble (reported as "almost transparency")[5][6]
Predicted pKa 15.67 ± 0.46[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of DAED. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the DAED molecule results in a simple and clean NMR spectrum.

  • ¹H NMR (in CDCl₃): The proton NMR spectrum exhibits three distinct signals.[7]

    • δ ~6.6 ppm (Broad singlet, 2H): This signal corresponds to the two equivalent amide protons (-NH-). The broadness is characteristic of amide protons due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

    • δ ~3.37 ppm (Singlet, 4H): This sharp singlet arises from the four equivalent methylene protons of the ethylenediamine backbone (-CH₂-CH₂-). The equivalence is due to the free rotation around the C-C bond.

    • δ ~1.99 ppm (Singlet, 6H): This strong singlet corresponds to the six equivalent methyl protons of the two acetyl groups (-COCH₃).

  • ¹³C NMR (in CDCl₃): The carbon spectrum is expected to show three signals corresponding to the unique carbon environments.[1]

    • δ ~170 ppm: Amide carbonyl carbon (C=O).

    • δ ~40 ppm: Methylene carbon (-CH₂-).

    • δ ~23 ppm: Methyl carbon (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of DAED is dominated by characteristic amide absorptions. The analysis is typically performed on a KBr pellet.[1] Key vibrational bands and their assignments are as follows:

  • ~3300 cm⁻¹ (N-H Stretch): A strong, sharp band characteristic of the stretching vibration of the secondary amide N-H bond.

  • ~3100 cm⁻¹ (N-H Stretch, Overtone): Often seen in amides due to Fermi resonance.

  • ~2950-2850 cm⁻¹ (C-H Stretch): Absorptions corresponding to the symmetric and asymmetric stretching of the methyl and methylene C-H bonds.[8]

  • ~1640 cm⁻¹ (Amide I Band, C=O Stretch): This is one of the most intense and characteristic bands in the spectrum, arising from the carbonyl stretching vibration.[8]

  • ~1550 cm⁻¹ (Amide II Band, N-H Bend): A strong band resulting from the coupling of the N-H in-plane bending and C-N stretching vibrations.

  • ~1290 cm⁻¹ (Amide III Band): A more complex vibration involving C-N stretching and N-H bending.

Synthesis of this compound

DAED is most commonly synthesized via the diacetylation of ethylenediamine. While industrial processes are optimized for continuous flow and high throughput, a robust laboratory-scale batch synthesis can be readily performed.[9][10][11]

Synthesis Workflow

The logical flow for the synthesis involves the reaction of the primary amine with an acetylating agent, followed by purification. The reaction with acetic acid is an equilibrium process requiring the removal of water to drive it to completion.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product Ethylenediamine Ethylenediamine Reaction Reflux with Azeotropic Dehydration Ethylenediamine->Reaction AceticAcid Acetic Acid (Acetylating Agent) AceticAcid->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction DehydratingAgent Dehydrating Agent (e.g., Toluene) DehydratingAgent->Reaction Cooling Cooling & Crystallization Reaction->Cooling 1. Reaction Completion Filtration Vacuum Filtration Cooling->Filtration 2. Precipitate Formation Washing Washing with Solvent Filtration->Washing 3. Isolate Crude Solid Drying Drying in Vacuo Washing->Drying 4. Remove Impurities Product Pure this compound Drying->Product 5. Obtain Pure Product

References

An In-depth Technical Guide to the Synthesis of N,N'-Diacetylethylenediamine from Ethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of N,N'-diacetylethylenediamine, a valuable bidentate ligand and chemical intermediate. The primary focus is on the direct acylation of ethylenediamine using acetic anhydride, a robust and efficient laboratory-scale method. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines methods for purification and characterization. Emphasizing scientific integrity and safety, this guide is designed to be a self-validating resource, enabling skilled professionals to replicate the synthesis with a thorough understanding of the causal factors behind each procedural step.

Introduction: The Significance of this compound

This compound (DAED), also known as N,N'-ethylenebisacetamide, is a chemical compound featuring two amide functional groups bridged by an ethylene backbone. Its structure allows it to act as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. This property makes it a precursor for more complex ligands, such as ethylenediaminetetraacetic acid (EDTA), and a subject of interest in the development of novel materials and catalysts. Its synthesis from readily available and inexpensive starting materials, ethylenediamine and an acetylating agent, makes it an accessible and important intermediate in organic synthesis.

Synthesis: Principles and Mechanistic Rationale

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. The nucleophilic nitrogen atoms of ethylenediamine attack the electrophilic carbonyl carbons of an acetylating agent. While industrial processes sometimes utilize acetic acid at high temperatures to drive off the water byproduct[1][2][3], a more direct and common laboratory approach employs acetic anhydride for its higher reactivity.

Reaction Scheme

The overall balanced chemical equation for the reaction of ethylenediamine with acetic anhydride is as follows:

C₂H₄(NH₂)₂ + 2 (CH₃CO)₂O → C₂H₄(NHCOCH₃)₂ + 2 CH₃COOH

Ethylenediamine + Acetic Anhydride → this compound + Acetic Acid

Mechanistic Insights: Nucleophilic Acyl Substitution

The reaction proceeds in two successive acylation steps. The lone pair of electrons on one of the primary amine nitrogens of ethylenediamine initiates a nucleophilic attack on a carbonyl carbon of acetic anhydride.[4] This forms a tetrahedral intermediate. The intermediate then collapses, eliminating an acetate ion—a good leaving group—to form the mono-acetylated product and a molecule of acetic acid.

This process repeats on the second, still-nucleophilic amine group to yield the final this compound product. The reaction with acetic anhydride is highly exothermic, particularly during the initial addition, due to the high reactivity of the anhydride and the formation of stable amide bonds.[5] This necessitates careful temperature control to prevent side reactions and ensure safety.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. It is designed as a self-validating system where careful execution ensures a high-purity product.

Materials and Equipment
  • Reagents: Ethylenediamine (≥99%), Acetic Anhydride (≥98%), Ethanol (95% or absolute), Deionized Water.

  • Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser, thermometer, ice-water bath, heating mantle, Buchner funnel and flask, filtration paper, standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and thermometer. Place the flask in an ice-water bath on top of the magnetic stirrer. Ensure the setup is in a well-ventilated chemical fume hood.[6][7]

  • Reagent Charging: Carefully measure 6.0 g (0.1 mol) of ethylenediamine and add it to the reaction flask.

  • Controlled Addition of Acetic Anhydride: Measure 22.5 g (0.22 mol) of acetic anhydride into the dropping funnel. Begin stirring the ethylenediamine and add the acetic anhydride dropwise to the flask.

    • Causality Explanation: A slight excess of acetic anhydride ensures the complete di-acetylation of the ethylenediamine. The dropwise addition into an ice bath is critical to dissipate the heat generated from the highly exothermic acylation reaction, preventing uncontrolled boiling and potential side-product formation.[5]

  • Reaction Progression: Maintain the internal temperature below 20°C during the addition. After the addition is complete (approx. 30-45 minutes), remove the ice bath and allow the mixture to warm to room temperature.

  • Heating to Completion: Fit the reflux condenser to the central neck of the flask. Gently heat the reaction mixture to 80-90°C using a heating mantle and maintain this temperature for 1 hour with continued stirring.

    • Causality Explanation: Heating the mixture after the initial exothermic phase ensures the reaction goes to completion, particularly for the second, less reactive mono-acetylated intermediate.

  • Product Isolation: After heating, cool the reaction mixture to room temperature, then further cool in an ice-water bath for 30 minutes. A white solid precipitate of this compound should form.

    • Causality Explanation: The product has lower solubility in the acetic acid byproduct at reduced temperatures, allowing it to crystallize out of the solution.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product on the filter with two 20 mL portions of cold deionized water to remove residual acetic acid and any unreacted starting material.

  • Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry in an oven at 80-100°C until a constant weight is achieved.

Purification by Recrystallization
  • Transfer the dried crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

    • Causality Explanation: Recrystallization from a suitable solvent like ethanol separates the desired product from impurities. The product should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Data Summary and Product Characterization

Summary of Reaction Parameters
ParameterValue
Molar Mass of Ethylenediamine60.10 g/mol
Molar Mass of Acetic Anhydride102.09 g/mol
Molar Mass of Product144.17 g/mol [8]
Molar Ratio (Ethylenediamine:Anhydride)1 : 2.2
Theoretical Yield14.42 g
Expected Actual Yield80-90%
Physicochemical Properties
  • Appearance: White to off-white crystalline powder.[8]

  • Melting Point: 170-172 °C.[8] A sharp melting point in this range indicates high purity.

  • Molecular Formula: C₆H₁₂N₂O₂[9]

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: Expected characteristic peaks include:

    • ~3300 cm⁻¹ (N-H stretch, amide)

    • ~1640 cm⁻¹ (C=O stretch, Amide I band)

    • ~1550 cm⁻¹ (N-H bend, Amide II band)

    • ~2900-3000 cm⁻¹ (C-H stretch)

  • ¹H NMR Spectroscopy (in D₂O):

    • Singlet at ~2.0 ppm (6H, two -COCH₃ groups)

    • Singlet at ~3.3 ppm (4H, -CH₂-CH₂- bridge)

Safety and Handling Precautions

Professional laboratory safety practices must be strictly followed. This synthesis involves hazardous materials that require careful handling in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Ethylenediamine: Corrosive and toxic. Causes severe skin burns and eye damage and may cause allergic skin or respiratory reactions.[5][7] Avoid inhalation and skin contact.

  • Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Reacts violently with water and is a lachrymator.[6]

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and a flame-resistant lab coat are mandatory.[10]

  • Waste Disposal: The filtrate, containing acetic acid and residual reagents, should be neutralized and disposed of according to institutional and local environmental regulations.

Process Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, from reagent preparation to the final purified product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep_reagents Measure Reagents: - Ethylenediamine - Acetic Anhydride setup_glassware Assemble Glassware in Fume Hood add_anhydride 1. Controlled Addition of Acetic Anhydride (T < 20°C) setup_glassware->add_anhydride warm_stir 2. Warm to RT add_anhydride->warm_stir heat_reflux 3. Heat to 80-90°C (1 hour) warm_stir->heat_reflux cool_precipitate 4. Cool in Ice Bath to Precipitate Product heat_reflux->cool_precipitate filter_wash 5. Vacuum Filter & Wash with Cold H₂O cool_precipitate->filter_wash dry_crude 6. Dry Crude Product filter_wash->dry_crude recrystallize 7. Recrystallize from Hot Ethanol dry_crude->recrystallize final_product 8. Filter & Dry Final Product recrystallize->final_product

Caption: Workflow for the synthesis and purification of this compound.

References

N,N'-Diacetylethylenediamine solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N,N'-Diacetylethylenediamine

Authored by a Senior Application Scientist

Foreword

In the landscape of chemical synthesis and pharmaceutical development, understanding the fundamental physicochemical properties of a compound is paramount. This compound (DAED), a key intermediate and building block, is no exception. Its solubility profile dictates everything from reaction kinetics and purification strategies to its potential applications in formulated products. This guide is designed for the practicing researcher, scientist, and drug development professional, offering a deep dive into the solubility characteristics of DAED. We move beyond mere data points to explore the underlying principles and provide robust, field-tested methodologies for determining its solubility in your own laboratory settings. Our focus is on empowering you with the causal understanding and practical protocols necessary for success.

Introduction to this compound (CAS: 871-78-3)

This compound, also known as N,N'-ethylenebisacetamide, is a diamide derivative of ethylenediamine.[1][2] With a molecular weight of 144.17 g/mol and the formula C₆H₁₂N₂O₂, it presents as a white crystalline solid at room temperature.[1][3] Its molecular structure, featuring two polar amide groups separated by a nonpolar ethylene bridge, bestows upon it an amphiphilic character that is central to its solubility behavior.[4] This structure allows for significant hydrogen bonding, a key determinant of its interaction with various solvents.

Key Physical and Chemical Properties:

  • Molecular Formula: C₆H₁₂N₂O₂[1][2][3]

  • Molecular Weight: 144.17 g/mol [1][2][3]

  • Appearance: White to almost white crystalline solid/powder[4][5]

  • Melting Point: 173 - 175 °C[3]

  • IUPAC Name: N-(2-acetamidoethyl)acetamide[1]

Understanding the solubility of this compound is critical for optimizing synthetic routes, developing effective purification methods like crystallization, and for formulation scientists who might consider it for aqueous or non-aqueous systems.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a state of dynamic equilibrium, where the rate of dissolution of the solid into the solution equals the rate of precipitation from the solution.[6] When this equilibrium is reached, the solution is termed "saturated."[6] The principle of "like dissolves like" is the foundational concept for predicting solubility.[7][8]

  • Polar Solvents: These solvents (e.g., water, methanol, ethanol) have large dipole moments and are effective at dissolving polar solutes. The solubility of DAED in polar protic solvents is expected to be high. Its two amide groups contain both hydrogen bond donors (N-H) and acceptors (C=O), allowing for extensive hydrogen bonding with protic solvent molecules like water.[4]

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) lack significant dipole moments and are better at dissolving nonpolar solutes. The ethylene backbone of DAED provides some nonpolar character, but the dominant polar amide groups limit its solubility in strongly nonpolar solvents.

Several factors critically influence the solubility equilibrium:

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and applying heat (energy) shifts the equilibrium towards dissolution, according to Le Chatelier's principle.

  • pH (for ionizable compounds): DAED is a neutral molecule with a predicted pKa of around 15.67, making it a very weak acid.[5] Therefore, its solubility is not expected to be significantly influenced by pH within the typical aqueous range (pH 1-10).

  • Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant.

  • Crystal Lattice Energy: The energy holding the DAED molecules together in its solid crystalline state must be overcome by the energy of solvation (the interaction between solute and solvent molecules).[9] A high lattice energy can lead to lower solubility.

Solubility Profile of this compound

While extensive quantitative data is not widely published, the chemical nature of DAED allows for a well-supported qualitative assessment. The compound's structure, with its capacity for strong hydrogen bonding, governs its behavior.

Qualitative Solubility

This compound exhibits a distinct solubility pattern based on solvent polarity:

  • Polar Protic Solvents: It demonstrates excellent solubility in highly polar protic solvents such as water and lower alcohols (e.g., methanol, ethanol).[4][10] The high water solubility is a direct result of the strong hydrogen bonding interactions between the amide groups and water molecules.[4]

  • Polar Aprotic Solvents: Solubility is expected to be moderate to good in solvents like DMSO and DMF.

  • Nonpolar Solvents: Solubility is expected to be low in nonpolar solvents like hexane and toluene, where the energy gained from solvent-solute interactions is insufficient to overcome the solute's crystal lattice energy.

Quantitative Solubility Data
SolventSolvent TypeTemperature (°C)Quantitative Solubility (mg/mL)Qualitative AssessmentReference
WaterPolar Protic25Data to be determinedSoluble / Excellent[4][10]
EthanolPolar Protic25Data to be determinedSoluble[4]
MethanolPolar Protic25Data to be determinedSoluble[4]
AcetonePolar Aprotic25Data to be determinedTo be determined
Ethyl AcetateModerately Polar25Data to be determinedTo be determined
DichloromethaneModerately Polar25Data to be determinedTo be determined
TolueneNonpolar Aromatic25Data to be determinedLikely Poorly Soluble
HexaneNonpolar Aliphatic25Data to be determinedLikely Insoluble

Experimental Determination of Equilibrium Solubility

To generate reliable and reproducible quantitative data, a rigorous experimental protocol is essential. The "shake-flask" method is the gold standard for determining equilibrium (or thermodynamic) solubility.[11][12] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.

Rationale for the Shake-Flask Method

This method is chosen for its reliability and direct measurement of the thermodynamic equilibrium state.[11][13] Unlike kinetic solubility methods, which can be influenced by the rate of dissolution and precipitation, the shake-flask method ensures that the system has reached a stable, saturated state.[14] This is crucial for applications in formulation and physical chemistry where true thermodynamic solubility is the required parameter.

Workflow for Equilibrium Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep_compound Weigh excess This compound combine Add compound to solvent in sealed vial prep_compound->combine prep_solvent Prepare solvent system (e.g., buffered water) prep_solvent->combine incubate Incubate at controlled temperature (e.g., 25°C) combine->incubate agitate Agitate continuously (e.g., 24-72 hours) incubate->agitate separate Separate solid and liquid (Centrifugation or Filtration) agitate->separate aliquot Take a precise aliquot of the clear supernatant separate->aliquot dilute Dilute aliquot with mobile phase aliquot->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with controls and checks to ensure data integrity.

Materials and Equipment:

  • This compound (solid, purity ≥97%)[2]

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker or rotator in a temperature-controlled incubator[15]

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PVDF or PTFE)[15][16]

  • Calibrated pipettes and tips

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer[15][16]

Procedure:

  • Preparation of Samples:

    • Add an excess amount of this compound to a pre-weighed glass vial. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is ~10-20 mg for a 2 mL solvent volume.

    • Record the exact mass of the compound added.

    • Carefully add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.[15]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25°C or 37°C).[15]

    • Agitate the mixtures for a predetermined period. Equilibration time can vary, but 24 to 72 hours is typical to ensure equilibrium is reached.[16] A preliminary time-course experiment (testing at 24, 48, 72 hours) is recommended to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand briefly to allow larger particles to settle.

    • Method A (Filtration): Withdraw the supernatant using a syringe and pass it through a chemical-resistant syringe filter (e.g., 0.22 µm) into a clean vial.[16] Discard the first few drops to saturate any potential binding sites on the filter.[16]

    • Method B (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[16]

  • Quantification:

    • Carefully take a known volume (e.g., 100 µL) of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). The concentration of DAED is determined by comparing the instrument response to the calibration curve.

    • Alternatively, for a simpler estimation, UV-Vis spectrophotometry can be used if DAED has a suitable chromophore and the solvent does not interfere.[17]

  • Data Analysis and Calculation:

    • Calculate the concentration in the diluted sample from the calibration curve.

    • Account for the dilution factor to determine the concentration in the original saturated supernatant. This value is the equilibrium solubility.

    • Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Safety and Handling

While this compound is not classified as hazardous under GHS criteria according to most suppliers, it is imperative to follow good laboratory practices.[1][5]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, gloves, and a lab coat when handling the compound.[3]

  • Handling: Avoid creating dust.[3] Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

Conclusion and Field Insights

The solubility of this compound is fundamentally driven by its ability to form strong hydrogen bonds, leading to high solubility in polar protic solvents like water. For the drug development professional, this high aqueous solubility is a favorable property. For the synthetic chemist, it informs the choice of solvents for reactions and the design of crystallization procedures for purification, where a solvent system of mixed polarity might be required to achieve optimal recovery.

The lack of published quantitative data underscores the importance of rigorous, in-house determination. The protocol provided in this guide is a robust framework for generating such data. A common pitfall is insufficient equilibration time; we strongly recommend performing a time-to-equilibrium study to validate your chosen incubation period. Similarly, ensure that your analytical method is validated for linearity, accuracy, and precision to have full confidence in your results. By grounding your work in these fundamental principles and meticulous experimental execution, you can effectively harness the properties of this compound for your research and development goals.

References

A Spectroscopic Guide to N,N'-Diacetylethylenediamine: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture of N,N'-Diacetylethylenediamine

This compound, a derivative of ethylenediamine, is a compound of significant interest in various chemical and pharmaceutical applications. Its structure, characterized by two acetamide groups linked by an ethylene bridge, imparts specific chemical properties that are crucial for its function in synthesis and material science. Accurate and comprehensive characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding its behavior in different chemical environments. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a holistic understanding of its structure. This document is designed to serve as a valuable resource for researchers and professionals by not only presenting the spectral data but also delving into the causality behind the experimental observations and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for obtaining high-resolution NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[2]

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Amide N-H~6.6Broad Singlet2H
Methylene (-CH₂-)~3.37Singlet4H
Methyl (-CH₃)~1.99Singlet6H

Data sourced from ChemicalBook.[3]

Interpretation:

  • Amide Protons (N-H): The broad singlet observed around 6.6 ppm is characteristic of amide protons. The broadness of the signal is due to a combination of factors, including quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

  • Methylene Protons (-CH₂-CH₂-): The four protons of the ethylene bridge are chemically equivalent due to the molecule's symmetry and therefore appear as a single sharp signal at approximately 3.37 ppm. The absence of splitting indicates that there are no adjacent, non-equivalent protons.

  • Methyl Protons (-CH₃): The six protons of the two methyl groups are also chemically equivalent, giving rise to a single, sharp peak at around 1.99 ppm. This high degree of symmetry is a key feature confirming the N,N'-disubstituted pattern.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum further corroborates the structure of this compound with a minimal number of signals, again highlighting its symmetry.

Signal AssignmentChemical Shift (δ, ppm)
Carbonyl (C=O)~170
Methylene (-CH₂-)~39
Methyl (-CH₃)~23

Note: Approximate chemical shifts are based on typical values for similar functional groups.

Interpretation:

  • Carbonyl Carbon (C=O): The signal in the downfield region, typically around 170 ppm, is indicative of the amide carbonyl carbon.

  • Methylene Carbon (-CH₂-): The carbon atoms of the ethylene bridge are equivalent and resonate at approximately 39 ppm.

  • Methyl Carbon (-CH₃): The two methyl carbons are also equivalent and produce a signal in the upfield region, around 23 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: FTIR Analysis

A common method for obtaining the IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer with a KBr pellet.

  • Sample Preparation: A small amount of the finely ground sample is intimately mixed with dry potassium bromide (KBr).

  • Pellet Formation: The mixture is pressed under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and automatically subtracted from the sample spectrum.[5]

IR Spectral Data and Interpretation

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H StretchSecondary Amide
~3090C-H Stretch (Amide)Amide
~1640C=O Stretch (Amide I)Amide
~1560N-H Bend (Amide II)Amide
~1290C-N StretchAmide

Note: Wavenumbers are approximate and based on typical values for secondary amides.

Interpretation:

  • N-H Stretching: The strong absorption band around 3300 cm⁻¹ is a clear indication of the N-H stretching vibration in the secondary amide groups.

  • Amide I Band (C=O Stretch): A very strong and sharp absorption peak around 1640 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in an amide. This is often the most intense band in the spectrum.

  • Amide II Band (N-H Bend): The absorption around 1560 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching, known as the Amide II band. The presence of both Amide I and Amide II bands is a strong confirmation of the amide functionality.

  • C-N Stretching: The band around 1290 cm⁻¹ corresponds to the C-N stretching vibration.

Caption: Key IR absorptions of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.[6]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

  • Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column, where it is separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data and Interpretation

The mass spectrum of this compound provides its molecular weight and insights into its fragmentation pathways.[7][8]

m/zProposed Fragment
144[M]⁺ (Molecular Ion)
85[CH₃CONHCH₂CH₂]⁺
73[CH₃CONHCH₂]⁺
43[CH₃CO]⁺ (Acylium ion)
30[CH₂NH₂]⁺

Data sourced from PubChem.[8]

Interpretation:

  • Molecular Ion Peak: The peak at m/z 144 corresponds to the molecular weight of this compound (C₆H₁₂N₂O₂), confirming its elemental composition.

  • Major Fragmentation Pathways: The fragmentation pattern is consistent with the structure. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a common fragmentation pathway for amides and amines. The presence of the fragment at m/z 85 suggests the loss of an acetamide radical. The fragment at m/z 73 likely arises from the cleavage of the ethylene bridge. The prominent peak at m/z 43 is characteristic of the acylium ion ([CH₃CO]⁺), a very stable fragment. The peak at m/z 30 is likely due to the [CH₂NH₂]⁺ fragment.

Mass_Fragmentation M [C₆H₁₂N₂O₂]⁺˙ m/z = 144 F85 [C₄H₇N₂O]⁺ m/z = 85 M->F85 - •COCH₃ F73 [C₃H₇N₂O]⁺ m/z = 73 M->F73 - •NHCOCH₃ F43 [C₂H₃O]⁺ m/z = 43 F85->F43 - CH₂CH₂NH F30 [CH₄N]⁺ m/z = 30 F73->F30 - COCH₃

Caption: Proposed fragmentation of this compound.

Conclusion: A Cohesive Spectroscopic Portrait

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating confirmation of the structure of this compound. The simplicity of the NMR spectra is a direct consequence of the molecule's symmetry. The characteristic absorption bands in the IR spectrum definitively identify the amide functional groups. Finally, the mass spectrum confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This multi-technique approach ensures a high degree of confidence in the structural assignment, a critical aspect for its application in research and development.

References

An In-Depth Technical Guide to N,N'-Diacetylethylenediamine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N,N'-Diacetylethylenediamine (DAED), a foundational molecule in both industrial and research chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed methodologies for its synthesis, and its significant applications, particularly as a precursor to bleach activators and as a versatile ligand in coordination chemistry.

Introduction and Historical Context

This compound, systematically known as N,N'-ethylenebisacetamide, is a diamide derivative of ethylenediamine. Its molecular structure, characterized by an ethylene bridge flanked by two acetamido groups, imparts a unique combination of rigidity and flexibility, with hydrogen-bonding capabilities that are crucial to its chemical behavior.

While the precise moment of its first synthesis is not definitively documented in readily available modern literature, historical context points to its existence and use as a known chemical entity by the early 20th century. A key piece of evidence is a 1911 publication in the Recueil des Travaux Chimiques des Pays-Bas, which describes the synthesis of N,N,N',N'-tetraacetylethylenediamine (TAED) from this compound[1]. This indicates that DAED was already being synthesized and used as a starting material at this time. The industrial significance of DAED grew substantially in the mid-20th century with the development and commercialization of TAED as a highly effective bleach activator in laundry detergents[2].

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 871-78-3[3][4]
Molecular Formula C₆H₁₂N₂O₂[5][6]
Molecular Weight 144.17 g/mol [5][6]
Appearance White to off-white crystalline powder[7][8]
Melting Point 170-172 °C[3]
Boiling Point 200 °C at 2.5 Torr[3]
Water Solubility Soluble[7]
BRN 1762229[3]

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound is primarily achieved through the acylation of ethylenediamine. The choice of acylating agent and reaction conditions can be tailored to optimize yield and purity.

Synthesis from Ethylenediamine and Acetic Acid

A common and industrially relevant method involves the reaction of ethylenediamine with acetic acid. This process typically occurs in a melt of this compound at elevated temperatures (around 160-230 °C)[9]. The reaction proceeds in two conceptual steps: an initial acid-base neutralization to form the ethylenediamine diacetate salt, followed by a dehydration (amidation) to form the diamide.

A key challenge in this synthesis is the removal of water, which is a byproduct of the amidation. Continuous removal of water vapor, for instance, through a distillation column, is employed to drive the reaction equilibrium towards the product[9][10]. One patented process enhances this by washing the exiting water vapor with a portion of the incoming ethylenediamine feed, which helps to recover any co-distilled acetic acid[9][10].

dot graph Synthesis_from_Acetic_Acid { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

EDA [label="Ethylenediamine"]; AcOH [label="Acetic Acid"]; Reactor [label="High-Temperature Reactor\n(160-230 °C)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Distillation [label="Distillation Column", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAED_Melt [label="this compound (Melt)"]; Water_Vapor [label="Water Vapor"];

EDA -> Reactor; AcOH -> Reactor; Reactor -> Distillation [label="Reaction Mixture"]; Distillation -> Water_Vapor [label="Separation"]; Distillation -> Reactor [label="Reflux"]; Reactor -> DAED_Melt [label="Product"]; } dot Diagram 1: Conceptual workflow for the synthesis of this compound from ethylenediamine and acetic acid.

Experimental Protocol: Continuous Synthesis from Ethylenediamine and Acetic Acid [9][10]

  • Apparatus: A reaction vessel equipped with a stirrer, heating mantle, and a distillation column.

  • Procedure:

    • A melt of this compound is established in the reaction vessel and maintained at a temperature between 160-230 °C[9].

    • Ethylenediamine and acetic acid are continuously fed into the reactor, typically in a molar ratio of approximately 1:2 to 1:2.5[9].

    • The water formed during the reaction is continuously removed as vapor through the distillation column.

    • The molten this compound product is continuously withdrawn from the reactor.

  • Causality of Experimental Choices:

    • High Temperature: The elevated temperature provides the necessary activation energy for the amidation reaction and keeps the product in a molten state for continuous processing.

    • Continuous Removal of Water: This is crucial to shift the reaction equilibrium to favor the formation of the diamide, thereby achieving a high conversion rate.

    • Molar Ratio: A slight excess of acetic acid can help ensure the complete conversion of the more valuable ethylenediamine.

Synthesis from Ethylenediamine and Acetic Anhydride

An alternative and often more rapid laboratory-scale synthesis involves the use of acetic anhydride as the acylating agent. This reaction is highly exothermic and is typically performed at lower temperatures.

Experimental Protocol: Batch Synthesis with Acetic Anhydride [5]

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Procedure:

    • Dissolve ethylenediamine (1 equivalent) in a suitable solvent such as water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of acetic anhydride (2 equivalents) in a non-miscible solvent like toluene, while maintaining the temperature at 0 °C.

    • Stir the biphasic mixture vigorously for a set period (e.g., 20 minutes).

    • Separate the aqueous and organic phases. The product, this compound, will be in the aqueous phase.

    • The product can be isolated by removing the water under reduced pressure.

  • Self-Validating System:

    • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by analyzing aliquots using Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting material signals and the appearance of the product signals.

    • The final product's identity and purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and FTIR).

Applications of this compound

The primary utility of this compound stems from its role as a key intermediate in the synthesis of other valuable compounds and its ability to act as a ligand in coordination chemistry.

Precursor to Tetraacetylethylenediamine (TAED)

The most significant industrial application of this compound is as the direct precursor to N,N,N',N'-tetraacetylethylenediamine (TAED)[2][9][11]. TAED is a widely used bleach activator in laundry detergents and cleaning products[11]. It reacts with hydrogen peroxide (released from perborates or percarbonates) in the wash water to generate peracetic acid, a powerful oxidizing agent that enables effective bleaching at lower temperatures[11].

The synthesis of TAED involves the further acetylation of this compound with acetic anhydride, often at elevated temperatures (e.g., 135-140 °C)[9].

dot graph TAED_Synthesis_Pathway { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

DAED [label="this compound"]; Acetic_Anhydride [label="Acetic Anhydride"]; Reaction [label="Acetylation\n(135-140 °C)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TAED [label="N,N,N',N'-Tetraacetylethylenediamine\n(TAED)"];

DAED -> Reaction; Acetic_Anhydride -> Reaction; Reaction -> TAED; } dot Diagram 2: The synthetic pathway from this compound to TAED.

Role in Coordination Chemistry

This compound can act as a bidentate ligand, coordinating to metal ions through the lone pairs on its nitrogen atoms. While research on the coordination complexes of this compound itself is not as extensive as for its parent, ethylenediamine, the principles are similar. The presence of the acetyl groups, however, can influence the electronic and steric properties of the resulting metal complexes. For instance, N,N'-dibenzylethylenediamine, a structurally related ligand, has been used to synthesize copper coordination compounds with interesting structural features and catalytic activities[12]. N-substituted ethylenediamines, in general, are known to form stable complexes with a variety of metal ions and have potential applications in catalysis and drug development[4].

Intermediate in Pharmaceutical and Organic Synthesis

This compound and its derivatives serve as versatile building blocks in organic synthesis. While specific examples in the final structure of marketed drugs are not widely documented, its role as an intermediate is significant[13]. The diamine backbone is a common motif in many biologically active molecules, and DAED provides a protected or functionalized version of this scaffold for further chemical transformations. For example, the related compound N,N'-dibenzylethylenediamine is a key starting material for the synthesis of N,N'-dibenzylethylenediamine penicillin[2].

Conclusion

This compound is a molecule of considerable historical and ongoing importance. From its early 20th-century origins as a chemical intermediate to its current large-scale production as the precursor to the ubiquitous bleach activator TAED, its utility is well-established. For researchers, it offers a versatile platform for the synthesis of more complex molecules and for the exploration of novel coordination chemistry. The straightforward and scalable synthesis of this compound ensures its continued relevance in both academic and industrial chemical endeavors.

References

Introduction: Unveiling N,N'-Diacetylethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Experimental Analysis of N,N'-Diacetylethylenediamine

This compound (DAED), systematically named N-(2-acetamidoethyl)acetamide, is a diamide with significant industrial and chemical relevance.[1] While it serves as a crucial intermediate in the synthesis of commodity chemicals like the bleach activator N,N,N',N'-tetraacetylethylenediamine (TAED), its molecular structure presents a compelling case study for fundamental theoretical analysis.[2] The molecule's inherent flexibility, characterized by rotations around multiple single bonds, and its capacity for robust hydrogen bonding make it an ideal subject for computational chemistry.

This guide provides a senior application scientist's perspective on the theoretical studies of DAED. It bridges the gap between computational prediction and experimental validation, offering researchers and drug development professionals a cohesive understanding of its molecular behavior. We will explore the conformational landscape, the nature of its hydrogen-bonding networks, and the experimental protocols required to synthesize and validate these theoretical insights.

Identifier Value
IUPAC Name N-(2-acetamidoethyl)acetamide
Synonyms N,N'-Ethylenebisacetamide, 1,2-Diacetamidoethane
CAS Number 871-78-3[1][2]
Molecular Formula C₆H₁₂N₂O₂[1]
Molecular Weight 144.17 g/mol [1][2]
Appearance White to almost white crystalline powder[2][3]
Melting Point 170-177 °C[2][4]
Predicted XlogP -1.1[1]
Polar Surface Area 58.2 Ų[1]

Part 1: The Theoretical Core – Computational Insights into DAED

The true power of modern chemical research lies in the synergy between theoretical modeling and empirical data. For a molecule like DAED, computational methods provide a lens to view dynamic processes and structural preferences that are often difficult to isolate experimentally.

Conformational Analysis: The Landscape of Molecular Shapes

The central ethylene bridge (-CH₂-CH₂-) and the two N-acetyl groups (–NHCOCH₃) of DAED are not static. Rotation around the C-C and C-N bonds gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.[5]

The primary dihedral angles that define DAED's conformation are:

  • O=C-N-C: Defines the planarity of the amide bond.

  • C-N-C-C: Describes the orientation of the amide plane relative to the ethylene backbone.

  • N-C-C-N: The crucial angle defining the gauche or anti arrangement of the two nitrogen atoms.

Theoretical approaches, primarily using Density Functional Theory (DFT), are employed to map this landscape. By systematically rotating these bonds and calculating the corresponding single-point energies, a potential energy surface can be generated. Subsequent geometry optimization from various starting points allows for the identification of the lowest energy (most stable) conformers.[6] For similar amide systems, it has been shown that a combination of steric hindrance and intramolecular interactions dictates the preferred conformations.[5]

cluster_PES Potential Energy Surface (PES) Exploration Start Initial DAED Structure Scan Systematic Dihedral Scans (N-C-C-N, C-N-C-C) Start->Scan Define Rotatable Bonds Opt Geometry Optimization (DFT: B3LYP/6-31G*) Scan->Opt Identify Minima Analysis Identify Low-Energy Conformers (Gauche, Anti, etc.) Opt->Analysis Compare Energies End Relative Stabilities & Geometries Analysis->End Final Output

Caption: Workflow for theoretical conformational analysis of DAED.

The Power of Hydrogen Bonding: From Single Molecules to Supramolecular Structures

Hydrogen bonding is a defining characteristic of DAED's chemistry.[7] Computational studies are essential for quantifying the strength and nature of these bonds.

  • Intramolecular H-Bonding: Theoretical calculations can investigate the possibility of weak hydrogen bonds forming between the N-H of one amide group and the C=O of the other, which would stabilize certain folded conformations.

  • Intermolecular H-Bonding: This is the dominant interaction in the condensed phase. In the solid state, DAED molecules arrange themselves to maximize N-H···O=C hydrogen bonds, forming extended networks.[8]

The crystal structure of DAED reveals a hydrogen-bonded sheet structure.[8] Theoretical methods like Natural Bond Orbital (NBO) analysis can be used to probe these interactions, calculating the stabilization energy (E⁽²⁾) associated with the charge transfer from the oxygen lone pair (LP) to the antibonding N-H orbital (σ*). This provides a quantitative measure of hydrogen bond strength.[9]

M1 Molecule A (...-NH-C=O) M2 Molecule B (...-NH-C=O) M1->M2 N-H ··· O=C M4 Molecule D (...-NH-C=O) M1->M4 N-H ··· O=C M3 Molecule C (...-NH-C=O) M2->M3 N-H ··· O=C M4->M3 N-H ··· O=C

Caption: Simplified 2D representation of the H-bonding network in DAED.

Part 2: Experimental Grounding – Synthesis and Validation

Theoretical models are predictive frameworks that must be validated by empirical evidence. The synthesis of high-purity DAED is the first step, followed by spectroscopic and crystallographic analysis to confirm its structure and conformation.

Synthesis Protocol: Acetylation of Ethylenediamine

The most direct synthesis of DAED involves the di-acetylation of ethylenediamine with acetic acid. The reaction proceeds by forming an ammonium acetate salt intermediate, which upon heating, dehydrates to form the diamide.[10]

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (1.0 mol).

  • Acid Addition: Slowly add glacial acetic acid (2.1 mol) to the flask while cooling in an ice bath to manage the exothermic reaction. The molar ratio is kept slightly above 2.0 to ensure complete reaction.[10]

  • Reflux and Dehydration: Heat the resulting mixture to reflux (approx. 140-150 °C). Water is generated as a byproduct and must be removed to drive the reaction to completion. This can be achieved via a Dean-Stark apparatus or by simple distillation.

  • Isolation: As the reaction proceeds, the product will begin to crystallize in the reaction flask. After cooling, the solid mass is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then a non-polar solvent like diethyl ether to remove unreacted starting materials and impurities.

  • Recrystallization: For high-purity DAED suitable for analysis, recrystallize the solid from hot ethanol or water.

  • Drying: Dry the purified white crystals under vacuum to yield this compound.

Structural Validation: Spectroscopy and Crystallography

The data obtained from these techniques provides the ground truth for validating computational models.

  • X-ray Crystallography: The single-crystal X-ray structure of DAED (available from the Cambridge Crystallographic Data Centre, CCDC Deposition No. 223498) provides definitive proof of its solid-state conformation and packing.[1] It confirms the anti conformation of the N-C-C-N backbone and the extensive intermolecular N-H···O=C hydrogen bonding that leads to the formation of 2D sheets.[8]

  • Infrared (IR) Spectroscopy: Theoretical frequency calculations (DFT) can predict the vibrational spectrum. Key experimental peaks to compare against are:

    • N-H Stretch: A strong band around 3300 cm⁻¹.

    • C-H Stretch: Bands in the 2950-2850 cm⁻¹ region.

    • Amide I (C=O Stretch): A very strong, sharp band around 1640 cm⁻¹.

    • Amide II (N-H Bend): A strong band around 1550 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is typically simple. One would expect a singlet for the methyl protons (-COCH₃) and a singlet for the methylene protons (-CH₂-CH₂-), assuming free rotation in solution. A broad signal for the amide N-H protons is also expected.

    • ¹³C NMR: Two distinct signals are predicted: one for the methyl carbons and one for the methylene carbons, plus a signal for the carbonyl carbon. Comparing the calculated chemical shifts (using a method like GIAO) with the experimental spectrum validates the electronic structure of the lowest-energy conformer in solution.

Conclusion

The study of this compound serves as a powerful example of the modern, integrated approach to chemical science. Theoretical investigations, particularly DFT-based conformational and hydrogen bond analyses, provide a deep understanding of the molecule's intrinsic properties and energetic preferences. These computational models, however, do not exist in a vacuum. They are rigorously tested and validated against experimental data from synthesis, spectroscopy (NMR, IR), and X-ray crystallography. This synergy between theory and practice provides a self-validating system, ensuring a robust and comprehensive understanding of molecular behavior, which is indispensable for researchers in materials science and drug development.

References

A Technical Guide to Unlocking the Research Potential of N,N'-Diacetylethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Reagent Shelf

N,N'-Diacetylethylenediamine (DAED), also known as N,N'-ethylenebisacetamide, is a molecule of deceptive simplicity. While its most established role is as a critical intermediate in the synthesis of the widely used bleach activator Tetraacetylethylenediamine (TAED)[1], its true potential extends far beyond this single application. The symmetrical diamide structure, with its hydrogen-bonding capabilities and multiple coordination sites, presents a versatile and underexplored platform for innovation across several scientific disciplines.

This guide is designed for researchers, chemists, and drug development professionals who seek to look beyond the catalog entry for DAED (CAS No. 871-78-3)[2]. We will move past the foundational and into the prospective, outlining tangible, high-potential research areas. The narrative is structured not as a rigid manual, but as a logical exploration of opportunity, grounded in established chemical principles and supported by actionable experimental frameworks. Here, we explore the causality behind experimental design, proposing research pathways in industrial chemistry, coordination chemistry, polymer science, and medicinal chemistry.

Core Molecular Characteristics

Before delving into new frontiers, a firm grasp of DAED's fundamental properties is essential.

PropertyValueSource(s)
Molecular Formula C₆H₁₂N₂O₂[2]
Molecular Weight 144.17 g/mol [2]
IUPAC Name N-(2-acetamidoethyl)acetamide[3]
Appearance White to almost white powder or crystal
Melting Point 170-172 °C[4]
Key Structural Features Flexible ethylene bridge, two secondary amide groups, four potential coordination sites (2xN, 2xO)[5]

Part 1: Industrial Synthesis & Process Optimization — The TAED Pathway

The most significant industrial application of DAED is its role as the direct precursor to Tetraacetylethylenediamine (TAED).[6][7] TAED is the primary bleach activator in European laundry detergents, reacting with hydrogen peroxide sources to generate peracetic acid, a more efficient bleaching agent at lower temperatures (~40 °C).[7] The synthesis is a robust two-stage process, with the second stage—the conversion of DAED to TAED—offering fertile ground for research in process optimization, catalysis, and yield improvement.

The Core Reaction: Acetylation of DAED

The conversion is a straightforward acetylation reaction where DAED is treated with an excess of acetic anhydride at elevated temperatures.[1][8] The acetic acid generated as a byproduct is typically removed via distillation to drive the reaction equilibrium toward the formation of TAED, thereby increasing the yield.[1][9]

TAED_Synthesis DAED This compound (DAED) Reactor Reaction Vessel DAED->Reactor Ac2O Acetic Anhydride (Ac₂O) Ac2O->Reactor Heat Heat (135-145°C) Heat->Reactor Catalyst Catalyst (Optional) e.g., Solid Acid Catalyst->Reactor Distillation Reactive Distillation (Removes Acetic Acid byproduct) Reactor->Distillation Equilibrium Shift TAED_crude Crude TAED Mixture Distillation->TAED_crude Purification Purification (Crystallization, Filtration, Washing) TAED_crude->Purification TAED_pure Pure TAED Purification->TAED_pure

Caption: Workflow for the conversion of DAED to TAED.

Research Area 1: Catalysis & Yield Enhancement

While the reaction proceeds thermally, there is a clear opportunity for catalytic enhancement to lower reaction temperatures, reduce reaction times, and improve selectivity, thereby minimizing colored byproducts.[10]

Proposed Research:

  • Solid Acid Catalysis: Investigate novel solid acid catalysts (e.g., sulfated zirconia, functionalized zeolites) to replace traditional liquid acids. Solid acids offer easier separation and recyclability, aligning with green chemistry principles. A reported study utilized SO₄²⁻/Al₂O₃ as a solid acid catalyst, achieving yields up to 81.9%.[6]

  • Kinetic Modeling: Develop detailed kinetic models of the acetylation reaction. Understanding the reaction rates, including the formation of the intermediate Triacetylethylenediamine (TriAED), can inform the design of more efficient reactor systems (e.g., continuous flow reactors).[9]

Experimental Protocol: Catalytic Synthesis of TAED from DAED
  • Apparatus Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a packed distillation column connected to a condenser.

  • Reactant Charging: Charge 60.0 g (0.416 mol) of this compound (DAED) and 6.0 g of a selected solid acid catalyst (e.g., SO₄²⁻/Al₂O₃) into the flask.

  • Addition of Acetic Anhydride: Add 425 g (4.16 mol) of acetic anhydride. The molar ratio of acetic anhydride to DAED is a key parameter to investigate, with ratios from 3:1 to 5:1 being common starting points.[6][9]

  • Reaction Execution: Heat the mixture to reflux at 140-145 °C with vigorous stirring.[10]

  • Reactive Distillation: As the reaction proceeds, begin to distill the acetic acid byproduct. Control the distillation head temperature between 110-125 °C.[6] This step is critical for driving the reaction to completion.

  • Workup and Isolation: After 2-3 hours of distillation, cool the reaction mixture to induce crystallization. Filter the resulting slurry, wash the solid product with cold acetic anhydride or a non-reactive solvent (e.g., hexane), and dry under vacuum.

  • Characterization: Analyze the final product for yield, purity (HPLC), and identity (¹H NMR, FTIR).

ParameterInvestigated RangeRationaleSource(s)
Molar Ratio (Ac₂O:DAED) 3:1 to 5:1A stoichiometric excess of acetic anhydride is required to drive the reaction equilibrium forward.[1][6]
Temperature (°C) 110 - 160Balances reaction rate against the potential for thermal degradation and byproduct formation.[6]
Catalyst Loading (wt%) 1 - 10Optimizes catalytic activity while minimizing cost and potential downstream contamination.[6]
Reaction Time (h) 2 - 5Sufficient time to reach high conversion, particularly when coupled with reactive distillation.[6][10]

Part 2: Coordination Chemistry — An Uncharted Territory

A thorough review of the scientific literature reveals a striking gap: the coordination chemistry of DAED is virtually unexplored. While related ligands like ethylenediamine and its N,N'-diacetic acid derivative (EDDA) are well-known chelating agents, DAED's potential as a ligand remains untapped. This represents a significant and fundamental research opportunity.

The amide groups in DAED are weaker electron donors than the primary amines of ethylenediamine. However, the molecule presents a tetradentate N₂,O₂ donor set, which could form stable five-membered chelate rings with a variety of metal ions. The resulting complexes could exhibit novel catalytic, magnetic, or spectroscopic properties.

Research Area 2: Synthesis and Characterization of Novel Metal Complexes

The foundational work in this area involves synthesizing and structurally characterizing DAED-metal complexes to understand its coordination modes.

Proposed Research:

  • Complex Synthesis: React DAED with a range of transition metal salts (e.g., Cu(II), Ni(II), Co(II), Fe(III), Pd(II)) in various solvents to isolate crystalline complexes.

  • Structural Elucidation: Use single-crystal X-ray diffraction to definitively determine the coordination geometry, bond lengths, and angles. This is crucial to understand how the amide donors and ethylene bridge adapt to different metal centers.

  • Spectroscopic Analysis: Characterize the complexes using FTIR (to observe shifts in C=O and N-H stretching frequencies upon coordination), UV-Vis spectroscopy (to study d-d transitions), and NMR spectroscopy (for diamagnetic complexes).

Coordination_Chemistry cluster_synthesis Synthesis & Characterization cluster_application Potential Applications DAED DAED Ligand (N₂,O₂ donor set) Complex [M(DAED)X₂] Complex DAED->Complex Metal Metal Salt (e.g., CuCl₂, Pd(OAc)₂) Metal->Complex Solvent Solvent System (e.g., EtOH, MeCN) Solvent->Complex Catalysis Homogeneous Catalysis (e.g., Oxidation, C-C Coupling) Complex->Catalysis Explore Activity Materials Functional Materials (e.g., Magnetic, Luminescent) Complex->Materials Measure Properties Bioinorganic Bioinorganic Modeling Complex->Bioinorganic Investigate Reactivity

Caption: Proposed research workflow for DAED coordination chemistry.

Research Area 3: Catalytic Applications of DAED-Metal Complexes

Once characterized, these novel complexes can be screened for catalytic activity. The unique electronic and steric environment provided by the DAED ligand could lead to new reactivity patterns.

Proposed Research:

  • Oxidation Catalysis: Screen copper and iron complexes for their ability to catalyze aerobic oxidation reactions, a field where related diamine complexes have shown promise.

  • Cross-Coupling Reactions: Investigate palladium(II) complexes of DAED as catalysts in fundamental C-C and C-N cross-coupling reactions. The stability and solubility imparted by the ligand could be beneficial.

Part 3: Polymer & Materials Science — A New Building Block

The bifunctional nature of DAED makes it an attractive candidate as a monomer for step-growth polymerization. Its two secondary amine protons can be abstracted, or the entire molecule can be used as a diamine equivalent in certain reactions, opening a pathway to novel polyamides and other polymers.

Research Area 4: DAED as a Monomer for Polyamides

Polyamides are a critical class of high-performance polymers. Synthesizing polyamides using DAED instead of a traditional diamine could introduce amide groups directly into the polymer backbone, potentially enhancing properties like hydrogen bonding, thermal stability, and moisture absorption.

Proposed Research:

  • Polycondensation Reactions: Perform low-temperature solution polycondensation of DAED with various aromatic and aliphatic diacid chlorides (e.g., terephthaloyl chloride, sebacoyl chloride).[11]

  • Polymer Characterization: Analyze the resulting polymers for their molecular weight (viscometry), solubility in organic solvents, thermal properties (TGA, DSC), and mechanical properties. The presence of the pre-existing amide links in the monomer is a unique structural feature that warrants investigation.

Experimental Protocol: Synthesis of a Polyamide from DAED
  • Monomer Preparation: In a dry, nitrogen-purged flask, dissolve 2.88 g (0.02 mol) of DAED in 20 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) containing a small amount of an acid scavenger like pyridine.

  • Diacid Chloride Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a diacid chloride, for example, 4.06 g (0.02 mol) of terephthaloyl chloride, dissolved in 20 mL of NMP.

  • Polymerization: Stir the mixture at 0 °C for 1 hour and then at room temperature for 5 hours under a nitrogen atmosphere.

  • Precipitation and Purification: Pour the viscous polymer solution into 200 mL of rapidly stirring water or methanol to precipitate the polyamide.

  • Isolation: Filter the solid polymer, wash it thoroughly with water and then methanol to remove unreacted monomers and salts, and dry in a vacuum oven at 70 °C.

  • Characterization: Determine the inherent viscosity, thermal stability (TGA), and glass transition temperature (DSC) of the resulting polymer.

Part 4: Medicinal Chemistry — A Scaffold for Bioactive Molecules

While no direct biological activity has been reported for DAED itself[3], the acetamide functional group is a common feature in a vast array of pharmacologically active compounds, including anti-inflammatory agents and analgesics.[12][13] This suggests that the DAED core could serve as a valuable and synthetically accessible scaffold for building new chemical entities for drug discovery programs.

Research Area 5: Derivative Synthesis and Biological Screening

The true potential in this area lies in using DAED as a starting point for chemical modification to create a library of new compounds for biological screening.

Proposed Research:

  • Scaffold Derivatization: Use the N-H protons of the amide groups as sites for alkylation or other functionalization to create a diverse library of derivatives. The ethylene bridge can also be modified starting from a different diamine precursor.

  • Bioactivity Screening: Screen the synthesized library against various biological targets. Given the prevalence of the acetamide motif in COX-II inhibitors, screening for anti-inflammatory activity would be a logical starting point.[12]

  • Prodrug Design: Explore the use of DAED as a linker to connect two different pharmacophores, creating novel dual-action drugs or prodrugs that release active agents upon hydrolysis of the amide bonds.

Medicinal_Chemistry DAED DAED Scaffold Derivatization Chemical Derivatization (e.g., N-Alkylation) DAED->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Anti-inflammatory, Analgesic Assays) Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt

Caption: A logical workflow for exploring DAED in drug discovery.

Conclusion

This compound is a molecule poised for rediscovery. Its established role in industrial chemistry provides a foundation of reliability and accessibility. However, the most exciting opportunities lie in the unexplored avenues of coordination chemistry, where it may serve as a novel ligand; in polymer science, as a unique polyamide monomer; and in medicinal chemistry, as a versatile scaffold for new therapeutics. By applying the principles and experimental frameworks outlined in this guide, researchers can move this simple diamide from the stockroom shelf to the forefront of chemical innovation.

References

Methodological & Application

Application Notes and Protocols: N,N'-Diacetylethylenediamine as a Versatile Chelating Agent in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N,N'-Diacetylethylenediamine

In the landscape of coordination chemistry and catalysis, the design and application of effective chelating agents are of paramount importance. This compound (DAED), a structurally robust and versatile bidentate ligand, has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its two amide functionalities, separated by a flexible ethylene bridge, provide a unique electronic and steric environment for coordination with a variety of metal ions. This application note serves as a detailed technical guide, offering insights into the fundamental properties of DAED, protocols for the synthesis of its metal complexes, and its potential applications in catalysis and as a scaffold in medicinal chemistry.

While direct and extensive literature on the specific applications of DAED is still developing, this guide synthesizes available data and draws logical parallels from well-established diamine and amide-based ligand systems to provide a comprehensive and practical framework for its utilization.

Physicochemical Properties and Coordination Chemistry

This compound is a white to off-white crystalline solid with a molecular weight of 144.17 g/mol .[1][2] Its structure, characterized by two secondary amide groups, allows it to act as a neutral bidentate ligand, coordinating to metal centers through the oxygen atoms of the carbonyl groups. The flexibility of the ethylenediamine backbone enables the formation of stable five-membered chelate rings with metal ions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 871-78-3[1][2]
Molecular Formula C₆H₁₂N₂O₂[1][2]
Molecular Weight 144.17 g/mol [1][2]
Appearance White to Almost white powder to crystal[3]
Melting Point 170-172 °C[3]
Solubility Soluble in water[4]

The coordination behavior of DAED is anticipated to be similar to other N,N'-disubstituted ethylenediamine ligands, forming stable complexes with a range of transition metals such as copper(II), nickel(II), cobalt(II), and palladium(II). The electronic properties of the metal center and the steric bulk of the ligand will influence the geometry of the resulting complex, which can range from square planar to tetrahedral or octahedral, depending on the coordination number and the presence of other ligands.

Figure 1: Chelation of a metal ion by this compound.

Synthesis of this compound Metal Complexes: A General Protocol

The synthesis of metal complexes with DAED can be achieved through a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent. The following protocol is a generalized procedure that can be adapted for various metal ions.

Protocol 1: Synthesis of a Generic [M(DAED)X₂] Complex (M = Cu(II), Ni(II), Co(II); X = Cl⁻, OAc⁻)

Materials:

  • This compound (DAED)

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)

  • Ethanol or Methanol (reagent grade)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of warm ethanol.

  • In a separate beaker, dissolve the metal(II) salt (1.0 equivalent) in ethanol.

  • Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change and/or precipitation may be observed.

  • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux for 2-4 hours.

  • Monitor the reaction for the formation of a precipitate. If no precipitate forms upon cooling, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the precipitate with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the resulting solid complex in a vacuum oven or desiccator.

Characterization:

The synthesized complexes should be characterized using standard analytical techniques to confirm their structure and purity.

Table 2: Suggested Characterization Techniques for [M(DAED)X₂] Complexes

TechniqueExpected Information
FT-IR Spectroscopy Shift in the C=O stretching frequency upon coordination to the metal ion.
UV-Vis Spectroscopy d-d transitions characteristic of the specific metal ion and its coordination environment.
Elemental Analysis (CHN) Confirmation of the empirical formula of the complex.
Magnetic Susceptibility Determination of the number of unpaired electrons and insight into the geometry of the complex.

Applications in Catalysis: Harnessing the Potential of DAED Complexes

Diamine ligands are widely employed in a variety of catalytic transformations, particularly in copper- and palladium-catalyzed cross-coupling reactions.[5][6][7] The N,N'-diacetylated framework of DAED offers a distinct electronic environment compared to traditional alkyl-substituted diamines, which could modulate the reactivity and selectivity of the catalytic system.

Potential Application 1: Copper-Catalyzed C-N Cross-Coupling Reactions

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are powerful methods for the synthesis of N-aryl compounds.[6] Diamine ligands have been shown to accelerate these reactions and broaden their substrate scope.[5][7] A complex of copper with DAED could potentially serve as an effective catalyst for such transformations.

Hypothetical Protocol 2: Copper-DAED Catalyzed N-Arylation of an Amide (Adapted from related systems)

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Amide (e.g., benzamide)

  • Copper(I) iodide (CuI)

  • This compound (DAED)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk tube or glovebox for inert atmosphere operation

Procedure:

  • To a Schlenk tube, add CuI (5 mol%), DAED (10 mol%), the aryl halide (1.0 equivalent), the amide (1.2 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

cluster_0 Catalytic Cycle Cu(I)-DAED Cu(I)-DAED Oxidative Addition Oxidative Addition Cu(I)-DAED->Oxidative Addition Ar-X Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Amide Reductive Elimination->Cu(I)-DAED Product

Figure 2: A plausible catalytic cycle for a copper-DAED catalyzed C-N coupling reaction.

Potential Application 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are cornerstones of modern organic synthesis.[4] While phosphine ligands are most common, N-donor ligands, including diamines, have also been successfully utilized. A palladium-DAED complex could be investigated as a pre-catalyst for reactions like the Suzuki-Miyaura or Heck couplings.

Hypothetical Protocol 3: Palladium-DAED Catalyzed Suzuki-Miyaura Coupling (Adapted from related systems)

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (DAED)

  • Potassium carbonate (K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Inert atmosphere setup

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equivalent), arylboronic acid (1.5 equivalents), and base (2.0 equivalents).

  • In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ (2 mol%) and DAED (4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography or recrystallization.

Potential in Drug Development and Medicinal Chemistry

Chelating agents play a crucial role in various aspects of drug development, from acting as active pharmaceutical ingredients (APIs) to serving as components in drug delivery systems. While specific studies on the pharmaceutical applications of DAED are limited, its structural features suggest several potential avenues for exploration.

Scaffold for Novel Therapeutics

The ethylenediamine backbone is a common motif in many biologically active compounds.[8] Derivatives of N,N'-bis(2-hydroxybenzyl)ethylenediamine have demonstrated cytotoxic activity against cancer cell lines.[8] The diacetylated nature of DAED provides a stable and synthetically versatile platform for the development of new therapeutic agents. The amide groups can be further functionalized to introduce pharmacophores or targeting moieties.

Metal Ion Sequestration in Formulations

Trace metal ions can often lead to the degradation of drug substances in pharmaceutical formulations. Chelating agents are frequently added as excipients to sequester these metal ions and enhance the stability of the final product. The ability of DAED to form stable complexes with various metal ions suggests its potential utility in this regard. Further studies would be required to assess its compatibility with different APIs and formulation components.

Drug Delivery Systems

The development of novel drug delivery systems is a major focus of pharmaceutical research. Chelating agents can be incorporated into nanoparticles or other carriers to facilitate targeted drug delivery or controlled release.[9][10][11] The coordination of DAED to a metal center within a nanocarrier could be designed to be responsive to specific biological stimuli, such as a change in pH, leading to the release of a therapeutic agent at the desired site of action.

cluster_0 Potential Applications in Drug Development DAED This compound (DAED) Therapeutic Scaffold for Novel Therapeutics DAED->Therapeutic Sequestration Metal Ion Sequestration DAED->Sequestration Delivery Drug Delivery Systems DAED->Delivery

Figure 3: Potential applications of this compound in drug development.

Conclusion and Future Outlook

This compound presents itself as a chelating agent with considerable untapped potential. Its straightforward synthesis, stable coordination behavior, and versatile structural framework make it an attractive candidate for a wide range of applications in synthesis and beyond. While the protocols and applications detailed in this note are largely based on established principles from related ligand systems, they provide a solid foundation for researchers to begin exploring the unique chemistry of DAED.

Future research should focus on the systematic synthesis and characterization of a broader range of DAED-metal complexes and the rigorous evaluation of their catalytic activity in various organic transformations. Furthermore, dedicated studies into its toxicological profile and biocompatibility are essential to unlock its potential in the pharmaceutical arena. As our understanding of this intriguing molecule grows, so too will the innovative applications that harness its chelating capabilities.

References

Application Notes and Protocols for the Prospective Use of N,N'-Diacetylethylenediamine in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Metal-Organic Frameworks (MOFs) represent a class of porous crystalline materials with vast potential in catalysis, gas storage, and drug delivery. The functionalization of MOFs to impart specific chemical properties is a burgeoning area of research. This document explores the theoretical and prospective application of N,N'-Diacetylethylenediamine (DAED) as a novel building block in the synthesis of functionalized MOFs. While direct literature precedent for the use of DAED in MOF synthesis is not established, this guide provides a scientifically grounded framework for its potential roles as a ligand, modulator, or solvent. Detailed hypothetical protocols, rooted in established solvothermal synthesis methodologies, are presented to encourage and guide the exploration of DAED in the design of new amide-functionalized MOFs.

Introduction: The Case for Amide-Functionalized MOFs and the Potential of DAED

The incorporation of amide functionalities into the porous structure of Metal-Organic Frameworks (MOFs) is a compelling strategy for enhancing their properties, particularly for applications in selective gas adsorption and catalysis.[1][2] The amide group, with its hydrogen bonding capabilities and polar nature, can introduce specific host-guest interactions within the MOF cavities. This compound (DAED), a commercially available and stable diamide, presents an intriguing yet unexplored candidate for the construction of such functionalized MOFs.

This application note provides a prospective guide for researchers interested in pioneering the use of DAED in MOF synthesis. We will delve into the theoretical underpinnings of how DAED could function as a primary ligand, a synthesis modulator, or a solvent, and provide detailed, albeit hypothetical, protocols for each scenario.

Physicochemical Properties of this compound (DAED)

A foundational understanding of DAED's properties is crucial for designing synthetic strategies.

PropertyValueSource
Chemical Formula C6H12N2O2[3]
Molecular Weight 144.17 g/mol [3]
Melting Point 170-172 °C[4]
Appearance White to almost white powder/crystal[4]
Water Solubility Almost transparent[4]

The relatively high melting point and stability of DAED suggest its suitability for solvothermal synthesis conditions, which typically range from 60-150 °C.[5]

Theoretical Roles of DAED in MOF Synthesis

We hypothesize three primary roles for DAED in the synthesis of novel MOFs:

  • As a Primary Ligand: The amide groups in DAED could potentially coordinate with metal centers. While amide coordination to metal ions is known, it is generally less common than carboxylate or N-heterocycle coordination in MOF chemistry.[6][7]

  • As a Modulator: DAED could act as a modulating agent, competing with the primary linker for coordination to the metal clusters and thereby influencing the crystallinity, defectivity, and morphology of the resulting MOF.[8]

  • As a Solvent: Although less common, amides can be used as solvents in MOF synthesis.[9] Given its chemical nature, DAED could potentially serve as a high-boiling point solvent, possibly also influencing the final MOF structure.

Prospective Synthetic Protocols

The following protocols are designed as starting points for the experimental exploration of DAED in MOF synthesis. They are based on standard solvothermal procedures.

Protocol 1: DAED as a Hypothetical Ligand in a Zinc-Based MOF

This protocol outlines the synthesis of a hypothetical Zn-DAED MOF.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O)

  • This compound (DAED)

  • N,N'-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of DAED in 5 mL of DMF. Sonication may be required to aid dissolution.

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Seal the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

  • Collect the resulting solid product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum at 80 °C overnight.

Causality Behind Experimental Choices:

  • Solvent: DMF is a common high-boiling point solvent for solvothermal MOF synthesis, capable of dissolving a wide range of metal salts and organic linkers.[5]

  • Temperature and Time: The chosen temperature and reaction time are typical for the formation of crystalline MOFs and are below the decomposition temperature of DAED.

  • Washing Steps: Thorough washing is crucial to remove residual reactants and solvent, which could otherwise block the pores of the MOF.

Diagram 1: Hypothetical Solvothermal Synthesis of a Zn-DAED MOF

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product & Purification Zn_salt Zn(NO₃)₂·6H₂O in DMF Mixing Mixing & Sonication Zn_salt->Mixing DAED DAED in DMF DAED->Mixing Heating Solvothermal Reaction (100 °C, 24h) Mixing->Heating Collection Collection (Centrifugation/Filtration) Heating->Collection Washing Washing (DMF & Ethanol) Collection->Washing Drying Drying (Vacuum, 80 °C) Washing->Drying Final_MOF Hypothetical Zn-DAED MOF Drying->Final_MOF

Caption: Workflow for the proposed synthesis of a hypothetical Zn-DAED MOF.

Protocol 2: DAED as a Modulator in the Synthesis of UiO-66

This protocol explores the potential of DAED to modulate the synthesis of the well-known zirconium-based MOF, UiO-66.

Materials:

  • Zirconium(IV) Chloride (ZrCl4)

  • Terephthalic Acid (H2BDC)

  • This compound (DAED)

  • N,N'-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl, concentrated)

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of ZrCl4 and 0.1 mmol of H2BDC in 10 mL of DMF.

  • Add a specific molar equivalent of DAED (e.g., 1, 5, or 10 equivalents relative to ZrCl4) to the solution.

  • Add 0.1 mL of concentrated HCl to the mixture.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Seal the vial and place it in a preheated oven at 120 °C for 24 hours.

  • After cooling, collect the crystalline product by centrifugation.

  • Wash the product with DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at 100 °C overnight.

Causality Behind Experimental Choices:

  • Modulator Concentration: Varying the concentration of DAED will allow for the study of its effect on crystal size and defect formation.

  • Acidification: The addition of HCl is a common practice in the synthesis of UiO-66 to aid in the formation of the Zr6O4(OH)4 secondary building units.

  • Characterization Focus: The resulting materials should be analyzed by Powder X-ray Diffraction (PXRD) to assess crystallinity and phase purity, and by Scanning Electron Microscopy (SEM) to observe changes in crystal morphology and size.

Diagram 2: Role of DAED as a Modulator in MOF Synthesis

G Metal_Cluster Metal Cluster MOF_Nucleus MOF Nucleus Metal_Cluster->MOF_Nucleus Linker Primary Linker (e.g., H₂BDC) Linker->MOF_Nucleus DAED_Modulator DAED Modulator DAED_Modulator->Metal_Cluster Competitive Coordination Crystal_Growth Crystal Growth MOF_Nucleus->Crystal_Growth Final_MOF Modulated MOF (e.g., UiO-66) Crystal_Growth->Final_MOF

Caption: DAED competitively coordinates with metal clusters, modulating MOF nucleation and growth.

Potential Challenges and Considerations

  • Amide Bond Stability: While generally stable, the amide bond in DAED could potentially undergo hydrolysis under certain solvothermal conditions, especially in the presence of acidic or basic reagents.[10] This could lead to the in-situ formation of ethylenediamine and acetic acid, which would then participate in the MOF synthesis.

  • Coordination Affinity: The coordination of the neutral amide oxygen to metal centers is typically weaker than that of deprotonated carboxylate groups. This may make the direct synthesis of a stable, porous MOF with DAED as the sole linker challenging.

  • Solubility: The solubility of DAED in various organic solvents commonly used for MOF synthesis should be experimentally verified to ensure homogeneous reaction mixtures.

Characterization of Hypothetical DAED-Containing MOFs

Should the synthesis protocols yield crystalline materials, a suite of characterization techniques would be necessary to confirm the incorporation and role of DAED:

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the synthesized material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the amide groups within the MOF structure.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the incorporation of the DAED ligand.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Digestion of the MOF in an acidic or basic solution followed by 1H NMR could confirm the presence of the DAED molecule within the framework.

  • Gas Adsorption Analysis (e.g., N2 at 77 K): To determine the porosity and surface area of the resulting material.

Conclusion and Future Outlook

The use of this compound in the synthesis of Metal-Organic Frameworks is a novel and unexplored area with the potential to yield new materials with tailored functionalities. The prospective protocols and theoretical considerations outlined in this application note are intended to serve as a robust starting point for researchers venturing into this exciting new territory. The successful incorporation of DAED, either as a structural linker or a functional modulator, would open up new avenues for the design of advanced porous materials for a wide range of applications, from carbon capture to targeted drug delivery.

References

Application Note & Protocol: A Detailed Guide to the Synthesis of the N,N'-Diacetylethylenediamine Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory-scale preparation of the N,N'-Diacetylethylenediamine (DAED) ligand. This diamide ligand is a crucial building block in coordination chemistry and a precursor for synthesizing more complex chelating agents, such as Tetraacetylethylenediamine (TAED), a widely used bleach activator.[1][2] The protocol herein emphasizes the reaction of ethylenediamine with glacial acetic acid, a robust and cost-effective method.[3][4] This document is designed to be a self-validating system, offering in-depth explanations for experimental choices, rigorous safety protocols, and detailed characterization techniques to ensure the synthesis of a high-purity product.

Introduction: The Versatility of this compound

This compound, also known as N,N'-ethylenebisacetamide, is a bidentate ligand with two amide functionalities. Its significance lies in its role as a key intermediate in various chemical syntheses. The industrial production of TAED, for instance, is a two-stage process that begins with the diacetylation of ethylenediamine to form DAED.[1][2] The ability to reliably synthesize high-purity DAED is therefore fundamental for researchers working in areas such as catalysis, materials science, and the development of novel therapeutic agents.

The synthesis method detailed in this guide involves the direct acylation of ethylenediamine with glacial acetic acid. This approach is favored for its operational simplicity and the use of readily available and economical reagents.[4] The reaction proceeds through the formation of an ammonium acetate salt intermediate, which upon heating, undergoes dehydration to form the desired diamide.[5]

Health & Safety First: A Comprehensive Risk Assessment

A thorough understanding and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The primary hazards are associated with the reactants, ethylenediamine and glacial acetic acid.

  • Ethylenediamine: This substance is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer and may cause allergic skin reactions. Inhalation of vapors can be harmful.[6]

  • Glacial Acetic Acid: This is a corrosive liquid and vapor that can cause severe skin burns and eye damage. Inhalation can lead to respiratory irritation.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene)

  • Splash-proof safety goggles and a face shield

  • A laboratory coat

  • Closed-toe shoes

Engineering Controls:

  • All steps of this procedure must be performed inside a certified chemical fume hood to ensure adequate ventilation and to contain any volatile and corrosive vapors.

  • An eyewash station and safety shower must be readily accessible.

Materials & Equipment

Reagents
ReagentChemical FormulaMolar Mass ( g/mol )PuritySupplier
EthylenediamineC₂H₈N₂60.10≥99%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05≥99.7%Fisher Scientific
95% EthanolC₂H₅OH46.07Reagent GradeVWR
Deionized WaterH₂O18.02---In-house
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Thermometer

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers and Erlenmeyer flasks

  • Glass stirring rod

  • Spatula

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Experimental Protocol: Synthesis of this compound

This protocol is designed for a laboratory scale synthesis with an expected yield of a high-purity crystalline product.

Reaction Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_reflux Amidation cluster_workup Isolation & Purification A Charge Acetic Acid B Add Ethylenediamine (dropwise) 25-80°C A->B Exothermic Reaction C Heat to Reflux ~118°C B->C Heat D Maintain Reflux (1 hour) C->D E Cool to 25°C D->E Cool F Vacuum Filtration E->F G Wash with Cold Water F->G H Recrystallize from 95% Ethanol G->H I Dry the Product H->I J Pure this compound I->J Yields

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add 60 g (57.2 mL, 1.0 mol) of glacial acetic acid.

    • Begin stirring the acetic acid.

  • Addition of Ethylenediamine:

    • Measure 30 g (33.5 mL, 0.5 mol) of ethylenediamine and place it in the dropping funnel.

    • Slowly add the ethylenediamine dropwise to the stirring acetic acid. Caution: This is an exothermic neutralization reaction. Control the rate of addition to maintain the temperature of the reaction mixture between 25-80°C.[4] Cooling the flask with a water bath may be necessary.

  • Reflux and Dehydration:

    • Once the addition of ethylenediamine is complete, replace the dropping funnel with a thermometer.

    • Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle.

    • Maintain the reflux for 1 hour to ensure the completion of the amidation and dehydration process.[4]

  • Isolation of the Crude Product:

    • After 1 hour of reflux, turn off the heating and allow the reaction mixture to cool to room temperature (approximately 25°C).[4]

    • As the mixture cools, a white solid product will precipitate.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any unreacted starting materials and acetic acid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a beaker.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid. The principle of recrystallization is that the compound should be soluble in the hot solvent and insoluble in the cold solvent.[7]

    • Once the solid is fully dissolved, allow the solution to cool slowly to room temperature.

    • For maximum crystal formation, you can place the beaker in an ice bath.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Expected Yield

The typical yield for this synthesis is in the range of 70-85%.

Characterization of this compound

To confirm the identity and purity of the synthesized product, the following characterization techniques are recommended.

Physical Properties
PropertyExpected Value
AppearanceWhite to off-white crystalline solid
Melting Point173-175°C[6]
Molecular FormulaC₆H₁₂N₂O₂
Molecular Weight144.17 g/mol [6][8]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

    • Expected Chemical Shifts (in a suitable deuterated solvent like DMSO-d₆):

      • A singlet for the methyl protons (CH₃)

      • A multiplet for the methylene protons (CH₂)

      • A broad singlet for the amide protons (NH)

    • A reference spectrum can be found on ChemicalBook.[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is used to identify the carbon framework of the molecule.

    • Expected Chemical Shifts:

      • A peak for the methyl carbons (CH₃)

      • A peak for the methylene carbons (CH₂)

      • A peak for the carbonyl carbons (C=O)

    • Reference spectra are available on PubChem.[10]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR is useful for identifying the functional groups present in the molecule.

    • Expected Characteristic Peaks:

      • N-H stretching (amide)

      • C=O stretching (amide I band)

      • N-H bending (amide II band)

      • C-H stretching and bending

Characterization Logic Diagram

Characterization_Logic cluster_synthesis Synthesized Product cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Analysis cluster_confirmation Confirmation Product White Crystalline Solid MP Melting Point (173-175°C) Product->MP H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR FTIR FTIR Product->FTIR Confirmation Structure & Purity Confirmed MP->Confirmation H_NMR->Confirmation C_NMR->Confirmation FTIR->Confirmation

Caption: Logic diagram for the characterization of this compound.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable ligand with high purity. The comprehensive characterization methods ensure the validation of the final product, making it suitable for subsequent applications in research and development.

References

Application Note: N,N'-Diacetylethylenediamine as a Versatile Precursor for the Synthesis of Imidazole-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview and detailed protocols for utilizing N,N'-Diacetylethylenediamine (DAED) as a pivotal precursor in the synthesis of pharmaceutical compounds. We will explore the fundamental chemical transformations that leverage DAED to construct the 2-methylimidazole scaffold, a core structural motif in numerous active pharmaceutical ingredients (APIs). The primary focus will be a comprehensive, step-by-step protocol for the synthesis of Metronidazole, a widely used nitroimidazole antibiotic, illustrating the practical application of DAED in multi-step organic synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: The Strategic Importance of this compound

This compound (DAED), a simple, commercially available diamide, serves as a highly efficient and cost-effective building block in pharmaceutical synthesis. Its molecular structure is primed for intramolecular cyclization, making it an ideal starting point for the creation of heterocyclic systems. Specifically, DAED is a key intermediate in the production of 2-methylimidazoline, which can be readily aromatized to form the 2-methylimidazole ring.[1][2] This imidazole scaffold is the foundation for the nitroimidazole class of antibiotics, which are critical for treating anaerobic bacterial and protozoal infections.[3][4]

The synthetic route from ethylenediamine through DAED to the imidazole core is a well-established and scalable pathway in industrial chemistry.[2][5] Understanding the nuances of this process, from reaction mechanisms to practical experimental conditions, allows for the efficient and reproducible synthesis of essential medicines like Metronidazole.[1][2]

Physicochemical Properties and Safe Handling

Before commencing any synthetic protocol, a thorough understanding of the precursor's properties and safety requirements is essential.

Data Summary

All quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 871-78-3[6][7][8][9]
Molecular Formula C₆H₁₂N₂O₂[6][7][8]
Molecular Weight 144.17 g/mol [6][7][8]
Appearance White to off-white solid/powder[7]
Purity ≥97% (Typical)[8]
Melting Point Not specified, solid at room temp.[7]
Solubility Soluble in water[10]
Safety and Handling

This compound is generally stable under normal laboratory conditions.[7] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. While not classified as highly hazardous, it may cause skin and eye irritation.[6] All manipulations should be performed in a well-ventilated fume hood. Refer to the latest Safety Data Sheet (SDS) from your supplier for comprehensive handling and disposal information.[7]

The Core Synthetic Pathway: From DAED to the 2-Methylimidazole Scaffold

The primary utility of DAED lies in its efficient conversion to 2-methylimidazole. This transformation occurs in two mechanistically distinct steps: a base-promoted cyclization followed by a catalytic dehydrogenation.

G cluster_0 Step 1: Intramolecular Cyclization cluster_1 Step 2: Aromatization DAED This compound Reagent1 Reagent: Quick Lime (CaO) Mechanism: Base-catalyzed intramolecular condensation & dehydration Inter 2-Methylimidazoline Reagent2 Catalyst: Raney Nickel (Ra-Ni) Mechanism: Catalytic dehydrogenation Final 2-Methylimidazole (Aromatic Scaffold) Reagent1->Inter Heat Reagent2->Final Heat

Core pathway from DAED to the 2-methylimidazole scaffold.

Causality of Experimental Choices:

  • Step 1: Cyclization: DAED, when heated with a dehydrating agent like quick lime (calcium oxide), undergoes an intramolecular cyclization.[2] The base facilitates the deprotonation of one amide N-H group, which then acts as a nucleophile, attacking the carbonyl carbon of the second acetyl group. The subsequent elimination of a water molecule yields the five-membered 2-methylimidazoline ring. This choice of reagent is driven by its efficacy and low cost for industrial-scale production.

  • Step 2: Dehydrogenation (Aromatization): The resulting 2-methylimidazoline is not yet aromatic. To achieve the stable imidazole ring, a dehydrogenation step is required. Raney nickel is a highly effective and widely used catalyst for this purpose, as it efficiently removes hydrogen atoms from the ring to introduce the double bonds, leading to the formation of the aromatic 2-methylimidazole.[1][2]

Application Protocol: Multi-Step Synthesis of Metronidazole

This section provides a detailed, self-validating protocol for the synthesis of Metronidazole, starting from the generation of the 2-methylimidazole precursor from DAED.

G cluster_workflow Metronidazole Synthesis Workflow Start Start: this compound Step1 Step 1: Cyclization & Dehydrogenation (Formation of 2-Methylimidazole) Start->Step1 Reagents: CaO, Ra-Ni QC1 QC Check 1: Verify 2-Methylimidazole (MP, TLC) Step1->QC1 Step2 Step 2: Nitration (Formation of 2-Methyl-4(5)-nitroimidazole) QC1->Step2 Reagents: HNO₃, H₂SO₄ QC2 QC Check 2: Verify Nitrated Intermediate (MP, TLC) Step2->QC2 Step3 Step 3: Hydroxyethylation (Alkylation) QC2->Step3 Reagents: Ethylene Chlorohydrin or Ethylene Oxide QC3 QC Check 3: Verify Final Product (MP, NMR, IR) Step3->QC3 End End Product: Metronidazole QC3->End

Workflow diagram for the synthesis of Metronidazole from DAED.
Part 1: Synthesis of 2-Methylimidazole from this compound

  • Objective: To prepare the core aromatic scaffold, 2-methylimidazole.

  • Materials:

    • This compound (DAED)

    • Quick Lime (Calcium Oxide, CaO), finely powdered

    • Raney Nickel (Ra-Ni), slurry in water

    • Round-bottom flask with distillation setup

    • Heating mantle

  • Procedure:

    • Cyclization: In a round-bottom flask, thoroughly mix this compound with an equal weight of finely powdered quick lime.

    • Heat the mixture strongly. The product, 2-methylimidazoline, will form and distill over. Collect the distillate. This step should be performed in a fume hood due to potential off-gassing.

    • Dehydrogenation: Transfer the collected 2-methylimidazoline to a suitable reaction vessel. Add a catalytic amount of Raney Nickel slurry.

    • Heat the mixture to reflux. The dehydrogenation process will initiate, often accompanied by the evolution of hydrogen gas (ensure proper ventilation). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter off the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep it wet at all times.

    • The filtrate contains 2-methylimidazole. It can be purified by recrystallization or distillation to yield a white solid.

Part 2: Nitration of 2-Methylimidazole
  • Objective: To introduce the nitro group onto the imidazole ring, a key functional group for the drug's activity.

  • Materials:

    • 2-Methylimidazole (from Part 1)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice bath, beaker, stirring plate

  • Procedure:

    • In a beaker placed in an ice bath, carefully add 2-methylimidazole to concentrated sulfuric acid with stirring until fully dissolved. Maintain the temperature below 10°C.

    • Slowly add a nitrating mixture (a pre-mixed and cooled solution of concentrated nitric acid and sulfuric acid) dropwise to the solution. The temperature must be carefully controlled to prevent runaway reactions.

    • After the addition is complete, allow the reaction to stir for several hours, letting it slowly warm to room temperature.

    • Pour the reaction mixture onto crushed ice. The product, 2-methyl-4(5)-nitroimidazole, will precipitate out.

    • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.[2]

Part 3: Alkylation to Synthesize Metronidazole
  • Objective: To add the hydroxyethyl side chain to the nitroimidazole core, completing the synthesis of Metronidazole.

  • Materials:

    • 2-Methyl-4(5)-nitroimidazole (from Part 2)

    • Ethylene chlorohydrin or ethylene oxide

    • A suitable solvent (e.g., formic acid or acetic acid)[2]

    • Base (e.g., sodium hydroxide) for workup

  • Procedure:

    • Dissolve the 2-methyl-4(5)-nitroimidazole in a suitable solvent like formic or acetic acid.[2]

    • Add ethylene chlorohydrin to the mixture and heat to reflux for several hours. Alternatively, bubbling ethylene oxide through the solution can be used, though this requires specialized equipment.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize it with a base solution (e.g., NaOH) to precipitate the crude Metronidazole.

    • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain pure 1-(β-Hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole).[2]

Characterization and Quality Control

Each intermediate and the final product must be rigorously characterized to ensure identity and purity.

CompoundExpected Melting Point (°C)Key Spectroscopic Data
2-Methylimidazole 142-145¹H NMR will show characteristic aromatic and methyl peaks.
2-Methyl-4(5)-nitroimidazole 252-254IR will show strong N-O stretching bands for the nitro group.
Metronidazole 159-161¹H NMR will confirm the presence of the hydroxyethyl side chain.

Conclusion

This compound is a demonstrably valuable and versatile precursor in pharmaceutical manufacturing. Its straightforward conversion into the 2-methylimidazole scaffold provides an economical and efficient entry point to the synthesis of the entire nitroimidazole class of drugs. The detailed protocol for Metronidazole synthesis highlights a robust and scalable pathway that has been foundational to the production of this essential medicine. By understanding the underlying chemical principles and adhering to precise experimental protocols, researchers can effectively leverage DAED to advance the development of new and existing imidazole-based therapeutic agents.

References

Application Notes and Protocols for N,N'-Diacetylethylenediamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding N,N'-Diacetylethylenediamine (DAEN)

This compound (DAEN), also known as N,N'-ethylenebisacetamide, is a diamide derivative of ethylenediamine.[1][2] It presents as a white to off-white crystalline solid and is a versatile compound in synthetic and coordination chemistry.[3] Its structure, featuring two amide functionalities linked by an ethylene bridge, allows it to act as a potent bidentate ligand, forming stable five-membered chelate rings with various metal ions.[4][5] This chelating ability is central to many of its applications.

The stability and defined coordination geometry of DAEN make it a valuable building block in the synthesis of more complex molecules, including macrocyclic ligands and pharmacologically active compounds. Unlike its precursor, ethylenediamine, the acetylation of the amine groups in DAEN significantly modifies its electronic properties and hydrogen-bonding capabilities, offering a different reactivity profile and greater stability in certain reaction conditions. These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to the experimental setup, core reactions, and characterization of this multifaceted compound.

Key Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to designing successful experiments. The data below has been compiled from authoritative sources to guide your experimental planning.

PropertyValueSource
CAS Number 871-78-3[1][3]
Molecular Formula C₆H₁₂N₂O₂[1][3][6]
Molecular Weight 144.17 g/mol [1][2][6]
Appearance White to Almost white powder to crystal[1]
Melting Point 173 - 177 °C[1][3]
Solubility Soluble in water[7]
Purity (Typical) >97%[2][8]

Core Applications & Mechanistic Insights

DAEN's utility spans several key areas of chemical science, primarily driven by its function as a ligand and a synthetic precursor.

DAEN in Coordination Chemistry

The two amide nitrogen atoms in DAEN possess lone pairs of electrons that can coordinate with a central metal ion. This bidentate coordination forms a thermodynamically stable five-membered ring, a phenomenon known as the chelate effect.[5] This effect enhances the stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands.

Mechanistic Insight: The planarity of the amide groups and the flexibility of the ethylene backbone allow DAEN to adapt to the preferred coordination geometry of various metal ions, including transition metals like copper, nickel, cobalt, and iron. The resulting complexes have found applications in catalysis and materials science. The stereochemistry of the ligand can also be used to induce chirality at the metal center, which is of significant interest in asymmetric catalysis.[9]

DAEN as a Precursor in Organic Synthesis

DAEN is a crucial starting material for the synthesis of N,N,N',N'-tetraacetylethylenediamine (TAED), a widely used bleach activator in detergents and cleaning products. The reaction involves the further acetylation of DAEN with acetic anhydride.[10]

Synthetic Insight: This transformation highlights the reactivity of the amide N-H protons. Under appropriate conditions, these protons can be removed, and the resulting nitrogen anion can be further functionalized. This reactivity makes DAEN a valuable synthon for constructing more elaborate molecular architectures.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for common procedures involving DAEN.

Protocol 1: Synthesis of this compound (DAEN)

This protocol describes a common laboratory-scale synthesis of DAEN from ethylenediamine and acetic acid. The procedure is based on a direct amidation reaction with the removal of water to drive the reaction to completion.[11][12]

Causality Behind Choices:

  • Reagent Ratio: Using a stoichiometric amount of acetic acid ensures complete di-acetylation of the ethylenediamine.[12]

  • Temperature Control: The reaction is performed at an elevated temperature (160-230°C) to facilitate the dehydration and formation of the amide bonds.[11]

  • Water Removal: Continuous removal of the water byproduct via distillation is critical to shift the equilibrium towards the product, maximizing the yield.[11]

Step-by-Step Methodology:

  • Setup: Assemble a reaction apparatus consisting of a round-bottom flask, a distillation head, a condenser, and a receiving flask. The setup should be equipped with a magnetic stirrer and a heating mantle.

  • Charging Reactants: To the round-bottom flask, add ethylenediamine and a stoichiometric equivalent of acetic acid (a molar ratio of approximately 1:2 to 1:2.1 is recommended).[11] The reaction can be initiated in a melt of pre-existing DAEN if available.[11]

  • Reaction: Heat the mixture to 160-230°C with vigorous stirring. Water will begin to distill from the reaction mixture.

  • Monitoring: Continue the reaction until no more water is collected in the receiving flask, indicating the completion of the reaction.

  • Workup and Purification: Allow the reaction mixture to cool, which will cause the DAEN to solidify. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield a white crystalline solid.

Workflow Diagram: Synthesis of DAEN

Synthesis_Workflow Reactants Charge Flask: Ethylenediamine + Acetic Acid Heat Heat to 160-230°C with Stirring Reactants->Heat Distill Continuously Remove Water via Distillation Heat->Distill Monitor Monitor Reaction (No more H₂O distills) Distill->Monitor Cool Cool to Solidify Crude Product Monitor->Cool Purify Recrystallize from Ethanol/Water Cool->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Protocol 2: Synthesis of a Metal-DAEN Complex (e.g., Copper(II))

This protocol provides a general method for synthesizing a coordination complex between DAEN and a metal salt, using copper(II) as an example.

Causality Behind Choices:

  • Solvent: A solvent in which both the metal salt and DAEN are soluble is chosen to ensure a homogeneous reaction mixture. Methanol or ethanol are common choices.

  • Stoichiometry: The ligand-to-metal ratio can be varied to synthesize complexes with different coordination numbers. A 2:1 ratio is often used to form an octahedral [M(DAEN)₂]²⁺ complex.

  • Reaction Conditions: The reaction is typically performed at room temperature or with gentle heating to facilitate ligand exchange without decomposing the components.

Step-by-Step Methodology:

  • Preparation: In separate flasks, dissolve the metal salt (e.g., copper(II) chloride, 1 equivalent) and DAEN (2 equivalents) in a minimal amount of a suitable solvent (e.g., methanol).

  • Reaction: Slowly add the DAEN solution to the stirring metal salt solution at room temperature. A color change and/or the formation of a precipitate is often observed immediately.

  • Stirring: Stir the reaction mixture for 1-3 hours to ensure the reaction goes to completion.[4]

  • Isolation: Collect the resulting solid product by vacuum filtration.

  • Washing: Wash the isolated complex with a small amount of the reaction solvent to remove unreacted starting materials, followed by a wash with a non-coordinating solvent like diethyl ether to remove residual solvent.

  • Drying: Dry the purified complex in a desiccator or under vacuum.

Diagram: Chelation of a Metal Ion by DAEN

Caption: Bidentate coordination of DAEN to a central metal ion (M²⁺).

Characterization Techniques

Confirmation of the identity and purity of synthesized DAEN and its derivatives is crucial. The following techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[13]

  • ¹H NMR: For DAEN, the proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a singlet for the methyl protons (CH₃) and a singlet for the methylene protons (-CH₂-CH₂-), along with a broad signal for the amide N-H protons.[6]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the methylene carbon, and the carbonyl carbon of the amide group.[6]

Melting Point Analysis

The melting point is a reliable indicator of purity. A sharp melting point range that corresponds to the literature value (173-177°C) suggests a high-purity sample.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. For DAEN, characteristic peaks include:

  • N-H stretch: A strong band around 3300 cm⁻¹.

  • C=O stretch (Amide I): A strong, sharp band around 1640 cm⁻¹.

  • N-H bend (Amide II): A band around 1550 cm⁻¹.

Safety and Handling

Proper safety precautions are mandatory when working with any chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[3]

  • Handling: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][14]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[3]

References

Application Notes & Protocols: Preparation of N,N'-Diacetylethylenediamine Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of N,N'-Diacetylethylenediamine (DAED) solutions for various experimental applications. It details the physicochemical properties of DAED, outlines protocols for dissolution in aqueous and organic solvents, and offers insights into solution stability, storage, and safety considerations. The protocols herein are designed to ensure accuracy, reproducibility, and safety in the laboratory.

Introduction to this compound (DAED)

This compound, also known as 1,2-Diacetamidoethane, is a diamide derivative of ethylenediamine. Its structure, featuring two amide groups, allows it to act as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. This property makes it a valuable compound in chemical synthesis, catalysis, and as a chelating agent. Understanding its fundamental properties is critical for the reliable preparation of solutions for experimental use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for the successful preparation of solutions. These properties dictate the choice of solvent, dissolution technique, and storage conditions.

PropertyValueSource
Chemical Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 173-176 °C
Solubility Soluble in water.

Note: Detailed solubility data in various organic solvents is not extensively documented in readily available literature. Empirical determination is recommended for specific applications.

Core Principles for Solution Preparation

The primary goal of solution preparation is to achieve complete dissolution of the solute (DAED) in the chosen solvent at the desired concentration, while maintaining the chemical integrity of the compound. The choice of solvent and dissolution method is dictated by the experimental requirements and the inherent properties of DAED.

Solvent Selection
  • Aqueous Solutions: Due to its polarity and the presence of amide groups capable of hydrogen bonding, this compound is soluble in water. Water is the solvent of choice for many biological and coordination chemistry applications. The pH of the aqueous solution can be a critical factor, as protonation or deprotonation of the amide groups can influence solubility and reactivity.

  • Organic Solvents: For applications requiring non-aqueous conditions, such as certain organic syntheses, a range of polar organic solvents can be considered. While specific solubility data is sparse, solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) are common starting points for polar organic compounds. It is crucial to experimentally verify solubility and stability in the chosen organic solvent.

Enhancing Dissolution

In cases where dissolution is slow or incomplete, the following techniques can be employed:

  • Heating: Gently warming the solution can increase the kinetic energy of the solvent and solute molecules, facilitating dissolution. However, one must be cautious to avoid thermal degradation of DAED.

  • Sonication: The use of an ultrasonic bath can break down solute agglomerates and enhance solvent-solute interactions, accelerating dissolution.

  • pH Adjustment: For aqueous solutions, adjusting the pH away from the compound's isoelectric point can increase solubility.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing DAED solutions. It is imperative to use calibrated equipment and high-purity reagents to ensure the accuracy and reproducibility of your experiments.

General Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing a solution of this compound.

G cluster_prep Solution Preparation Workflow start Start: Define Target Concentration & Volume weigh 1. Weigh this compound (DAED) accurately. start->weigh transfer 2. Transfer DAED to a suitable volumetric flask. weigh->transfer add_solvent 3. Add ~70-80% of the final volume of solvent. transfer->add_solvent dissolve 4. Facilitate Dissolution (Stirring, Sonication, Gentle Heating) add_solvent->dissolve check_dissolution 5. Visually inspect for complete dissolution. dissolve->check_dissolution check_dissolution->dissolve Incomplete adjust_volume 6. Add solvent to the final volume mark (QS). check_dissolution->adjust_volume Complete mix 7. Cap and invert the flask multiple times for homogeneity. adjust_volume->mix end_prep End: Solution is Ready for Use or Storage mix->end_prep incomplete Incomplete Dissolution

Caption: General workflow for preparing solutions of this compound.

Protocol for Preparing an Aqueous Solution of this compound (e.g., 100 mM)

Objective: To prepare a 100 mM aqueous solution of this compound.

Materials:

  • This compound (MW: 144.17 g/mol )

  • High-purity deionized water

  • Volumetric flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Weighing balance and weigh paper/boat

Procedure:

  • Calculate the required mass of DAED:

    • For 100 mL of a 100 mM solution:

    • Mass (g) = 0.1 L * 0.1 mol/L * 144.17 g/mol = 1.4417 g

  • Weighing: Accurately weigh out 1.4417 g of this compound using an analytical balance.

  • Transfer: Carefully transfer the weighed powder into a 100 mL volumetric flask.

  • Initial Dissolution: Add approximately 70-80 mL of deionized water to the flask. Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is fully dissolved.

    • Rationale: Starting with a smaller volume of solvent allows for easier mixing and prevents accidental overfilling.

  • Visual Inspection: Once the solid appears to be dissolved, visually inspect the solution against a light source to ensure there are no remaining particulates.

  • Final Volume Adjustment: Carefully add deionized water to bring the final volume to the 100 mL mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it several times (10-15 times) to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clearly labeled container and store under appropriate conditions (see Section 5).

Considerations for Preparing Solutions in Organic Solvents

When preparing solutions of DAED in organic solvents, the general protocol remains similar. However, the following points should be considered:

  • Solvent Purity: Use anhydrous grade solvents if the intended application is sensitive to moisture.

  • Empirical Solubility Testing: Before preparing a large volume, it is advisable to perform a small-scale solubility test to confirm that DAED dissolves in the chosen solvent at the desired concentration.

  • Safety: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Solution Stability and Storage

Proper storage is crucial to maintain the integrity of prepared this compound solutions.

  • Aqueous Solutions: Aqueous solutions should be stored at 2-8 °C to minimize microbial growth and potential degradation. For long-term storage, sterile filtration and storage in a tightly sealed container are recommended.

  • Organic Solutions: Solutions in organic solvents should be stored in tightly sealed containers to prevent solvent evaporation and absorption of atmospheric moisture. Storage conditions (room temperature vs. refrigerated) will depend on the specific solvent and the stability of DAED in that solvent.

  • General Recommendations: All solutions should be protected from light to prevent potential photodegradation. It is good practice to prepare fresh solutions for critical experiments.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its solutions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

The successful preparation of this compound solutions is fundamental to achieving reliable and reproducible experimental outcomes. By understanding the physicochemical properties of DAED and following the detailed protocols and best practices outlined in these application notes, researchers can confidently prepare solutions tailored to their specific needs. Adherence to safety guidelines is paramount throughout the handling and preparation process.

N,N'-Diacetylethylenediamine: A Critical Evaluation of its Potential as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of N,N'-diacetylethylenediamine, focusing on its potential, though underexplored, application as a protecting group in the intricate landscape of organic synthesis. While primarily recognized for its role as a ligand in coordination chemistry, its structural features merit a thorough examination of its capabilities and limitations in the temporary masking of reactive functional groups. This guide synthesizes established chemical principles with field-proven insights to offer a comprehensive perspective on this compound.

Introduction to this compound: Synthesis and Known Applications

This compound, also known as N,N'-ethylenebisacetamide, is a readily accessible organic compound with the molecular formula C₆H₁₂N₂O₂.[1][2] Its synthesis is straightforward, typically involving the reaction of ethylenediamine with acetic acid or its derivatives.[3] Several methods for its preparation have been patented, highlighting its industrial relevance, albeit not primarily as a protecting group.[3]

Currently, the predominant application of this compound in the scientific literature is as a bidentate ligand in the formation of metal complexes. Its ability to coordinate with metal ions has been exploited in catalysis, particularly in the synthesis of chiral vicinal diamines, which are valuable building blocks in medicinal chemistry.[4]

The Theoretical Basis for this compound as a Protecting Group

The concept of a protecting group is fundamental to multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group to prevent its participation in a subsequent chemical transformation.[5][6] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[7]

Structurally, this compound is a vicinal diamide. The two amide nitrogens possess lone pairs of electrons, making them nucleophilic. This inherent nucleophilicity suggests a potential application in the protection of electrophilic functional groups, most notably carbonyls (aldehydes and ketones). The reaction of a diamine with a carbonyl compound typically forms a cyclic aminal.

Workflow: Theoretical Protection of a Carbonyl Group

G Substrate Aldehyde/Ketone (R-C(=O)-R') ProtectionStep Protection (Aminal Formation) Substrate->ProtectionStep ProtectingAgent This compound ProtectingAgent->ProtectionStep ProtectedSubstrate Protected Carbonyl (Cyclic Aminal) ProtectionStep->ProtectedSubstrate ReactionStep Desired Reaction on other functional groups ProtectedSubstrate->ReactionStep Intermediate Modified Protected Substrate ReactionStep->Intermediate DeprotectionStep Deprotection (Hydrolysis) Intermediate->DeprotectionStep FinalProduct Deprotected Product DeprotectionStep->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N'-Diacetylethylenediamine (DAED) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N,N'-Diacetylethylenediamine (DAED). This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of DAED in a laboratory or scale-up setting. As a critical intermediate in the production of the bleach activator Tetraacetylethylenediamine (TAED) and other fine chemicals, optimizing the synthesis of DAED is of significant industrial and academic importance.[1][2] This document moves beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and make informed decisions during your experiments.

Section 1: Synthesis Overview & Core Principles

The synthesis of DAED is primarily achieved through the diacetylation of ethylenediamine. Two principal routes are commonly employed, each with distinct advantages and challenges: reaction with acetic anhydride or reaction with acetic acid.

  • Route 1: Acetylation with Acetic Anhydride. This is a direct and often rapid acylation reaction. The primary challenge is managing the exothermic nature of the reaction. It is a common method for laboratory-scale synthesis.[1]

  • Route 2: Acetylation with Acetic Acid. This route involves a condensation reaction (amidation) where water is formed as a byproduct. It is the predominant industrial approach, often conducted at high temperatures (140-215°C) in a melt phase to continuously remove water and drive the reaction to completion.[1][3]

cluster_0 Synthesis Pathways for this compound (DAED) EDA Ethylenediamine (EDA) Monoacetyl Monoacetylethylenediamine (Intermediate) EDA->Monoacetyl AA Acetic Acid (2+ equivalents) AA->Monoacetyl Amidation (High Temp) Ac2O Acetic Anhydride (2+ equivalents) Ac2O->Monoacetyl Acetylation (Fast, Exothermic) DAED This compound (DAED, Product) Monoacetyl->DAED Second Acetylation Monoacetyl->DAED Second Amidation Imidazoline 2-Methyl-2-imidazoline (Side Product) Monoacetyl->Imidazoline Intramolecular Cyclization Water Water (Byproduct) AcOH_byproduct Acetic Acid (Byproduct)

Caption: Primary synthesis pathways and key side reaction for DAED.

Table 1: Comparison of Primary Synthesis Routes
ParameterRoute 1: Acetic AnhydrideRoute 2: Acetic Acid
Reaction Type AcylationAmidation (Condensation)
Byproduct Acetic AcidWater
Typical Temp. Room temp to slightly elevated[1]High (140 - 215 °C)[1][3]
Key Challenge Exothermicity managementEfficient water removal[3]
Advantages Faster reaction, no water byproductLower cost of acetylating agent, well-suited for continuous industrial process[3]
Disadvantages More expensive reagent, potentially more aggressiveSlower, requires high energy input, water removal is critical for yield

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during DAED synthesis in a direct question-and-answer format.

Low or Poor Yield

Q: My final yield of DAED is significantly lower than reported values. What are the most likely causes?

A: Low yield is a multifaceted problem that can typically be traced to three primary areas: incomplete reaction, formation of side products, or mechanical losses during workup and purification. To diagnose the issue, you must first determine if the reaction has proceeded to completion.

  • Incomplete Reaction: The presence of unreacted ethylenediamine or the mono-acetylated intermediate is a common cause of low yields.

    • Cause (Acetic Acid Route): Inefficient removal of water is the most frequent culprit. According to Le Chatelier's principle, the presence of water in the reaction equilibrium will prevent the reaction from proceeding to completion. Industrial processes address this by continuously distilling water from the reaction melt.[3]

    • Cause (Both Routes): Incorrect stoichiometry (insufficient acetylating agent), reaction temperature being too low, or insufficient reaction time can all lead to an incomplete conversion. A molar ratio of acetic acid to ethylenediamine of at least 2.05 is often used to ensure full conversion.[3]

    • Solution: Monitor your reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. For the acetic acid route, ensure your apparatus is set up for efficient distillation of water, potentially using a Dean-Stark trap or a short path distillation head. For the anhydride route, ensure controlled addition of reagents to manage the exotherm and maintain the desired reaction temperature.

  • Side Product Formation: The most significant yield-reducing side product is 2-methyl-2-imidazoline.[4]

    • Cause: This impurity forms from the intramolecular cyclization and dehydration of the monoacetylethylenediamine intermediate. This process is favored at higher temperatures.

    • Solution: Control the reaction temperature carefully. When adding ethylenediamine to the acetylating agent, the addition should be slow and controlled with efficient stirring to dissipate local hot spots, which can promote this side reaction.

  • Purification & Workup Losses: The product can be lost during extraction, filtration, or crystallization steps.

    • Cause: DAED has some solubility in water, which can lead to losses during aqueous workup steps.[1] It can also form a eutectic mixture with impurities, making it difficult to crystallize.

    • Solution: Minimize the volume of water used for washing. If extracting, ensure the organic solvent is appropriate and perform multiple extractions. For crystallization, if the product oils out, it is a sign of significant impurities. Re-purify the crude material (e.g., by vacuum distillation of the crude melt) before attempting recrystallization.

start Low Yield Diagnosis check_completion Is reaction complete? (Monitor by TLC/GC) start->check_completion check_side_products Are side products present? (Check NMR/GC-MS for 2-methyl-imidazoline) check_completion->check_side_products Yes incomplete Problem: Incomplete Reaction check_completion->incomplete No check_workup Review Workup & Purification check_side_products->check_workup No side_products Problem: Side Product Formation check_side_products->side_products Yes workup_loss Problem: Mechanical Loss check_workup->workup_loss solution_incomplete Action: - Increase reaction time/temp - Ensure efficient water removal - Check stoichiometry incomplete->solution_incomplete solution_side_products Action: - Control temperature - Slow reagent addition - Improve mixing side_products->solution_side_products solution_workup Action: - Minimize wash volumes - Optimize extraction solvent - Re-purify before crystallization workup_loss->solution_workup

Caption: A troubleshooting workflow for diagnosing the cause of low yield.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal molar ratio of acetylating agent to ethylenediamine? A: To drive the reaction to completion, a slight excess of the acetylating agent is recommended. For the acetic acid route, molar ratios of acetic acid to ethylenediamine are often between 2.05 and 2.5.[3][5] For the acetic anhydride route, a ratio of 2.1 to 2.2 equivalents of anhydride is typically sufficient for laboratory preparations.

Q: My product is a pale yellow color. Is this normal and how can I get a pure white solid? A: A pale yellow coloration is common in the crude product, especially if the reaction was run at high temperatures for an extended period, which can cause slight degradation.[4] The crude product may also contain residual acetic acid and water.[4] Purification via recrystallization from a suitable solvent system (e.g., acetone/hexane or ethanol/water) or vacuum sublimation can yield a white crystalline solid.[6]

Q: What are the best practices for handling ethylenediamine and acetic anhydride safely? A: Both reagents require careful handling in a well-ventilated fume hood.

  • Ethylenediamine: Corrosive and a respiratory sensitizer. Avoid inhalation of vapors and contact with skin and eyes.

  • Acetic Anhydride: Corrosive and a lachrymator. It reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q: What analytical techniques are best for characterizing the final product? A: A combination of techniques is recommended to confirm identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • FTIR Spectroscopy: Will show characteristic amide C=O and N-H stretches.[7]

  • Mass Spectrometry: To confirm the molecular weight (144.17 g/mol ).[7]

  • Melting Point: A sharp melting point close to the literature value (approx. 175-178 °C) is a good indicator of purity.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol A: Laboratory Synthesis using Acetic Anhydride

This protocol is adapted for a small, laboratory scale.

  • Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.

  • Reagent Charging: To the flask, add ethylenediamine (6.0 g, 0.1 mol) and a suitable solvent such as dichloromethane (50 mL).[1] Begin stirring and cool the mixture to 0-5 °C.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (21.4 g, 0.21 mol) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup: Slowly quench the reaction by adding 50 mL of cold water. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent like an acetone/hexane mixture to obtain pure this compound as a white crystalline solid.

Protocol B: Melt-Phase Synthesis using Acetic Acid (Conceptual Laboratory Adaptation)

This protocol is a conceptual adaptation of the industrial melt-phase process.[1][3]

  • Apparatus Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer, a thermometer, and a short path distillation head connected to a receiving flask.

  • Initial Charge: In the flask, place an initial melt of previously synthesized this compound (approx. 10 g) and acetic acid (25 g, 0.42 mol). Heat the mixture to 140-150 °C in an oil bath.

  • Reactant Feed: In a separate container, mix ethylenediamine (12.0 g, 0.2 mol) and acetic acid (24.0 g, 0.4 mol).

  • Reaction & Distillation: Slowly add the ethylenediamine/acetic acid mixture to the hot reaction melt over 1 hour. During the addition, water and some excess acetic acid will distill off. Maintain the pot temperature between 140-180 °C.[4] Continue heating until no more water is collected.

  • Isolation: Allow the molten product to cool slightly before carefully pouring it onto a crystallization dish to solidify.

  • Purification: The crude solid can be purified by vacuum distillation or recrystallization. This method often results in a product that may require further purification to remove colored impurities.

References

Technical Support Center: Purification of N,N'-Diacetylethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N'-Diacetylethylenediamine (DAE). This guide is designed for researchers, chemists, and drug development professionals who require high-purity DAE for their work. Here, we move beyond simple protocols to explain the scientific principles behind each step, empowering you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges and questions encountered during the purification of crude DAE.

Q1: What are the typical impurities in my crude this compound?

A1: The impurity profile of crude DAE is highly dependent on its synthetic route. The most common synthesis involves the acetylation of ethylenediamine with reagents like acetic anhydride or acetic acid.[1][2]

  • Common Impurities:

    • Unreacted Starting Materials: Residual ethylenediamine or acetic acid.[2]

    • Mono-acetylated Intermediate: N-acetylethylenediamine.

    • Solvent Residues: Acetic anhydride or other solvents used during synthesis.[1]

    • Water: Introduced during the reaction or workup.[2][3]

    • Colored Byproducts: Often arise from side reactions or degradation, especially if the reaction was heated excessively.

Application Scientist's Insight: Understanding your impurities is the first step to selecting a purification strategy. For example, water-soluble impurities like acetic acid and ethylenediamine salts can often be removed by a simple aqueous wash or by selecting a recrystallization solvent in which they are highly soluble even at low temperatures.

Q2: My crude product is a solid. What is the most effective purification technique to start with?

A2: For a solid, crystalline compound like DAE, recrystallization is almost always the most efficient and cost-effective purification method.[4] It is particularly effective for removing small amounts of impurities that are structurally different from the target molecule.

Application Scientist's Insight: Recrystallization leverages differences in solubility between your desired product and the impurities. The ideal solvent will dissolve the crude product at an elevated temperature but will have very low solubility for the product at cooler temperatures, while the impurities either remain dissolved or do not dissolve at all.

Q3: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?

A3: "Oiling out" is a common and frustrating phenomenon where the compound separates from the solution as a liquid instead of a solid.[5][6] This often happens for two main reasons:

  • High Impurity Load: A significant amount of impurities can depress the melting point of your compound, causing it to melt in the hot solvent rather than dissolve.[7][8]

  • Rapid Supersaturation: If the solution is cooled too quickly, the molecules don't have time to align into an ordered crystal lattice and instead crash out as a disordered, supercooled liquid.[5][6]

Troubleshooting "Oiling Out":

  • Reheat and Dilute: The most immediate fix is to reheat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20% more) to reduce the saturation level.[5][9]

  • Slow Down Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or paper towels can help. Do not place it directly into an ice bath.[5][9]

  • Change Solvents: The boiling point of your solvent may be too close to or above the melting point of your impure DAE (Pure DAE melts at ~173-175 °C).[10] Consider a solvent with a lower boiling point.[5]

  • Use Seed Crystals: If you have a small amount of pure DAE, add a tiny crystal to the cooled, supersaturated solution to initiate controlled crystallization.[5][11]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Troubleshooting workflow for 'oiling out' events."

Q4: Can I purify this compound by distillation?

A4: While DAE has a reported boiling point of 200 °C at a reduced pressure of 2.5 Torr, distillation is generally not the preferred method for its purification.[12][13] Amides can be prone to decomposition at high temperatures. Given its high melting point and crystalline nature, recrystallization is a much safer and more effective technique for achieving high purity.[10]

In-Depth Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound

This protocol is a robust starting point for purifying crude DAE. Solvent selection is critical and may require small-scale trials.

Principle: This procedure relies on the differential solubility of DAE in a hot versus cold solvent. Amides are often well-suited for recrystallization from polar solvents like ethanol, acetonitrile, or solvent mixtures like ethanol/water.[4][9]

Materials:

  • Crude this compound

  • Candidate Solvents (e.g., Ethanol, 95% Ethanol, Acetonitrile, Water)

  • Erlenmeyer Flasks

  • Hot Plate with Stirring

  • Büchner Funnel and Filter Flask

  • Filter Paper

  • Activated Charcoal (optional, for colored impurities)

Procedure:

  • Solvent Selection (Small-Scale Test):

    • Place ~100 mg of your crude DAE into a small test tube.

    • Add a candidate solvent dropwise at room temperature. A good solvent should not dissolve the compound readily in the cold.

    • Heat the test tube gently. A good solvent will dissolve the compound completely near its boiling point.

    • Allow the solution to cool to room temperature, then place in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Dissolution:

    • Place the bulk of your crude DAE in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the minimum amount of your chosen hot solvent to just dissolve the solid completely. It is crucial to add the solvent in small portions to avoid using an excess, which will reduce your final yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approx. 1-2% of the solute's weight).

    • Reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.[7]

    • Perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

    • Allow the crystals to dry completely on the filter paper under vacuum. For final drying, a vacuum oven at a moderate temperature (e.g., 50-60 °C) can be used.

  • Purity Assessment:

    • The most straightforward method is to measure the melting point of the dried crystals. Pure this compound has a sharp melting point in the range of 173-177 °C.[10] A broad or depressed melting range indicates the presence of impurities.

Data & Visualization

Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₆H₁₂N₂O₂[10][13]
Molecular Weight 144.17 g/mol [10][13]
Appearance White to off-white crystalline solid[12][14]
Melting Point 173 - 177 °C[10]
Boiling Point 200 °C @ 2.5 Torr[12][13]
Water Solubility Soluble

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Decision workflow for purifying crude DAE."

References

Common side reactions in N,N'-Diacetylethylenediamine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N,N'-Diacetylethylenediamine (DAED). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this fundamental acetylation reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound. Each answer provides a mechanistic explanation and actionable advice to mitigate the problem.

Q1: My final product is contaminated with a significant amount of N-acetylethylenediamine. How can I improve the yield of the desired di-acetylated product?

A1: The presence of the mono-acetylated byproduct is a classic issue of incomplete reaction, typically stemming from incorrect stoichiometry or suboptimal reaction conditions. Ethylenediamine has two primary amine groups with similar reactivity. The first acetylation is rapid, but driving the reaction to completion for the second acetylation requires careful control.

Causality & Solution:

  • Stoichiometry: The most critical factor is the molar ratio of the acetylating agent to ethylenediamine. A stoichiometric ratio of at least 2:1 (acetylating agent:diamine) is required. Industrially, a slight excess of the acetylating agent, such as acetic acid in a melt-phase synthesis, is often used to ensure the complete conversion of ethylenediamine.[1][2] For laboratory synthesis with acetic anhydride, using a molar ratio of 2.1 to 2.2 equivalents of acetic anhydride ensures the second acetylation goes to completion without promoting significant over-acetylation.

  • Reaction Conditions: Sufficient reaction time and temperature are necessary. The acetylation of the second, now less nucleophilic, amine group of N-acetylethylenediamine is slower than the first. Ensure the reaction is stirred for an adequate duration at a temperature that promotes the reaction without degrading the product. Monitoring the reaction by TLC or NMR is recommended to determine the point of completion.

  • pH Influence: Under acidic conditions, the amine groups of ethylenediamine and the mono-acetylated product can be protonated, reducing their nucleophilicity.[3] While the reaction is often self-catalyzing when using acetic acid, or performed under neutral/basic conditions (with a scavenger base for HCl if using acetyl chloride), extreme pH shifts can hinder the reaction.

Q2: My reaction with acetic anhydride seems inefficient, and the yield is lower than expected. Could moisture be the problem?

A2: Absolutely. Moisture is a critical adversary in this synthesis, especially when using acetic anhydride. Acetic anhydride readily hydrolyzes in the presence of water to form two equivalents of acetic acid.[4][5][6]

Causality & Solution:

  • Hydrolysis of Acetylating Agent: This hydrolysis consumes your acetylating agent, altering the stoichiometry and reducing the amount available to react with the ethylenediamine. This leads directly to incomplete reactions and the formation of mono-acetylated byproducts, thus lowering the yield of your target compound.

  • Source of Moisture: Water can be introduced from several sources:

    • Reagents: Ethylenediamine is highly hygroscopic and can absorb significant amounts of atmospheric moisture.[7] Commercial grades may contain water.

    • Solvents: Using non-anhydrous solvents will introduce water.

    • Glassware & Atmosphere: Improperly dried glassware or running the reaction open to a humid atmosphere will lead to hydrolysis.

Preventative Measures:

  • Dry Your Reagents: Ethylenediamine should be rigorously dried before use. See Protocol 2 for a detailed procedure.[7]

  • Use Anhydrous Solvents: If a solvent is used (e.g., dichloromethane, ethyl acetate), ensure it is of an anhydrous grade or freshly distilled from an appropriate drying agent.

  • Maintain an Inert Atmosphere: Assemble your glassware hot from the oven (after cooling in a desiccator) and run the reaction under an inert atmosphere of nitrogen or argon.[1]

Q3: I'm trying to synthesize DAED, but I seem to be getting Tetraacetylethylenediamine (TAED) as a byproduct. Why is this happening?

A3: The formation of Tetraacetylethylenediamine (TAED) is an "over-acetylation" side reaction. This compound is the direct precursor to TAED in a two-stage industrial process.[8] The secondary amide nitrogens in DAED can be further acetylated, especially under forcing conditions.

Causality & Solution:

  • Excess Acetic Anhydride: This is the primary cause. Using a large excess of acetic anhydride, particularly at elevated temperatures, will drive the acetylation of the amide nitrogens to form TAED.[8][9]

  • High Temperature: The N-acetylation of the amide is a less favorable reaction than the N-acetylation of the primary amine and typically requires more energy. High reaction temperatures (e.g., >100-120°C) can promote this side reaction.

Preventative Measures:

  • Strict Stoichiometric Control: Carefully control the molar ratio of acetic anhydride to ethylenediamine. Do not exceed ~2.2 equivalents of acetic anhydride.

  • Temperature Management: Maintain a moderate reaction temperature. For many lab-scale preparations, running the reaction at room temperature or with gentle heating is sufficient to achieve full di-acetylation without significant TAED formation.

Q4: An unexpected impurity appears in my product, especially when running the reaction at high temperatures with acetic acid. Could this be 2-methylimidazoline?

A4: Yes, the formation of 2-methylimidazoline is a known side reaction, particularly in syntheses conducted at elevated temperatures, such as the melt-phase process using acetic acid.[9]

Causality & Solution:

  • Mechanism: This side reaction involves an intramolecular cyclization and dehydration. The this compound intermediate can undergo cyclization, where one amide carbonyl is attacked by the other nitrogen atom, followed by the elimination of water and acetic acid to form the stable heterocyclic imidazoline ring.[10] High temperatures provide the activation energy needed for this dehydration and cyclization process.

Preventative Measures:

  • Moderate Reaction Temperature: The most effective way to avoid this impurity is to avoid excessively high temperatures. If using a solvent-based system with acetic anhydride, temperatures below 80°C are generally safe.

  • Rapid Water Removal: In high-temperature syntheses using acetic acid, the efficient and continuous removal of water as it forms is key to driving the desired amide formation and can help suppress this side reaction.[2]

Experimental Protocols & Data
Key Synthesis Parameters Summary
ParameterRecommended Value/ConditionRationale & Impact on Side Reactions
EDA:Ac₂O Molar Ratio 1 : 2.1–2.2Ensures complete di-acetylation. Less than 2.0 eq. leads to mono-acetylated byproduct. Significantly more than 2.2 eq. increases risk of over-acetylation to TAED.
EDA:AcOH Molar Ratio 1 : >2.05Used in melt-phase synthesis to drive the reaction to completion.[1]
Reaction Temperature 0°C to 50°C (for Ac₂O in solvent)Minimizes side reactions. Higher temperatures (>100°C) significantly increase the risk of 2-methylimidazoline and TAED formation.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of acetic anhydride. Essential for maintaining stoichiometry and achieving high yield.[1]
Reagent Purity AnhydrousCrucial for preventing hydrolysis. Ethylenediamine must be dried prior to use.[7]
Protocol 1: Laboratory Scale Synthesis of this compound

This protocol is designed for high purity and yield by carefully controlling stoichiometry and temperature.

Materials:

  • Anhydrous Ethylenediamine (EDA) (See Protocol 2 for purification)

  • Acetic Anhydride (Ac₂O), Reagent Grade

  • Dichloromethane (DCM), Anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Charge the flask with anhydrous ethylenediamine (1.0 eq.) dissolved in anhydrous DCM (approx. 5-10 mL per gram of EDA).

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Add acetic anhydride (2.1 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC (a suitable mobile phase is 10% Methanol in DCM). The product is a white solid that will precipitate from the solution.

  • Upon completion, cool the mixture again in an ice bath and slowly quench by adding saturated NaHCO₃ solution to neutralize any excess acetic anhydride and acetic acid.

  • Filter the resulting white solid precipitate using a Büchner funnel.

  • Wash the solid sequentially with cold water and then a small amount of cold DCM or diethyl ether to remove any soluble impurities.

  • Dry the purified this compound in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Purification and Drying of Ethylenediamine

Ethylenediamine is hygroscopic and must be dried before use to prevent hydrolysis of acetic anhydride.[7]

Materials:

  • Commercial Ethylenediamine

  • Potassium hydroxide (KOH) pellets

  • Calcium oxide (CaO), anhydrous

  • Type 5A Molecular Sieves

  • Sodium metal (use with extreme caution)

  • Distillation apparatus

Procedure:

  • Pre-drying: To 500 mL of commercial ethylenediamine, add 25g of KOH pellets and 25g of CaO. Shake or stir the mixture for 12 hours.

  • Decanting: Carefully decant the supernatant liquid into a dry flask containing fresh drying agents (e.g., Type 5A molecular sieves). Allow it to stand for another 12 hours.

  • Distillation: Decant the ethylenediamine into a dry distillation flask. For ultimate dryness, add a few small pieces of sodium metal (handle with care!).

  • Fit the flask with a distillation head and condenser. Ensure the entire apparatus is protected from atmospheric moisture with drying tubes or a nitrogen atmosphere.

  • Distill the ethylenediamine under a nitrogen atmosphere. Collect the fraction boiling at approximately 117°C at atmospheric pressure.

  • Store the purified, anhydrous ethylenediamine over molecular sieves in a tightly sealed bottle under nitrogen.

Reaction Pathway Visualization

The following diagram illustrates the desired synthetic pathway to this compound and the competing side reactions that can occur under suboptimal conditions.

Caption: Main and side reaction pathways in DAED synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for N,N'-Diacetylethylenediamine Complexation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis and optimization of metal complexes with N,N'-Diacetylethylenediamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure successful and reproducible experimental outcomes. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.

Introduction to this compound Complexation

This compound is a versatile chelating ligand capable of forming stable complexes with a variety of metal ions. The coordination typically occurs through the two amide oxygen atoms and the two nitrogen atoms of the ethylenediamine backbone, creating a tetradentate ligand. The resulting metal complexes have applications in catalysis, materials science, and as precursors for biologically active compounds. The optimization of reaction conditions is paramount to achieving high yields, purity, and the desired coordination geometry of the final complex.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the complexation of this compound.

Q1: What is the optimal solvent for this compound complexation?

A1: The choice of solvent is critical and depends on the metal salt being used. For many common metal salts like copper(II) and nickel(II) chlorides or nitrates, polar protic solvents such as methanol or ethanol are often effective. These solvents can dissolve both the ligand and the metal salt, facilitating a homogeneous reaction. In some cases, a solvent mixture, such as methanol-water, may be necessary to ensure complete dissolution of all reactants. For air- or moisture-sensitive reactions, anhydrous solvents under an inert atmosphere are required.

Q2: How does pH affect the complexation reaction?

A2: The pH of the reaction mixture can significantly influence the outcome of the complexation. This compound has two amide protons that can be deprotonated under basic conditions, which can enhance its coordination ability. However, at very high pH, metal hydroxides may precipitate, reducing the yield of the desired complex. Conversely, under acidic conditions, the amine groups can be protonated, which may hinder coordination. Therefore, maintaining a neutral to slightly basic pH is often optimal. The use of a non-coordinating buffer can be beneficial in controlling the pH throughout the reaction.

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yields can stem from several factors. Here are some common culprits and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Try increasing the reaction time or temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction duration.

  • Precipitation of Metal Hydroxide: As mentioned, if the pH is too high, the metal salt may precipitate as a hydroxide. Ensure the pH is controlled, perhaps by the slow addition of a base or the use of a buffer.

  • Stoichiometry: The molar ratio of ligand to metal is crucial. While a 1:1 ratio is often the target, a slight excess of the ligand may be used to drive the reaction to completion. However, a large excess can sometimes lead to the formation of undesired side products or make purification more difficult.

  • Product Solubility: The desired complex may have some solubility in the reaction solvent, leading to losses during filtration. Cooling the reaction mixture in an ice bath before filtration can help to maximize precipitation.

Q4: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A4: The formation of multiple products often points to side reactions or the existence of different coordination isomers. To improve selectivity:

  • Control of Stoichiometry: Carefully control the molar ratio of the reactants. For a mononuclear complex, a 1:1 ligand-to-metal ratio is a good starting point.

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor the formation of the thermodynamically more stable product.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway. Experimenting with different solvents may improve selectivity.

  • Slow Addition of Reactants: Adding one reactant solution dropwise to the other over a period of time can help to maintain a low concentration of the added reactant, which can suppress the formation of side products.

Troubleshooting Guides

This section provides more detailed troubleshooting guides for specific issues you may encounter.

Guide 1: Poor Crystallinity or Amorphous Product
Problem Potential Cause(s) Suggested Solution(s)
Obtaining an amorphous powder or oil instead of crystals. 1. Rapid Precipitation: The complex may be precipitating too quickly from the solution, preventing the formation of an ordered crystal lattice. 2. Impurities: The presence of unreacted starting materials or side products can inhibit crystallization. 3. Solvent System: The solvent used for the reaction and precipitation may not be suitable for crystallization.1. Slow Down Precipitation: Try cooling the reaction mixture more slowly. Alternatively, dissolve the crude product in a suitable solvent and allow the solvent to evaporate slowly at room temperature. 2. Purify the Crude Product: Before attempting crystallization, purify the crude product by washing with appropriate solvents to remove impurities. 3. Recrystallization from a Different Solvent System: Attempt recrystallization from a different solvent or a mixture of solvents. A common technique is to dissolve the complex in a good solvent and then slowly add a poor solvent (an "anti-solvent") until turbidity is observed, then allow the solution to stand.
Guide 2: Unexpected Color of the Product
Problem Potential Cause(s) Suggested Solution(s)
The color of the isolated complex is different from what is expected or reported in the literature. 1. Different Coordination Geometry: The metal ion can adopt different coordination geometries (e.g., tetrahedral, square planar, octahedral), which will result in different colors. This can be influenced by the solvent, temperature, and counter-ion. 2. Presence of Impurities: The presence of colored impurities, such as unreacted metal salts or side products, can alter the appearance of the final product. 3. Oxidation State of the Metal: In some cases, the metal ion may be oxidized or reduced during the reaction, leading to a color change.1. Characterize the Product: Use spectroscopic techniques such as UV-Vis and IR spectroscopy, and if possible, X-ray crystallography, to determine the coordination environment of the metal ion.[1] 2. Thorough Purification: Ensure the product is thoroughly washed and purified to remove any residual impurities. Recrystallization is often an effective purification method. 3. Control Reaction Atmosphere: If the metal is susceptible to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis of this compound complexes with Copper(II) and Nickel(II).

Protocol 1: Synthesis of [Cu(this compound)]Cl₂

Materials:

  • This compound (1.0 mmol, 0.144 g)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (1.0 mmol, 0.170 g)

  • Methanol (20 mL)

  • Diethyl ether

Procedure:

  • Dissolve this compound (0.144 g) in 10 mL of warm methanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve Copper(II) Chloride Dihydrate (0.170 g) in 10 mL of methanol.

  • Slowly add the copper(II) chloride solution to the this compound solution with continuous stirring at room temperature.

  • A color change to blue or green should be observed upon addition, indicating complex formation.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Reduce the volume of the solvent to approximately 5 mL using a rotary evaporator.

  • Add 20 mL of diethyl ether to the concentrated solution to precipitate the complex.

  • Collect the solid product by suction filtration and wash with a small amount of cold methanol and then with diethyl ether.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Protocol 2: Synthesis of [Ni(this compound)]Cl₂

Materials:

  • This compound (1.0 mmol, 0.144 g)

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (1.0 mmol, 0.238 g)

  • Ethanol (25 mL)

  • Acetone

Procedure:

  • Dissolve this compound (0.144 g) in 15 mL of ethanol in a 50 mL round-bottom flask with gentle warming.

  • In a separate flask, dissolve Nickel(II) Chloride Hexahydrate (0.238 g) in 10 mL of ethanol.

  • Add the nickel(II) chloride solution dropwise to the stirred ligand solution at room temperature.

  • The color of the solution will typically change to a light green or blue.

  • Reflux the reaction mixture for 3 hours.

  • Allow the solution to cool to room temperature.

  • If no precipitate forms, slowly add acetone to the solution until a precipitate is observed.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by suction filtration, wash with cold ethanol and then with acetone.

  • Dry the product under vacuum.

Visualizing Reaction Optimization

The following diagrams illustrate the logical flow for troubleshooting common issues in this compound complexation.

Troubleshooting_Low_Yield start Low Product Yield check_reaction Check Reaction Completion (TLC, NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Increase Time/Temp incomplete->optimize_conditions Yes check_purity Check Reactant Purity incomplete->check_purity No success Improved Yield optimize_conditions->success check_stoichiometry Verify Stoichiometry impure Impure Reactants check_purity->impure purify_reactants Purify/Use Fresh Reactants impure->purify_reactants Yes check_pH Monitor Reaction pH impure->check_pH No purify_reactants->success pH_issue Incorrect pH (Precipitation) check_pH->pH_issue adjust_pH Use Buffer/Slow Base Addition pH_issue->adjust_pH Yes check_solubility Assess Product Solubility pH_issue->check_solubility No adjust_pH->success soluble Product Soluble in Supernatant check_solubility->soluble optimize_precipitation Cool Mixture/Use Anti-solvent soluble->optimize_precipitation Yes soluble->success No optimize_precipitation->success

Caption: Troubleshooting workflow for low product yield.

Purification_Strategy start Crude Product Obtained analysis Analyze Purity (TLC, NMR) start->analysis pure_enough Purity Acceptable? analysis->pure_enough washing Wash with Solvent(s) pure_enough->washing No final_product Pure Crystalline Product pure_enough->final_product Yes washing->analysis recrystallization Recrystallization washing->recrystallization If impurities persist recrystallization->analysis column_chromatography Column Chromatography recrystallization->column_chromatography If still impure column_chromatography->analysis column_chromatography->final_product

Caption: General purification strategy for this compound complexes.

References

Stability issues of N,N'-Diacetylethylenediamine under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N'-Diacetylethylenediamine (DAED) Stability

Welcome to the technical support center for this compound (DAED). This guide is designed for researchers, scientists, and drug development professionals who utilize DAED in their work. Here, we address common stability issues, provide troubleshooting advice, and offer validated protocols to ensure the integrity of your experiments.

Section 1: Understanding the Core Problem - pH-Dependent Hydrolysis

This section addresses the fundamental reasons behind DAED's instability in aqueous environments.

FAQ 1: What is this compound (DAED) and why is its stability a primary concern?

This compound (CAS 871-78-3), is a diamide compound frequently used as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its structure contains two amide bonds, which are susceptible to cleavage through hydrolysis—a chemical reaction with water.[3] This degradation is highly dependent on the pH of the solution, and if not controlled, it can lead to a loss of the parent compound, the formation of impurities, and ultimately, the failure of an experiment or the instability of a formulation.[4]

FAQ 2: What happens to DAED in aqueous solutions at different pH values?

In aqueous solutions, DAED undergoes hydrolysis, breaking one or both of its amide bonds.[3] This reaction is catalyzed by both acids (H⁺) and bases (OH⁻).[4] Consequently, the rate of degradation is slowest at a neutral or near-neutral pH and increases significantly under either acidic or basic conditions.[5] The general mechanism involves a nucleophilic attack on the carbonyl carbon of the amide group by water or a hydroxide ion.[4]

FAQ 3: What are the primary degradation products of DAED, and are they problematic?

The hydrolysis of DAED occurs in a stepwise manner. The cleavage of the first amide bond yields N-(2-aminoethyl)acetamide , also known as N-acetylethylenediamine. If the reaction continues, the second amide bond is cleaved, resulting in ethylenediamine and two molecules of acetic acid.[6][7]

These degradation products can be problematic for several reasons:

  • Loss of Activity: The intended biological or chemical activity of DAED is lost.

  • Altered Physicochemical Properties: The presence of more polar, primary amine-containing degradants can change the solubility, polarity, and other characteristics of your solution.

  • Analytical Interference: These byproducts can appear as new peaks in analytical chromatograms (e.g., HPLC), complicating the quantification of the parent compound and potentially co-eluting with other components of interest.

  • Potential Toxicity: Degradation products may have different toxicological profiles than the parent compound, a critical consideration in drug development.

Section 2: Troubleshooting Experimental Inconsistencies

This section provides direct answers to common problems encountered in the lab.

Troubleshooting Guide 1: My assay/formulation containing DAED is losing potency over time. What's the likely cause?

A gradual loss of potency is a classic sign of chemical degradation. Given DAED's structure, pH-dependent hydrolysis is the most probable cause. Amides are generally resistant to neutral hydrolysis but are susceptible to acid- and base-catalyzed reactions, which often require heat to proceed at a significant rate.[8]

Immediate Troubleshooting Steps:

  • Measure the pH: Check the pH of your stock solution, formulation, or assay buffer. Deviations from the optimal pH range can accelerate degradation.

  • Review Preparation and Storage: Was the solution prepared recently? Was it stored at the recommended temperature? Both time and temperature can influence the rate of hydrolysis.[9]

  • Check for Contaminants: Ensure that no acidic or basic contaminants were inadvertently introduced into your formulation.

Troubleshooting Guide 2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could they be DAED degradation products?

Yes, this is highly likely. The primary degradation products, N-acetylethylenediamine and ethylenediamine, are more polar than the parent DAED molecule. In a typical reversed-phase HPLC method, you would expect to see these degradation peaks eluting earlier than the main DAED peak.

Confirmation Strategy:

  • Forced Degradation Study: Intentionally degrade a sample of DAED by treating it with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) and heating gently. Analyze these degraded samples by HPLC. The new peaks that appear should correspond to the unknown peaks in your experimental sample, confirming their identity as degradants.

  • LC-MS Analysis: If available, use mass spectrometry to confirm the identity of the unknown peaks by comparing their mass-to-charge ratio (m/z) with the theoretical masses of the expected degradation products.

Data Summary: pH and its Influence on Amide Hydrolysis
pH RangeDominant CatalystRelative Rate of HydrolysisKey Mechanistic Step
< 4 Acid (H⁺)HighProtonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.[10]
4 - 8 Water (Neutral)Low (Minimum)Direct nucleophilic attack by water is slow as amides are poor electrophiles.[11]
> 8 Base (OH⁻)HighDirect nucleophilic attack by the stronger hydroxide ion on the carbonyl carbon.[3][12]

This table represents a generalized trend for amide hydrolysis.

Section 3: Proactive Stability Management & Protocols

This section provides actionable steps and detailed protocols to control DAED degradation.

FAQ 4: How can I prevent DAED degradation in my experiments?

Controlling degradation is achievable through careful management of solution conditions.

  • pH Control: This is the most critical factor. Maintain the pH of your solutions within a stable, near-neutral range (typically pH 6.0-7.5) using a suitable buffer system (e.g., phosphate-buffered saline).

  • Temperature Control: Hydrolysis reactions are accelerated by heat.[3][8] Prepare solutions fresh and, if they must be stored, keep them refrigerated (2-8°C) or frozen.[9]

  • Use of Aprotic Solvents: When possible, dissolving DAED in a non-aqueous, aprotic solvent (e.g., DMSO, DMF) for stock solutions can prevent hydrolysis. However, be mindful of the final concentration of the organic solvent in your aqueous experimental medium.

  • Minimize Storage Time: The most effective strategy is to prepare DAED solutions fresh for each experiment.[13]

Protocol 1: A Validated Method for Monitoring DAED Stability by HPLC

This protocol provides a robust method for quantifying DAED and its primary degradation product, ethylenediamine. Since ethylenediamine lacks a strong UV chromophore, pre-column derivatization is often required for sensitive detection.[14][15]

Objective: To determine the concentration of DAED and its degradation products over time under specific pH and temperature conditions.

Materials:

  • This compound (DAED) reference standard

  • Ethylenediamine (EDA) reference standard

  • HPLC-grade acetonitrile (ACN) and water

  • Ortho-phthalaldehyde (OPA)

  • 2-Mercaptoethanol (ME)

  • Boric acid buffer (0.4 M, pH 10.4)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a fluorescence detector (FLD)

Procedure:

  • Preparation of Stability Samples:

    • Prepare buffered solutions at the desired pH values (e.g., pH 4, 7, and 9).

    • Accurately weigh and dissolve DAED in each buffer to a known concentration (e.g., 1 mg/mL).

    • Divide each solution into aliquots and store them under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).

  • Preparation of OPA/ME Derivatizing Reagent:

    • Dissolve 50 mg of OPA in 1.25 mL of methanol.

    • Add 11.25 mL of 0.4 M boric acid buffer (pH 10.4).

    • Add 50 µL of 2-mercaptoethanol and mix. This reagent should be prepared fresh.

  • Sample Derivatization (for Ethylenediamine):

    • At each time point (e.g., 0, 24, 48, 72 hours), take an aliquot of the stability sample.

    • Mix 100 µL of the sample with 100 µL of the OPA/ME reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC Analysis:

    • Mobile Phase: 65:35 (v/v) Methanol:Water[14]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection:

      • UV detector at 210 nm (for DAED and N-acetylethylenediamine).

      • Fluorescence detector with excitation at 330 nm and emission at 450 nm (for the OPA-derivatized ethylenediamine).[14][15]

  • Data Analysis:

    • Create calibration curves for DAED and derivatized ethylenediamine using reference standards.

    • Quantify the amount of each compound at every time point.

    • Plot the concentration of DAED versus time to determine the degradation rate.

Workflow for DAED Stability Testing

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis at Time Points (t=0, 24h, 48h...) cluster_data 3. Data Interpretation prep_daed Prepare DAED solution in test buffer (pH 4, 7, 9) store Store aliquots at different temperatures (4°C, 25°C, 40°C) prep_daed->store sample Take sample aliquot store->sample split Analyze for? sample->split deriv Derivatize with OPA/ME (for Ethylenediamine) split->deriv Degradants hplc_uv Inject on HPLC (UV Detection for DAED) split->hplc_uv DAED hplc_fld Inject on HPLC (FLD Detection for EDA) deriv->hplc_fld quant Quantify concentrations using calibration curves hplc_uv->quant hplc_fld->quant plot Plot [DAED] vs. Time quant->plot rate Determine degradation rate constant (k) plot->rate

Caption: Workflow for conducting a pH-dependent stability study of DAED.

Section 4: Advanced Topics & Mechanistic Insights

FAQ 5: Is the hydrolysis of DAED catalyzed by acids, bases, or both?

Both. The hydrolysis of amides is subject to both specific acid catalysis and specific base catalysis.[4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[10][16] The reaction is driven forward because the resulting amine is protonated to form an ammonium salt, which is not nucleophilic and prevents the reverse reaction.[16]

  • Base-Catalyzed Hydrolysis: Under basic (alkaline) conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon.[12][17] This forms a tetrahedral intermediate. The departure of the amide anion (a poor leaving group) is typically the rate-limiting step, but the reaction is driven to completion by a subsequent acid-base reaction where the newly formed carboxylic acid is deprotonated by the strongly basic amide anion.[12]

Hydrolysis Mechanisms of DAED

G cluster_acid Acid-Catalyzed Mechanism cluster_base Base-Catalyzed Mechanism DAED1 DAED Protonation 1. Protonation of Carbonyl Oxygen DAED1->Protonation Attack_H2O 2. Nucleophilic Attack by H₂O Protonation->Attack_H2O Intermediate1 Tetrahedral Intermediate Attack_H2O->Intermediate1 Leaving_Group 3. Elimination of N-acetylethylamine (as ammonium ion) Intermediate1->Leaving_Group Product1 Acetic Acid + Protonated Amine Leaving_Group->Product1 DAED2 DAED Attack_OH 1. Nucleophilic Attack by OH⁻ DAED2->Attack_OH Intermediate2 Tetrahedral Intermediate Attack_OH->Intermediate2 Elimination 2. Elimination of Amide Anion Intermediate2->Elimination Deprotonation 3. Acid-Base Reaction Elimination->Deprotonation Product2 Carboxylate + N-acetylethylamine Deprotonation->Product2

Caption: Simplified mechanisms for acid- and base-catalyzed amide hydrolysis.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-Diacetylethylenediamine (DAED). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during synthesis, purification, and handling of this versatile compound. My aim is to move beyond simple procedural lists and offer insights into the causality of experimental outcomes, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 871-78-3), also known as N,N'-ethylenebisacetamide, is a diamide derivative of ethylenediamine.[1][2] It is a white crystalline solid with the molecular formula C₆H₁₂N₂O₂.[1] Its structure, featuring two amide groups connected by an ethylene bridge, makes it a valuable intermediate in organic synthesis.[1] A primary application is as a precursor in the synthesis of tetraacetylethylenediamine (TAED), which is used as a bleach activator in detergents.[1] It also serves as a crosslinking agent in polymer synthesis.[1]

Q2: What are the main safety precautions I should take when handling this compound?

A2: this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3][4] Avoid creating dust and inhaling it.[4] In case of contact with eyes, rinse immediately and thoroughly with water for at least 15 minutes.[3][4]

Q3: How should I properly store this compound?

A3: Store this compound in a tightly closed container in a dry and well-ventilated place.[4] While room temperature is generally acceptable, storage in a cool, dark place (below 15°C) is recommended to ensure long-term stability.[5] Avoid exposure to excess heat and moisture to prevent degradation.[4]

Troubleshooting Guide

This section addresses specific problems that may arise during common experimental procedures involving this compound.

Synthesis Issues: Acetylation of Ethylenediamine

The most common synthesis route involves the acetylation of ethylenediamine with acetic anhydride or acetic acid.[1][6]

Problem 1: Low Yield of this compound

  • Symptom: After workup and purification, the isolated product mass is significantly lower than the theoretical yield.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The acetylation of both amine groups may not have gone to completion.

      • Causality: The second acetylation is often slower than the first due to the deactivating effect of the first acetyl group.

      • Solution: Increase the reaction time or slightly elevate the temperature. Ensure a molar ratio of at least 2:1 for the acylating agent to ethylenediamine. Using a catalyst, such as a strong acid like perchloric acid or sulfuric acid, can significantly improve yields, though this is more common for less reactive amines.[7]

    • Hydrolysis of Acylating Agent: Acetic anhydride and acetyl chloride are highly susceptible to hydrolysis if moisture is present in the reactants or solvent.

      • Causality: Water will react with the acylating agent, reducing the amount available to acetylate the ethylenediamine.

      • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Product Loss During Workup: The product has some solubility in water, which can lead to losses during aqueous extraction steps.[1]

      • Causality: Partitioning between the organic and aqueous layers may not be optimal.

      • Solution: When quenching the reaction with water, use cold water to minimize product solubility. Perform multiple extractions with the organic solvent to ensure maximum recovery of the product.

Problem 2: Presence of Impurities in the Final Product

  • Symptom: TLC analysis shows multiple spots, or NMR/GC analysis indicates the presence of species other than the desired product.

  • Potential Causes & Solutions:

    • Mono-acetylated Intermediate: The presence of N-acetylethylenediamine is a common impurity if the reaction is incomplete.

      • Causality: Insufficient acylating agent or reaction time.

      • Solution: As mentioned for low yield, increase the equivalents of the acylating agent and/or the reaction time. Monitor the reaction by TLC until the starting material and mono-acetylated intermediate are no longer visible.

    • Residual Acetic Acid: If acetic acid is used as the acylating agent or is a byproduct of using acetic anhydride, it can remain in the final product.

      • Causality: Acetic acid is polar and may not be fully removed by simple extraction.

      • Solution: During the workup, wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize and remove residual acetic acid.[8]

    • Over-acetylation Side Products: While less common for simple diamines, complex reaction conditions could lead to other products.

      • Causality: High temperatures or highly reactive catalysts might promote unintended side reactions.

      • Solution: Maintain controlled reaction temperatures. If using a catalyst, ensure it is appropriate for the desired transformation.

Purification Challenges

Problem 3: Difficulty in Recrystallizing the Product

  • Symptom: The product oils out or fails to form crystals from the chosen solvent system.

  • Potential Causes & Solutions:

    • Inappropriate Solvent: The chosen solvent may be too good or too poor for recrystallization.

      • Causality: For successful recrystallization, the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

      • Solution: Perform small-scale solvent screening to find an appropriate system. Common solvents for amides include ethanol, ethyl acetate, or mixtures with non-polar solvents like hexanes.

    • Presence of Oily Impurities: Impurities can inhibit crystal lattice formation.

      • Causality: Residual starting materials or side products can act as "crystal poisons."

      • Solution: If recrystallization fails, consider purifying the crude product by column chromatography on silica gel to remove impurities before attempting recrystallization again.

Handling and Stability

Problem 4: Product Degradation Over Time

  • Symptom: A previously pure sample shows signs of degradation (e.g., change in color, melting point depression, appearance of new peaks in analytical data).

  • Potential Causes & Solutions:

    • Hydrolysis: The amide bonds in this compound are susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions, to yield ethylenediamine and acetic acid.[1]

      • Causality: Amide hydrolysis is a well-known degradation pathway.

      • Solution: Store the compound in a desiccator or under an inert atmosphere to protect it from atmospheric moisture.[4] Ensure that any solvents used for preparing solutions are anhydrous.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add ethylenediamine (1.0 eq).

  • Add a suitable anhydrous solvent, such as dichloromethane.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate).

  • Spot the solutions on a silica gel TLC plate alongside the starting material (ethylenediamine).

  • Develop the plate using an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the spots using a suitable method (e.g., UV light if the compounds are UV-active, or a potassium permanganate stain).

  • The pure product should appear as a single spot with an Rf value distinct from the starting material and any byproducts.

Data Summary

PropertyValueSource
CAS Number 871-78-3[1][2]
Molecular Formula C₆H₁₂N₂O₂[1][2]
Molecular Weight 144.17 g/mol [2][5]
Appearance White crystalline solid[1]
Melting Point 170-172 °C[9]
Purity (Typical) >98.0% (GC)[5]

Visual Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants Ethylenediamine + Acetic Anhydride Reaction Acetylation Reaction (Anhydrous Solvent, 0°C to RT) Reactants->Reaction Quench Quench with H₂O Reaction->Quench Crude Mixture Extract Organic Extraction Quench->Extract Wash Base Wash (NaHCO₃) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Crude Product Analyze TLC, NMR, GC Purify->Analyze Final Final Analyze->Final Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Product Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Hydrolysis of Acylating Agent? Start->Cause2 Cause3 Loss During Workup? Start->Cause3 Sol1 Increase reaction time/ temperature. Increase acylating agent. Cause1->Sol1 Solution Sol2 Use anhydrous reagents & solvents. Use inert atmosphere. Cause2->Sol2 Solution Sol3 Use cold water for quench. Perform multiple extractions. Cause3->Sol3 Solution

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Enhancing Catalytic Efficiency of Amide-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to N,N'-Diacetylethylenediamine and its Analogs in Catalysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of this compound and related amide-containing ligands in catalysis. While this compound itself is not extensively documented as a primary catalyst ligand in the current literature, its structural motifs are pertinent to the design of more complex and efficient catalytic systems. This resource will, therefore, focus on the principles of ligand design and optimization, using this compound as a foundational example to explore how its derivatives and analogs can be effectively utilized to enhance catalytic performance.

Frequently Asked Questions (FAQs)

Q1: Why is my catalytic reaction with an amide-containing ligand showing low yield?

A1: Low yields in reactions utilizing amide-containing ligands can often be attributed to several factors:

  • Ligand Decomposition: Amide bonds can be susceptible to hydrolysis under acidic or basic conditions, or at elevated temperatures. This can lead to the degradation of the ligand and a loss of catalytic activity. Consider performing the reaction under inert conditions and at the lowest effective temperature.[1]

  • Poor Ligand-Metal Coordination: The electronic properties of the amide group can influence its coordination to the metal center. If the amide carbonyl group withdraws too much electron density, it can weaken the ligand-metal bond.

  • Steric Hindrance: Bulky substituents on the amide nitrogen or the ethylenediamine backbone can prevent the substrate from accessing the catalytic active site.

  • Inadequate Catalyst Activation: Some catalytic systems require an activation step to generate the active species. Ensure that any necessary pre-activation procedures are being followed correctly.

Q2: Can I modify this compound to improve its catalytic activity?

A2: Yes, modifying the structure of this compound is a key strategy for enhancing its potential as a catalyst ligand. Here are some approaches:

  • Varying the N-acyl group: Replacing the acetyl groups with other acyl groups (e.g., benzoyl, pivaloyl) can modulate the electronic and steric properties of the ligand. Electron-donating groups can enhance the electron density on the nitrogen atoms, potentially leading to stronger coordination with the metal center.

  • Introducing chiral centers: For asymmetric catalysis, chiral auxiliaries can be introduced on the ethylenediamine backbone or the acyl groups to induce enantioselectivity.

  • Extending the backbone: The ethylenediamine backbone can be extended or replaced with other diamine structures to alter the bite angle and flexibility of the ligand, which can significantly impact catalytic activity and selectivity.

Q3: My reaction is producing significant byproducts. How can I improve selectivity?

A3: Improving selectivity is a common challenge in catalysis. Here are some troubleshooting steps:

  • Optimize Reaction Conditions: Temperature, pressure, and solvent can all have a profound effect on the selectivity of a reaction. A systematic optimization of these parameters is often necessary.[1]

  • Adjust Catalyst Loading: In some cases, a lower catalyst loading can lead to higher selectivity by minimizing side reactions.[2]

  • Modify the Ligand Structure: As discussed in Q2, modifying the ligand can alter the steric and electronic environment around the metal center, which can favor the desired reaction pathway.

  • Use of Additives: Co-catalysts or additives can sometimes be used to suppress unwanted side reactions.

Q4: How do I choose the appropriate metal precursor for my this compound-based ligand?

A4: The choice of metal precursor is critical and depends on the specific reaction you are trying to catalyze. Transition metals like palladium, copper, and rhodium are commonly used in catalysis with N-containing ligands.[3][4] The selection should be based on:

  • The desired catalytic transformation: Different metals are known to be effective for different types of reactions (e.g., palladium for cross-coupling, copper for diamination).[3][4]

  • The oxidation state of the metal: The metal precursor should provide the metal in the correct oxidation state for the catalytic cycle.

  • Compatibility with the ligand and reaction conditions: The metal precursor should be soluble in the reaction solvent and should not react with the ligand or other components of the reaction mixture in an undesirable way.

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered when working with amide-containing ligands like this compound and its derivatives.

Issue Potential Cause(s) Recommended Action(s)
No reaction or very low conversion 1. Inactive catalyst2. Poor ligand solubility3. Incorrect reaction conditions (temperature, pressure)4. Presence of catalyst poisons (water, oxygen)1. Verify the integrity of the metal precursor and ligand. Consider in-situ catalyst formation.2. Choose a solvent in which the ligand and catalyst precursor are fully soluble.3. Systematically screen a range of temperatures and pressures.4. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Inconsistent results between batches 1. Variation in reagent purity2. Inconsistent catalyst preparation3. Sensitivity to trace impurities1. Use reagents from the same batch or re-purify them before use.2. Standardize the catalyst preparation protocol, including weighing, solvent addition, and stirring.3. Analyze reagents for potential inhibiting impurities.
Difficulty in isolating the product 1. Product instability2. Formation of stable emulsions during workup3. Similar polarity of product and byproducts1. Consider in-situ product analysis or use milder purification techniques.2. Try adding brine or changing the extraction solvent.3. Optimize chromatographic separation conditions; consider derivatization to alter polarity.[1]

Experimental Protocols

Protocol 1: General Procedure for In-Situ Catalyst Formation

This protocol describes a general method for forming a catalyst complex in-situ from a metal precursor and an N,N'-diacyl ethylenediamine ligand.

Materials:

  • Metal precursor (e.g., Pd(OAc)₂, CuI)

  • N,N'-diacyl ethylenediamine ligand

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (nitrogen or argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the metal precursor and the N,N'-diacyl ethylenediamine ligand in the desired stoichiometric ratio (commonly 1:1 to 1:2).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 30-60 minutes to allow for complex formation.

  • The resulting solution or suspension of the catalyst is now ready for the addition of the reaction substrates.

Protocol 2: Screening of Reaction Conditions for Catalytic Optimization

This protocol outlines a systematic approach to optimizing reaction conditions to improve yield and selectivity.

Procedure:

  • Temperature Screening: Set up a series of parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C) while keeping all other parameters constant.

  • Solvent Screening: Evaluate a range of solvents with different polarities and coordinating abilities (e.g., toluene, THF, DMF, acetonitrile).

  • Ligand-to-Metal Ratio Screening: Vary the ratio of the N,N'-diacyl ethylenediamine ligand to the metal precursor (e.g., 1:1, 1.5:1, 2:1) to determine the optimal stoichiometry.

  • Catalyst Loading Screening: Investigate the effect of catalyst concentration on the reaction outcome by running reactions with different catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).[2]

  • Analyze the results of each screening experiment by a suitable analytical method (e.g., GC, HPLC, NMR) to determine the optimal conditions.

Visualizing Ligand Modification and Catalytic Cycles

Logical Flow for Ligand Modification

Ligand_Modification Start Initial Ligand (this compound) Electronic Modify Electronic Properties (e.g., change N-acyl group) Start->Electronic Steric Modify Steric Properties (e.g., add bulky substituents) Start->Steric Chirality Introduce Chirality (for asymmetric catalysis) Start->Chirality Backbone Alter Backbone (e.g., change chain length) Start->Backbone Optimized Optimized Ligand Electronic->Optimized Steric->Optimized Chirality->Optimized Backbone->Optimized Catalytic_Cycle Catalyst [M(L)] Active Catalyst Intermediate_1 [M(L)(A)] Intermediate Catalyst->Intermediate_1 Oxidative Addition Substrate_A Substrate A Substrate_B Substrate B Intermediate_2 [M(L)(A)(B)] Intermediate Intermediate_1->Intermediate_2 Coordination/ Insertion Intermediate_2->Catalyst Reductive Elimination Product Product Intermediate_2->Product

References

Preventing decomposition of N,N'-Diacetylethylenediamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for N,N'-Diacetylethylenediamine (DAED), CAS No. 871-78-3. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of DAED in your laboratory. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounded in established chemical principles and field expertise.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: The optimal storage conditions for solid DAED aim to minimize exposure to atmospheric moisture and elevated temperatures. While the compound is generally stable under normal conditions, its amide linkages present a susceptibility to hydrolysis.[1][2]

  • Primary Recommendation: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator at controlled room temperature (20-25°C) is an excellent choice.

  • Enhanced Long-Term Storage: For extended storage periods (over 6 months), we recommend refrigeration at 2-8°C.[3] If refrigerated, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

ParameterRecommended ConditionRationale
Temperature Cool (<15-25°C)[3][4][5]Slows the rate of potential hydrolytic and thermal decomposition.
Atmosphere Dry / Inert (e.g., Argon, Nitrogen)Minimizes contact with moisture, the primary reactant in hydrolysis.
Container Tightly-sealed, opaquePrevents moisture ingress and potential photodegradation.
Location Well-ventilated, away from incompatible materialsGeneral safety practice; avoids contact with strong oxidizing agents.[2]
Q2: I suspect my stored DAED has started to decompose. What is the most likely chemical degradation pathway?

A2: The most probable decomposition pathway for DAED under typical laboratory storage conditions is hydrolysis . The two amide bonds in the molecule are susceptible to cleavage by water. This reaction can be accelerated by the presence of acidic or basic contaminants.

The hydrolysis is expected to occur in a stepwise manner:

  • First Hydrolysis: One of the acetyl groups is cleaved, yielding N-(2-aminoethyl)acetamide and acetic acid.

  • Second Hydrolysis: The remaining acetyl group on N-(2-aminoethyl)acetamide is cleaved, yielding ethylenediamine and another molecule of acetic acid.

This process is a known degradation route for similar amide-containing compounds.[6][7]

Below is a diagram illustrating the primary hydrolytic decomposition pathway.

Hydrolysis_Pathway DAED This compound (DAED) H2O_1 + H₂O (Moisture) DAED->H2O_1 Intermediate N-(2-aminoethyl)acetamide + Acetic Acid H2O_2 + H₂O (Moisture) Intermediate->H2O_2 Final Ethylenediamine + 2 Acetic Acid H2O_1->Intermediate Step 1 Hydrolysis H2O_2->Final Step 2 Hydrolysis

Caption: Hydrolytic decomposition pathway of DAED.

Q3: What are the physical or chemical signs that my DAED has degraded?

A3: While DAED is a white, crystalline solid, its degradation products can alter its physical and chemical properties.

  • Physical Appearance: The solid may appear clumpy or sticky instead of as a free-flowing powder, which can be an early indicator of moisture absorption. Significant degradation might lead to a slight discoloration, although this is not always the case.

  • Odor: Pure DAED is largely odorless. The formation of acetic acid as a hydrolysis byproduct may impart a faint vinegar-like smell to the material.

  • Solubility: DAED has defined solubility in various solvents. If you observe difficulty in dissolving the compound in a solvent in which it is typically soluble, it may indicate the presence of less soluble impurities or polymeric byproducts from other degradation routes.

  • Analytical Confirmation: The most definitive way to confirm degradation is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). A pure sample should show a single major spot or peak, while a degraded sample will exhibit additional peaks corresponding to the hydrolysis products.[2][3]

Troubleshooting Guide

Problem 1: HPLC/GC analysis of my stored DAED shows multiple peaks.
  • Likely Cause: Your DAED has undergone partial hydrolysis. The additional, more polar peaks likely correspond to N-(2-aminoethyl)acetamide and ethylenediamine.

  • Troubleshooting Workflow:

Troubleshooting_Purity cluster_workflow Impurity Detection Workflow Start Multiple peaks observed in HPLC/GC analysis Hypothesis Hypothesis: Partial hydrolysis has occurred. Start->Hypothesis Action1 Action: Co-inject with standards (if available) of potential degradation products. Hypothesis->Action1 Action2 Action: Use LC-MS to identify mass of impurity peaks. Hypothesis->Action2 Decision Do impurity peaks match expected hydrolysis products? Action1->Decision Action2->Decision Result_Yes Conclusion: Degradation confirmed. Material may not be suitable for use depending on required purity. Decision->Result_Yes Yes Result_No Conclusion: Impurity is from another source. Review synthesis and purification records. Consider re-purification. Decision->Result_No No

Caption: Workflow for troubleshooting DAED purity issues.

  • Preventative Measures:

    • Review Storage Protocol: Ensure the container was properly sealed and stored in a desiccated environment. Check desiccant for saturation.

    • Aliquot Material: For frequently used batches, aliquot the solid into smaller, single-use vials. This minimizes the exposure of the entire stock to atmospheric moisture during each use.

    • Inert Gas Blanket: For highly sensitive applications, backfill the container with an inert gas like argon or nitrogen after each use.

Problem 2: My experiment, which uses DAED in a solution, is failing unexpectedly.
  • Likely Cause: If the solvent is protic (e.g., water, methanol, ethanol) or contains trace amounts of water, DAED may be hydrolyzing in the solution prior to its use in the reaction. The rate of hydrolysis can be significantly faster in solution than in the solid state.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Always use freshly opened or properly stored anhydrous solvents for preparing DAED solutions.[8][9]

    • Prepare Solutions Fresh: Prepare solutions containing DAED immediately before use. Do not store DAED in solution, especially in protic solvents, for extended periods.

    • Check Solvent Compatibility: Ensure that the chosen solvent does not react with DAED. While compatible with many common organic solvents, avoid highly acidic or basic media that would catalyze hydrolysis.

    • Analytical Verification: Run a quick purity check (e.g., TLC) on your prepared solution to ensure the DAED is intact before proceeding with your experiment.

Experimental Protocols

Protocol 1: Routine Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a rapid, qualitative method to check for the presence of polar impurities indicative of hydrolysis.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your stored DAED in 0.5 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F254).

  • Spotting: Carefully spot your prepared sample onto the baseline of the TLC plate. For comparison, it is ideal to also spot a reference sample from a new, unopened bottle of DAED if available.

  • Mobile Phase (Eluent): A good starting point for the mobile phase is a mixture of Ethyl Acetate and Methanol (e.g., 95:5 v/v). The polarity can be adjusted to achieve good separation.

  • Development: Place the plate in a TLC chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm) if the compound is UV-active.

    • Stain the plate using a potassium permanganate (KMnO₄) stain. DAED and its hydrolysis products (containing amine groups) will appear as yellow/brown spots on a purple background.

  • Interpretation: A pure sample of DAED will show a single, well-defined spot. The presence of additional spots closer to the baseline (more polar) is a strong indication of the presence of hydrolysis products like N-(2-aminoethyl)acetamide or ethylenediamine.

References

Technical Support Center: Method Refinement for the Quantification of N,N'-Diacetylethylenediamine (DAED)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the robust quantification of N,N'-Diacetylethylenediamine (DAED). We will move beyond simple procedural lists to explain the underlying principles of method selection and refinement, ensuring your assays are both accurate and reliable.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the development of analytical methods for DAED.

Q1: What are the primary analytical methods for quantifying this compound (DAED)?

The choice of method depends heavily on the required sensitivity, sample matrix, and available equipment. The three most suitable techniques are:

  • High-Performance Liquid Chromatography (HPLC) : Coupled with a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Offers high sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique, but requires a chemical derivatization step to improve the volatility and thermal stability of DAED.[1]

Q2: I am not detecting DAED using my standard HPLC-UV setup. Why?

This is a common issue. DAED (molecular formula C₆H₁₂N₂O₂) lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light.[2][3] Consequently, it exhibits very poor or no response with a UV-Vis detector. For a similar compound, ethylenediamine-N,N'-diacetic acid (EDDA), UV detection was found to be inadequate, necessitating a switch to alternative detectors.[4][5]

Q3: If I must use HPLC, what detector is recommended for DAED?

For reliable HPLC-based quantification of compounds without a chromophore, a universal detector is necessary.

  • Refractive Index Detection (RID) is a common choice. It measures the difference in the refractive index between the mobile phase and the analyte eluting from the column. This method was successfully developed for the related compound EDDA when UV detection failed.[4][5]

  • Evaporative Light Scattering Detection (ELSD) is another excellent option, often providing a more stable baseline than RID and compatibility with gradient elution.

Q4: Is derivatization necessary for the GC analysis of DAED?

Yes, derivatization is highly recommended for robust GC analysis. DAED contains polar N-H groups in its amide structure, which can lead to peak tailing, poor reproducibility, and analyte adsorption onto the GC column or inlet liner.[1] A silylation step, for example using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), masks these polar groups, increasing the molecule's volatility and thermal stability for improved chromatographic performance.[1]

Q5: What are the potential impurities I should be aware of during DAED analysis?

Impurities can originate from the synthesis process or subsequent degradation. DAED is typically synthesized from ethylenediamine and acetic acid.[6] Therefore, potential impurities include:

  • Unreacted starting materials (ethylenediamine, acetic acid).

  • Mono-acetylated intermediates (N-acetylethylenediamine).

  • By-products from side reactions. A well-developed analytical method must be able to separate DAED from these related substances to ensure accurate quantification.

Method Selection Workflow

Choosing the right analytical technique is critical for success. The following decision tree illustrates a logical approach to selecting the best method based on your specific analytical requirements.

start Start: Quantify DAED matrix Sample Matrix Complexity? start->matrix sensitivity High Sensitivity Required? (e.g., <1 ng/mL) matrix->sensitivity Complex (e.g., Plasma, Tissue) hplc_avail HPLC with RID/ELSD Available? matrix->hplc_avail Simple (e.g., Bulk Material, Process Sample) gc_avail GC-MS Available & Derivatization Feasible? sensitivity->gc_avail No lcms Use LC-MS/MS sensitivity->lcms Yes gcms Use GC-MS with Derivatization gc_avail->gcms Yes reconsider Re-evaluate Method or Outsource Analysis gc_avail->reconsider No hplc_avail->gc_avail No hplc Use HPLC-RID/ELSD hplc_avail->hplc Yes

Caption: Decision tree for selecting the optimal analytical method for DAED.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Peak or Very Low Signal (HPLC-UV) DAED lacks a strong UV chromophore.Switch to a universal detector like Refractive Index (RID), Evaporative Light Scattering (ELSD), or a Mass Spectrometer (MS).[4][5] For trace analysis, consider pre-column derivatization to attach a UV-active tag.[7]
Poor Peak Shape (Tailing/Broadening) In HPLC: Secondary interactions with the column stationary phase; inappropriate mobile phase pH. In GC: Adsorption of the polar analyte onto active sites in the inlet or column.[1]In HPLC: Use a modern, end-capped C18 or a polar-embedded column. Adjust mobile phase pH to suppress ionization of any residual amine groups. In GC: Derivatize the sample with a silylating agent (e.g., BSTFA) to block polar N-H groups.[1] Use a deactivated inlet liner and perform regular column maintenance.
Inconsistent Results / Poor Reproducibility For HPLC-RID: Unstable baseline due to temperature fluctuations or changes in mobile phase composition. General: Sample instability; imprecise sample preparation.For HPLC-RID: Use a thermos-controlled detector and allow the system to fully equilibrate. Ensure the mobile phase is thoroughly degassed and mixed. General: DAED is stable under normal conditions, but check for degradation in your specific sample diluent.[8] Use an internal standard to correct for variations in sample preparation and injection volume.
Co-eluting Impurity Peaks The chromatographic method lacks sufficient selectivity to separate DAED from synthesis-related impurities or degradation products.Optimize the mobile phase composition or temperature gradient. Evaluate a different column chemistry (e.g., Phenyl-Hexyl instead of C18). For definitive separation and identification, use a mass spectrometer (LC-MS or GC-MS), which provides an orthogonal separation dimension based on mass-to-charge ratio.

Detailed Experimental Protocols

These protocols are robust starting points. Analysts must perform full validation according to internal SOPs and relevant guidelines (e.g., ICH).

Protocol 1: Quantification by HPLC with Refractive Index Detection (HPLC-RID)

This method is ideal for purity assessment and quantification in simple matrices where high sensitivity is not required.

  • Principle: The analyte is separated on a reversed-phase column. The RID detector measures the difference between the refractive index of the mobile phase and the eluting sample components, generating a signal proportional to the concentration. This approach avoids the need for a chromophore.[4][5]

  • Instrumentation & Columns:

    • HPLC system with isocratic pump and autosampler.

    • Refractive Index Detector with temperature control.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents & Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • This compound Reference Standard

  • Step-by-Step Methodology:

    • Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 20:80 v/v). Degas thoroughly before use. Causality Note: The low organic content is suitable for retaining the polar DAED on a C18 column.

    • Standard Preparation: Prepare a stock solution of DAED (e.g., 1 mg/mL) in the mobile phase. Create a calibration curve by serial dilution (e.g., 0.05 - 1.0 mg/mL).

    • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter.

    • HPLC-RID Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Column Temperature: 35 °C

      • RID Temperature: 35 °C (Critical: Detector and column temperature must be stable and identical to minimize baseline drift).

    • System Suitability: Before analysis, inject a mid-point standard five times. The relative standard deviation (RSD) for peak area should be < 2.0%.

    • Data Analysis: Quantify the sample concentration using the linear regression equation from the calibration curve.

Protocol 2: Quantification by GC-MS with Silylation Derivatization

This method offers high selectivity and is suitable for more complex matrices after appropriate sample cleanup.

  • Principle: The polar N-H groups of DAED are chemically masked via silylation. This derivatization increases the analyte's volatility and thermal stability, enabling separation by gas chromatography and sensitive detection by mass spectrometry.[1]

  • Instrumentation & Columns:

    • GC-MS system with a split/splitless inlet.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Reagents & Materials:

    • Pyridine or Acetonitrile (Anhydrous Grade)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • This compound Reference Standard

  • Step-by-Step Methodology:

    • Standard/Sample Preparation: Prepare a stock solution of DAED in anhydrous pyridine or acetonitrile (e.g., 1 mg/mL).

    • Derivatization:

      • To 100 µL of the standard or sample solution in a GC vial, add 100 µL of BSTFA + 1% TMCS.

      • Cap the vial tightly and heat at 70 °C for 30 minutes.

      • Cool to room temperature before injection. Causality Note: Heating drives the silylation reaction to completion. The TMCS acts as a catalyst.

    • GC-MS Conditions:

      • Inlet Temperature: 250 °C

      • Injection Mode: Split (e.g., 20:1)

      • Injection Volume: 1 µL

      • Carrier Gas: Helium, constant flow at 1.2 mL/min

      • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

      • MS Transfer Line: 280 °C

      • Ion Source: 230 °C

      • MS Mode: Electron Ionization (EI), Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification). A prominent ion for DAED is m/z 85.[2]

    • System Suitability: Ensure consistent peak shape and response for a derivatized standard.

    • Data Analysis: Identify the derivatized DAED peak by its retention time and mass spectrum. Quantify using a calibration curve prepared from derivatized standards.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep1 Dissolve DAED sample in anhydrous solvent prep2 Add silylating agent (BSTFA + 1% TMCS) prep1->prep2 prep3 Heat at 70°C for 30 min prep2->prep3 analysis1 Inject derivatized sample into GC-MS prep3->analysis1 analysis2 Separate on DB-5ms column analysis1->analysis2 analysis3 Detect by Mass Spectrometry (SIM/Scan Mode) analysis2->analysis3 data Final Concentration analysis3->data Quantify using calibration curve

Caption: Experimental workflow for the GC-MS analysis of DAED.

Method Performance Comparison

The following table summarizes typical validation parameters for the recommended techniques, extrapolated from established methods for similar molecules.[9][10] These values should serve as a benchmark for your in-house method validation.

Validation ParameterHPLC-RIDGC-MS (with Derivatization)LC-MS/MS
Linearity Range 0.05 - 2 mg/mL1 - 500 µg/mL0.1 - 1000 ng/mL
Correlation Coeff. (r²) > 0.995> 0.998> 0.999
Limit of Quantitation (LOQ) ~50 µg/mL~1 µg/mL~0.1 ng/mL
Precision (%RSD) < 3%< 5%< 10%
Selectivity ModerateHighVery High
Gradient Compatible? NoN/A (Temp. Gradient)Yes

References

Validation & Comparative

Characterization of N,N'-Diacetylethylenediamine using 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Characterization of N,N'-Diacetylethylenediamine: A Comparative Analysis of NMR and Alternative Spectroscopic Techniques

In the landscape of chemical synthesis and drug development, the unambiguous characterization of molecular structure and purity is not merely a procedural step but the bedrock of scientific validity. This compound (DAED), a key building block and intermediate in the synthesis of compounds like the chelating agent EDTA and the bleach activator Tetraacetylethylenediamine (TAED), demands rigorous analytical scrutiny.[1] This guide provides a comprehensive exploration of the characterization of DAED, focusing on the preeminent role of Nuclear Magnetic Resonance (NMR) spectroscopy. As we delve into the nuances of ¹H and ¹³C NMR, we will also objectively compare its capabilities with other powerful analytical techniques, offering researchers a holistic perspective on establishing a compound's identity and quality.

Part 1: The Definitive Analysis: ¹H and ¹³C NMR Spectroscopy of DAED

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules. Its power lies in its ability to map the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and relative abundance of nuclei within a molecule.

The Molecular Blueprint: Predicting the NMR Spectrum of DAED

The symmetrical structure of this compound (C₆H₁₂N₂O₂, MW: 144.17 g/mol ) is key to interpreting its NMR spectra.[2][3] The molecule possesses a plane of symmetry through the center of the ethylene bridge, which simplifies the expected signals.

  • ¹H NMR Spectrum: Due to the molecule's symmetry, we anticipate three distinct proton environments:

    • Methyl Protons (CH₃): The two methyl groups are chemically equivalent. They should appear as a single, sharp singlet, integrating to six protons.

    • Methylene Protons (-CH₂-CH₂-): The four methylene protons on the ethylene bridge are also equivalent. They are expected to produce a single signal, integrating to four protons.

    • Amide Protons (NH): The two amide protons are equivalent and will appear as a single signal, integrating to two protons. The chemical shift of this peak is highly dependent on solvent, concentration, and temperature due to hydrogen bonding, and it often appears as a broad singlet.[4]

  • ¹³C NMR Spectrum: Similarly, the symmetry results in three expected signals in the proton-decoupled ¹³C NMR spectrum:

    • Methyl Carbon (CH₃): A single signal for the two equivalent methyl carbons.

    • Methylene Carbon (CH₂): A single signal for the two equivalent methylene carbons.

    • Carbonyl Carbon (C=O): A single signal for the two equivalent amide carbonyl carbons.

Experimental Verification and Data Interpretation

The theoretical predictions align closely with experimental data. The following table summarizes typical chemical shifts observed for DAED in Chloroform-d (CDCl₃), a common deuterated solvent used for NMR analysis.[5][6]

¹H NMR Data (in CDCl₃)
Assignment Chemical Shift (ppm) Multiplicity Integration
Methyl (CH₃)~1.99Singlet6H
Methylene (CH₂)~3.37Singlet4H
Amide (NH)~6.60Broad Singlet2H
¹³C NMR Data (in CDCl₃)
Assignment Chemical Shift (ppm)
Methyl (CH₃)~23.1
Methylene (CH₂)~39.5
Carbonyl (C=O)~170.2
  • Causality Behind Observations: The singlet nature of the methylene peak in the ¹H NMR spectrum indicates rapid conformational averaging on the NMR timescale and minimal N-H to C-H coupling. The downfield shift of the methylene protons (~3.37 ppm) compared to the methyl protons (~1.99 ppm) is due to the deshielding effect of the adjacent electronegative nitrogen atoms. In the ¹³C spectrum, the carbonyl carbon is the most downfield signal (~170.2 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

A high-quality spectrum is contingent upon meticulous sample preparation. The protocol below ensures reliable and reproducible results.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice. For compounds with different solubility, solvents like DMSO-d₆ or Methanol-d₄ can be used, though this will alter chemical shifts.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[8] Vortex the vial until the sample is fully dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette packed with a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.[7]

  • Capping and Labeling: Cap the NMR tube and label it clearly.[9]

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters on a 300 or 400 MHz spectrometer are typically sufficient. For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[10]

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh DAED (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Label Tube filter->cap insert 5. Insert Sample into Spectrometer cap->insert shim 6. Lock and Shim Magnet insert->shim acquire_H1 7. Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 8. Acquire ¹³C Spectrum acquire_H1->acquire_C13

Part 2: A Comparative Perspective: Alternative Analytical Techniques

Technique Information Provided Primary Use for DAED Comparison to NMR
Infrared (IR) Spectroscopy Functional groups presentConfirms presence of amide (N-H, C=O) and alkane (C-H) groupsComplementary. IR confirms functional groups quickly; NMR maps the atomic connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patternsConfirms molecular mass (144.17 Da) and provides fragmentation data for structural supportComplementary. MS gives the molecular formula; NMR shows how the atoms are connected.
Elemental Analysis (EA) Elemental composition (%C, %H, %N, %O)Confirms the empirical and molecular formulaProvides fundamental composition data that must be consistent with the structure determined by NMR.
Melting Point Analysis Physical property indicative of purityPurity assessment. A sharp melting point close to the literature value (174-177 °C) suggests high purity.An indicator of bulk purity, whereas NMR can detect and quantify soluble impurities.
In Focus: IR and MS
  • Infrared (IR) Spectroscopy: An IR spectrum of DAED would prominently feature a strong absorption band around 1640 cm⁻¹ corresponding to the amide C=O stretch, and N-H stretching vibrations around 3300 cm⁻¹. These signals provide rapid confirmation that the desired amide functionality has been successfully synthesized.[2]

  • Mass Spectrometry (MS): In a mass spectrum, DAED would show a clear molecular ion peak [M]⁺ at m/z 144.[5] Further fragmentation could yield characteristic ions, such as a peak at m/z 85, corresponding to the loss of an acetamide group, providing further evidence for the proposed structure.

Part 3: An Integrated Workflow for Complete Characterization

A self-validating analytical workflow ensures the identity, structure, and purity of a synthesized compound. The following diagram illustrates a logical sequence for the comprehensive characterization of this compound.

G synthesis Synthesis of DAED purification Purification (e.g., Recrystallization) synthesis->purification mp_ir mp_ir purification->mp_ir final Confirmed High-Purity DAED ms_ea ms_ea ms_ea->final

This structured approach ensures that preliminary checks confirm the basic properties of the compound before committing to more detailed analyses. The definitive structural information from NMR is then corroborated by mass spectrometry and elemental analysis, culminating in a highly confident characterization of the final product.

Conclusion

The characterization of this compound serves as a prime example of the central role of modern analytical chemistry in research and development. ¹H and ¹³C NMR spectroscopy, through its unparalleled ability to resolve molecular structure in detail, is the indispensable core of this process. It provides not just a fingerprint, but a detailed schematic of the molecule. However, for the highest level of scientific rigor demanded by researchers and drug development professionals, this powerful technique should be integrated into a broader workflow. By complementing NMR data with orthogonal methods like mass spectrometry, IR spectroscopy, and elemental analysis, one can achieve a comprehensive and trustworthy characterization that forms the reliable foundation for all subsequent scientific endeavors.

References

A Comparative Guide to the Vibrational Spectroscopy of N,N'-Diacetylethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of N,N'-Diacetylethylenediamine (DAED) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. As a molecule featuring a symmetric structure with polar amide functional groups, DAED presents an ideal case study for understanding the complementary nature of these two principal vibrational spectroscopic techniques. We will explore the theoretical underpinnings that dictate spectral activity, present detailed experimental protocols for sample analysis, and interpret the resulting spectra to assign key vibrational modes. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize molecular spectroscopy for structural characterization and quality control.

Introduction to this compound and Vibrational Spectroscopy

This compound (DAED), also known as N,N'-ethylenebisacetamide, is a diamide with the chemical structure C6H12N2O2.[1][2] Its structure consists of a central ethylene bridge linking two secondary amide groups. This molecule serves as a fundamental building block in coordination chemistry and as a precursor in the synthesis of more complex molecules.[3][4][5] Accurate structural confirmation and purity assessment are critical, for which vibrational spectroscopy is an indispensable, non-destructive tool.

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The two primary techniques, FTIR and Raman spectroscopy, arise from different physical phenomena.[6]

  • FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). For a vibration to be "IR active," it must result in a change in the molecule's net dipole moment.[7] Consequently, polar functional groups like the carbonyl (C=O) and N-H bonds in amides produce strong signals in FTIR spectra.[7][8][9]

  • Raman Spectroscopy involves inelastic scattering of monochromatic light, typically from a laser.[10] When photons interact with a molecule, they can be scattered with a shift in energy corresponding to the molecule's vibrational frequencies. A vibration is "Raman active" if it causes a change in the polarizability of the molecule's electron cloud.[7] Symmetric, non-polar bonds, such as C-C backbones, are often strong scatterers and prominent in Raman spectra.

By employing both techniques, a more complete vibrational profile of a molecule like DAED can be obtained, as their selection rules are often mutually exclusive.[6]

Experimental Protocols

The following protocols outline the standardized procedures for acquiring high-quality FTIR and Raman spectra of a solid DAED sample.

Materials and Sample Preparation
  • Sample: this compound (Purity: ≥97%)[11]

  • Equipment:

    • FTIR Spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

    • Raman Spectrometer with a 785 nm laser excitation source.

  • Preparation: The solid, powdered DAED sample is used directly without further preparation for both analyses. This minimizes sample handling and potential contamination.

FTIR-ATR Spectroscopy Workflow

Attenuated Total Reflectance (ATR) is the preferred technique for solid powders as it requires minimal sample preparation and ensures excellent sample-to-crystal contact for reproducible results.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This step is crucial to subtract the spectral contributions of the instrument and ambient atmosphere (e.g., CO2, H2O).

  • Sample Application: Place a small amount of the DAED powder onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the diamond crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 (co-added to improve signal-to-noise ratio)

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Raman Spectroscopy Workflow

Raman spectroscopy is advantageous for its ability to analyze samples directly, often through transparent packaging, and its low interference from water.[10]

  • Instrument Calibration: Ensure the spectrometer is calibrated using a standard reference material (e.g., silicon).

  • Sample Placement: Place a small amount of the DAED powder on a microscope slide or in a glass vial.

  • Focusing: Use the integrated microscope to focus the 785 nm laser beam onto the sample surface.

  • Spectrum Acquisition: Collect the Raman spectrum. Typical parameters include:

    • Spectral Range: 200 - 3500 cm⁻¹

    • Laser Power: ~50-100 mW (adjusted to avoid sample burning or fluorescence)

    • Integration Time: 10-30 seconds

    • Number of Accumulations: 5-10

  • Data Processing: Perform a baseline correction to remove any fluorescence background, if present.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 FTIR-ATR Analysis cluster_2 Raman Analysis cluster_3 Data Interpretation DAED This compound Powder FTIR_Sample 2. Apply Sample & Pressure DAED->FTIR_Sample Raman_Place 1. Place Sample (Slide/Vial) DAED->Raman_Place FTIR_BG 1. Collect Background (Clean ATR Crystal) FTIR_BG->FTIR_Sample FTIR_Acquire 3. Acquire Spectrum (4000-400 cm⁻¹) FTIR_Sample->FTIR_Acquire FTIR_Data FTIR Spectrum FTIR_Acquire->FTIR_Data Analysis Comparative Analysis & Vibrational Mode Assignment FTIR_Data->Analysis Raman_Focus 2. Focus 785 nm Laser Raman_Place->Raman_Focus Raman_Acquire 3. Acquire Spectrum (3500-200 cm⁻¹) Raman_Focus->Raman_Acquire Raman_Data Raman Spectrum Raman_Acquire->Raman_Data Raman_Data->Analysis

Caption: Workflow for FTIR and Raman spectroscopic analysis of DAED.

Results and Comparative Analysis

The key to a comprehensive analysis lies in comparing the vibrational modes observed in both spectra. The secondary amide group (-CONH-) has several characteristic vibrations, known as the Amide bands, which serve as excellent probes for this comparison.[9][12]

Vibrational ModeTypical Range (cm⁻¹)Expected FTIR IntensityExpected Raman IntensityRationale for Intensity Difference
N-H Stretch (Amide A) 3370 - 3170StrongMediumThe N-H bond is highly polar, causing a large dipole moment change during stretching, leading to strong IR absorption.[9]
C-H Stretches 3000 - 2850MediumStrongSymmetric C-H stretches in the ethylene backbone cause a significant change in polarizability, making them Raman active.
C=O Stretch (Amide I) 1700 - 1630Very StrongMedium-StrongThe C=O bond is extremely polar, making this the most intense band in the IR spectrum of most amides.[8][12][13]
N-H Bend (Amide II) 1570 - 1515StrongWeakThis mode is a mix of N-H bending and C-N stretching. The polar nature of these bonds favors strong IR activity.[9][12]
C-N Stretch / N-H Bend (Amide III) 1400 - 1200MediumMediumThis is a complex vibrational mode, often showing moderate intensity in both spectra.[14][15]
CH₂ Bending/Wagging 1470 - 1250MediumMedium-StrongThese vibrations of the ethylene backbone are often more prominent in the Raman spectrum.
N-H Out-of-Plane Bend (Amide V) 750 - 680Medium, BroadWeakThis bending motion results in a moderate dipole moment change perpendicular to the amide plane.
Discussion of Key Spectral Regions
  • 3500-3000 cm⁻¹ Region: The FTIR spectrum is expected to be dominated by a strong, potentially broad peak around 3300 cm⁻¹, characteristic of the N-H stretching vibration in a hydrogen-bonded secondary amide.[9] The Raman spectrum will also show this peak, but likely with less intensity relative to other bands in the spectrum.

  • 3000-2800 cm⁻¹ Region: The C-H stretching vibrations from the methyl and ethylene groups will be visible in both spectra. Due to the symmetry of the ethylene bridge, the symmetric C-H stretches are expected to be particularly strong in the Raman spectrum.

  • The Amide I and II Bands: This is the most diagnostic region for amides. The FTIR spectrum will display a very intense Amide I band (C=O stretch) between 1680-1630 cm⁻¹ and a distinct, strong Amide II band (N-H bend) around 1570-1515 cm⁻¹.[9][16] This pair of intense peaks is a clear indicator of a secondary amide.[9] While the Amide I band is also strong in Raman, the Amide II band is typically much weaker, providing a key point of differentiation.[17]

  • Fingerprint Region (<1500 cm⁻¹): This region contains a multitude of complex vibrations, including C-N stretching (Amide III), CH₂ bending, and skeletal C-C vibrations. The symmetric C-C stretch of the central ethylene backbone is expected to be a strong feature in the Raman spectrum but weak in the FTIR spectrum, perfectly illustrating the complementary nature of the two techniques.

Conclusion

The combined application of FTIR and Raman spectroscopy provides a robust and comprehensive characterization of this compound. FTIR excels at identifying the polar functional groups, with the Amide I (C=O) and Amide A (N-H) stretches serving as exceptionally strong markers. Conversely, Raman spectroscopy is highly sensitive to the non-polar skeletal framework, particularly the C-C and symmetric C-H vibrations of the central ethylene bridge.

By leveraging the differing selection rules of these techniques, researchers can confidently confirm the molecular structure, identify key functional groups, and gain a deeper understanding of the vibrational properties of DAED and related molecules. This dual-spectroscopic approach represents a best practice for the unambiguous structural elucidation of chemical compounds.

References

A Comparative Guide to the Chelating Abilities of N,N'-Diacetylethylenediamine and EDTA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the chelating agents N,N'-Diacetylethylenediamine (DAED) and Ethylenediaminetetraacetic acid (EDTA). While EDTA is a well-established and powerful chelating agent with a vast body of supporting literature, DAED represents a structurally similar yet functionally distinct alternative. This document will delve into the known properties of EDTA, explore the theoretical chelating potential of DAED, and provide actionable experimental protocols for their direct comparison. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to critically evaluate these chelators for their specific applications.

Introduction: The Tale of Two Chelators

Chelating agents are indispensable tools in a myriad of scientific disciplines, from modulating metal ion concentrations in biological systems to preventing metal-catalyzed degradation in pharmaceutical formulations. The efficacy of a chelating agent is fundamentally dictated by its molecular structure and the nature of its donor atoms that coordinate with a central metal ion.

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it can form up to six bonds with a single metal ion.[1] Its structure, featuring an ethylenediamine backbone with four carboxylate groups, allows it to form exceptionally stable complexes with a wide range of metal ions.[2][3] This high stability and broad applicability have made EDTA the "gold standard" in many applications.

This guide will, therefore, present a comprehensive overview of EDTA's capabilities, followed by a theoretical exploration of DAED's potential as a chelator, and finally, detailed experimental workflows to enable a direct, empirical comparison.

Structural and Mechanistic Comparison

The chelating ability of a ligand is intrinsically linked to its structure and the availability of its electron-donating groups to form coordinate bonds with a metal ion.

EDTA: The Carboxylate Powerhouse

EDTA is a polyprotic acid with four carboxylic acid groups and two tertiary amine nitrogens.[3] In its fully deprotonated form, it is a hexadentate ligand, coordinating to a metal ion through its two nitrogen atoms and four carboxylate oxygen atoms to form five, five-membered chelate rings. This multidentate nature results in a high degree of thermodynamic stability for the resulting metal complexes, a phenomenon known as the chelate effect.

.

A diagram illustrating the hexadentate chelation of a metal ion by EDTA.

This compound (DAED): An Amide-Based Ligand

DAED, with the chemical formula C6H12N2O2, is a bidentate or potentially tetradentate ligand.[4][5] Coordination with a metal ion can occur through the two nitrogen atoms of the ethylenediamine backbone and potentially through the oxygen atoms of the two amide groups. The involvement of the amide oxygen in coordination is highly dependent on the metal ion and the pH of the solution.

.

A diagram illustrating the potential bidentate chelation of a metal ion by DAED.

The key difference lies in the electron-donating capabilities of the coordinating groups. The carboxylate groups of EDTA are anionic and are strong Lewis bases, leading to the formation of very stable ionic bonds with metal cations. In contrast, the amide groups of DAED are neutral, and the carbonyl oxygens are weaker Lewis bases compared to the carboxylate oxygens of EDTA. This suggests that DAED will likely form less stable complexes with most metal ions compared to EDTA. However, this difference may also impart a higher selectivity for certain metal ions that have a greater affinity for amide coordination.

Performance Comparison Based on Available Data

A quantitative comparison of chelating ability relies on the stability constants (also known as formation constants, Kf) of the metal-ligand complexes. A higher stability constant indicates a stronger interaction and a more stable complex.

EDTA: A Legacy of High Stability

The stability constants for a vast array of metal-EDTA complexes have been extensively studied and are well-documented.

Metal IonLog Kf
Ca²⁺10.7
Mg²⁺8.7
Fe³⁺25.1
Cu²⁺18.8
Zn²⁺16.5
Pb²⁺18.0
Table 1: Logarithm of the stability constants (Log Kf) for selected metal-EDTA complexes at 20 °C and an ionic strength of 0.1 M.

The exceptionally high stability constants, particularly for trivalent metal ions like Fe³⁺, underscore EDTA's potent chelating ability.[3]

This compound (DAED): A Realm of Untested Potential

As of the writing of this guide, there is a notable absence of published, peer-reviewed data on the stability constants of DAED with various metal ions. While it is known to act as a ligand in coordination chemistry, the quantitative strength of these interactions is not well-characterized.

Theoretical Considerations:

  • Denticity: DAED can act as a bidentate ligand through its two nitrogen atoms. Depending on the metal ion and conditions, the amide oxygens could also participate in coordination, making it a tetradentate ligand.

  • pH Dependence: The nitrogen atoms of the ethylenediamine backbone will be protonated at low pH, reducing their ability to coordinate with metal ions. The amide groups are generally less affected by pH changes in the typical physiological range compared to the carboxylic acid groups of EDTA.

  • Metal Ion Selectivity: The "hard and soft acids and bases" (HSAB) theory can offer some predictions. The amide oxygen and amine nitrogen donors of DAED are considered "harder" bases than the carboxylate oxygens of EDTA. This might suggest a preference for "harder" metal ions.

Without experimental data, any claims about DAED's chelating ability relative to EDTA remain speculative. The following sections provide the necessary protocols to generate this crucial data.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison, we provide detailed methodologies for determining the stability constants of metal-ligand complexes.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Experimental Workflow:

.

Workflow for determining stability constants by potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a standard solution of the ligand (DAED or EDTA) of known concentration.

    • Prepare a standard solution of the metal salt (e.g., CuCl₂, Zn(NO₃)₂) of known concentration.

    • Prepare a carbonate-free solution of a strong base (e.g., NaOH) and standardize it.

    • Prepare a solution of a strong acid (e.g., HCl) of known concentration.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostatted titration vessel, place a solution containing the ligand, the metal salt, and a known excess of the strong acid.

    • Maintain a constant ionic strength using a background electrolyte (e.g., KCl or KNO₃).

    • Bubble an inert gas (e.g., nitrogen or argon) through the solution to exclude atmospheric CO₂.

  • Titration Procedure:

    • Add the standardized strong base in small, known increments.

    • Record the pH after each addition, ensuring the reading has stabilized.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of base added to obtain the titration curve.

    • Calculate the protonation constants of the ligand from a titration of the ligand in the absence of the metal ion.

    • Use a suitable software package (e.g., HYPERQUAD) to analyze the titration data for the metal-ligand system and determine the stability constants of the formed complexes.

Spectrophotometric Methods

Spectrophotometry can be used to determine stability constants if the formation of the metal-ligand complex results in a change in the solution's absorbance.

Experimental Workflow:

.

Workflow for determining stability constants by spectrophotometry.

Step-by-Step Methodology:

  • Preliminary Analysis:

    • Record the UV-Vis absorption spectra of the ligand and the metal salt solutions separately.

    • Record the spectrum of a solution containing both the ligand and the metal salt to identify the wavelength of maximum absorbance (λ_max) of the complex.

  • Method of Continuous Variations (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.

    • Measure the absorbance of each solution at the λ_max of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is indicated by the mole fraction at which the maximum absorbance occurs.

  • Mole-Ratio Method:

    • Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied.

    • Measure the absorbance of each solution at the λ_max of the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal. The formation of the complex is indicated by a change in the slope of the plot.

  • Data Analysis:

    • The stability constant can be calculated from the data obtained from these methods using various mathematical treatments.

Concluding Remarks and Future Outlook

This guide has provided a detailed comparison of the well-established chelating agent, EDTA, with the less-characterized this compound (DAED).

  • EDTA remains a formidable chelating agent due to its hexadentate nature and the strong coordinating ability of its four carboxylate groups, resulting in exceptionally high stability constants with a broad range of metal ions.

  • DAED , with its amide-based structure, theoretically presents a different chelating profile. It is likely to be a weaker chelator than EDTA for most metal ions due to the lower basicity of the amide carbonyl oxygens compared to carboxylate groups. However, this could translate to a higher selectivity for specific metal ions, a property that could be advantageous in certain applications where the strong, broad-spectrum chelation of EDTA is undesirable.

The significant gap in the scientific literature regarding the quantitative chelating ability of DAED highlights an opportunity for further research. The experimental protocols provided herein offer a clear path for researchers to empirically determine the stability constants of DAED-metal complexes. Such studies are crucial for elucidating its potential in applications ranging from the development of more selective metal-targeted drugs to the formulation of novel solutions for industrial processes.

Ultimately, the choice between EDTA and a ligand like DAED will depend on the specific requirements of the application, including the target metal ion, the required complex stability, the operating pH, and the tolerance for off-target metal chelation.

References

N,N'-Diacetylethylenediamine vs other diamine ligands in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to N,N'-Diacetylethylenediamine and its Comparison with Other Diamine Ligands in Coordination Chemistry

Introduction: The Role of Diamine Ligands in Modern Chemistry

Diamine ligands, particularly those forming stable five-membered chelate rings like ethylenediamine (en), are foundational in coordination chemistry.[1][2] Their ability to form robust complexes with a vast array of metal ions has made them indispensable in catalysis, material science, and pharmaceutical research.[3][4][5] The utility of these metal complexes is profoundly influenced by the substituents on the nitrogen donor atoms, which modulate the steric and electronic properties of the resulting complex.

This guide provides a comparative analysis of this compound (DAEN) against classic diamine ligands such as ethylenediamine (en), N,N-dimethylethylenediamine (unsym-dmen), and N,N'-dimethylethylenediamine (sym-dmen). We will explore how N-alkylation and N-acylation impact coordination behavior, complex stability, and potential applications, offering field-proven insights for researchers and drug development professionals.

Comparative Overview of Diamine Ligand Properties

The fundamental difference between these ligands lies in the nature of the substituent on the nitrogen atoms. While ethylenediamine is the parent ligand with primary amine donors, its N-methylated and N-acetylated derivatives exhibit distinct properties.

Ligand NameAbbreviationStructureSubstituent EffectKey Characteristics
EthylenediamineenH₂N-CH₂-CH₂-NH₂Primary Amines: Unhindered, strong σ-donors.Forms highly stable, classic five-membered chelate rings.[6]
N,N-Dimethylethylenediamineunsym-dmen(CH₃)₂N-CH₂-CH₂-NH₂Asymmetric: One tertiary and one primary amine.[7]Introduces steric bulk on one side, affecting coordination geometry.[7]
N,N'-Dimethylethylenediaminesym-dmenCH₃NH-CH₂-CH₂-NHCH₃Symmetric: Two secondary amines.[8]Moderate steric hindrance, increased electron density on N compared to 'en'.[8]
This compoundDAENCH₃CONH-CH₂-CH₂-NHCOCH₃Amide Groups: Electron-withdrawing acetyl groups.Reduces the basicity and σ-donating ability of the nitrogen atoms; introduces potential for O-coordination.

Expert Insight: The choice of N-substituent is a critical experimental decision. N-alkylation (like in dmen) increases the electron-donating ability of the nitrogen but also introduces steric hindrance. Conversely, N-acylation (in DAEN) significantly reduces the nitrogen's basicity due to the electron-withdrawing nature of the acetyl carbonyl group. This makes DAEN a much weaker N,N-bidentate ligand than 'en' or 'dmen', but opens up the possibility of it acting as an N,N,O,O-tetradentate ligand or a bridging ligand through the carbonyl oxygens.

Visualization: Ligand Structures and Coordination Impact

The following diagram illustrates the structural differences and their implications for metal coordination.

LigandComparison Impact of N-Substituents on Diamine Ligand Coordination cluster_en Ethylenediamine (en) cluster_dmen N,N'-Dimethylethylenediamine (sym-dmen) cluster_daen This compound (DAEN) en H₂N CH₂-CH₂ NH₂ en_metal M en:f0->en_metal σ-donation en:f2->en_metal en_note Strong, unhindered N,N-chelation dmen CH₃NH CH₂-CH₂ NHCH₃ dmen_metal M dmen:f0->dmen_metal σ-donation dmen:f2->dmen_metal dmen_note Increased steric hindrance around metal center daen CH₃C(=O)NH CH₂-CH₂ NHC(=O)CH₃ daen_metal M daen:f0->daen_metal Weakened σ-donation daen:f2->daen_metal daen:f0->daen_metal O-donation? daen_note Weakened N-donation Potential O-coordination

Caption: Comparison of coordination modes for different diamine ligands.

Coordination Chemistry and Complex Stability

The stability of metal complexes with diamine ligands is a key performance indicator. The chelate effect, where a bidentate ligand forms a more stable complex than two equivalent monodentate ligands, is a dominant factor.[6] However, this effect is modulated by the N-substituents.

Quantitative Comparison of Stability Constants

The stability constant (Log K) provides a quantitative measure of the equilibrium for complex formation. Higher values indicate greater stability.

LigandMetal IonLog K₁Log K₂Rationale for Stability
Ethylenediamine (en)Cu(II)10.59.05Strong, unhindered N-donors form a highly stable five-membered ring.[9]
N,N-Dimethylethylenediamine (unsym-dmen)Cu(II)Lower than 'en'-Steric hindrance from the methyl groups weakens the metal-ligand interaction compared to 'en'.[10]
This compound (DAEN)Cu(II)Significantly Lower (Expected)-The electron-withdrawing acetyl groups drastically reduce the basicity of the nitrogen atoms, leading to weaker coordinate bonds.

Experimental Protocols

A self-validating protocol is crucial for reproducible results. The methods below detail the synthesis of DAEN and a general procedure for complex formation, with explanations for key steps.

Protocol 1: Synthesis of this compound (DAEN)

This protocol is adapted from established industrial processes for the acetylation of ethylenediamine.[11][12]

Objective: To synthesize DAEN via the reaction of ethylenediamine with acetic acid.

Materials:

  • Ethylenediamine

  • Acetic Acid (glacial or concentrated)

  • Reaction vessel with a distillation setup and a stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: Charge the reaction vessel with ethylenediamine.

  • Reagent Addition: Slowly add a stoichiometric amount (2 equivalents) of acetic acid to the ethylenediamine. The reaction is exothermic and forms the ethylenediamine diacetate salt.

    • Causality: Stoichiometric control is crucial. Excess acetic acid can be difficult to remove, while insufficient acid will lead to incomplete conversion.

  • Dehydration: Heat the reaction mixture to a temperature between 140°C and 210°C.[11][12] Water formed during the amidation reaction will begin to distill off.

    • Causality: Continuous removal of water drives the equilibrium towards the formation of the amide (DAEN), in accordance with Le Châtelier's principle. High temperatures are required to overcome the activation energy for amide bond formation.

  • Purification: The crude product can be purified by recrystallization or vacuum distillation. The removal of water and any unreacted acetic acid is key to obtaining a pure product.

    • Self-Validation: The purity of the final product can be confirmed by melting point analysis, and spectroscopic methods like ¹H NMR and IR, which will show characteristic peaks for the amide functional groups.[13]

Protocol 2: General Synthesis of a [Cu(diamine)₂]²⁺ Complex

This is a representative protocol for synthesizing a copper(II) complex with a diamine ligand, such as ethylenediamine.

Objective: To synthesize bis(ethylenediamine)copper(II) sulfate.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ethylenediamine (en)

  • Ethanol

  • Water

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders

  • Buchner funnel and filter paper

Procedure:

  • Metal Salt Solution: Dissolve a known amount of CuSO₄·5H₂O (e.g., 2.5 g) in a minimal amount of warm water (e.g., 15 mL).

    • Causality: Using a concentrated solution promotes crystallization of the product. The pentahydrate is used as it is a stable, easily weighable form of the salt.

  • Ligand Addition: In a separate beaker, add a stoichiometric amount of ethylenediamine (2 equivalents, e.g., 1.2 mL) to ethanol (e.g., 10 mL). Slowly add the copper sulfate solution to the ethylenediamine solution while stirring.

    • Causality: The ligand is often added to the metal salt solution (or vice versa in an appropriate solvent) to ensure immediate complex formation. The deep violet/purple color change is a primary indicator of the formation of the [Cu(en)₂]²⁺ complex.

  • Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath to facilitate the crystallization of the product.

    • Causality: The solubility of the complex salt is lower at colder temperatures, leading to a higher yield of crystalline product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

    • Causality: A cold solvent is used for washing to minimize the loss of product due to dissolution. Ethanol is a good choice as the inorganic starting materials are less soluble in it than in water.

  • Drying: Dry the crystals in air or in a desiccator.

    • Self-Validation: The formation of deep purple needle-like crystals is a strong qualitative indicator. The product can be further characterized by UV-Vis spectroscopy to confirm the d-d transition of the copper(II) complex.

Workflow Visualization: Metal-Diamine Complex Synthesis

SynthesisWorkflow start Start dissolve_metal Dissolve CuSO₄·5H₂O in warm water start->dissolve_metal prepare_ligand Prepare ethylenediamine solution in ethanol start->prepare_ligand mix_solutions Slowly mix metal and ligand solutions with stirring dissolve_metal->mix_solutions prepare_ligand->mix_solutions observe_color Observe deep purple color formation mix_solutions->observe_color cool_solution Cool solution to room temp, then place in ice bath observe_color->cool_solution crystallization Crystallization occurs cool_solution->crystallization filter_product Isolate crystals via vacuum filtration crystallization->filter_product wash_product Wash crystals with cold ethanol filter_product->wash_product dry_product Air dry the final product wash_product->dry_product end End: [Cu(en)₂]SO₄ crystals dry_product->end

References

A Senior Application Scientist's Guide to the Structural Elucidation of N,N'-Diacetylethylenediamine (DAEN) Metal Complexes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of DAEN Metal Complexes

In the realm of coordination chemistry, N,N'-Diacetylethylenediamine (DAEN) stands out as a remarkably versatile chelating agent. Its ability to coordinate with a wide array of metal ions through its nitrogen and oxygen donor atoms gives rise to complexes with diverse geometries and, consequently, a broad spectrum of applications in catalysis, materials science, and as precursors for pharmacologically active compounds. Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is fundamental to deciphering their reactivity, stability, and functional potential.

This guide provides an in-depth technical comparison of analytical methods for characterizing DAEN metal complexes, with a primary focus on single-crystal X-ray crystallography—the unequivocal gold standard for structural determination. We will explore the causality behind experimental choices, compare the insights gained from crystallography with those from alternative spectroscopic techniques, and provide actionable protocols for researchers in the field.

Part 1: X-ray Crystallography: The Definitive Structural Blueprint

Single-crystal X-ray crystallography is the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides an unambiguous, high-resolution, three-dimensional map of electron density within a crystal, from which a precise molecular model can be built.[1] For DAEN metal complexes, this technique is indispensable as it definitively reveals:

  • Coordination Geometry: Unambiguously determines the arrangement of the DAEN ligand and any co-ligands around the metal center, confirming geometries such as square planar, tetrahedral, or octahedral.[3][4][5]

  • Bonding Parameters: Provides precise measurements of bond lengths and angles, offering insights into bond strength and steric effects.[1][6]

  • Supramolecular Architecture: Elucidates non-covalent interactions, such as hydrogen bonding and crystal packing, which govern the material's bulk properties.[7]

  • Absolute Stereochemistry: Can determine the absolute configuration of chiral centers, which is crucial for pharmaceutical development.[2]

Experimental Workflow: From Synthesis to Structure

The path from a synthesized compound to a refined crystal structure is a multi-step process where meticulous execution is paramount. The most challenging step is often obtaining a high-quality single crystal suitable for diffraction.[2]

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Complex Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Reduction & Processing Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation & Deposition (e.g., CSD) Refinement->Validation

Caption: General Workflow of X-ray Crystallographic Analysis.

Protocol 1: Synthesis and Crystallization of a DAEN Metal Complex

This generalized protocol is a starting point for synthesizing and crystallizing DAEN-metal complexes, adapted from common procedures for coordination compounds.[5][8][9][10]

  • Ligand Synthesis (if necessary): this compound can be synthesized by the reaction of ethylenediamine with acetic acid or acetic anhydride.[11] Ensure the product is purified, typically by recrystallization, to remove any starting materials or side products.

  • Complexation Reaction:

    • Dissolve the this compound ligand (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

    • In a separate flask, dissolve the metal salt (e.g., Cu(CH₃COO)₂, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O) (1 equivalent) in the same or a miscible solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring. A color change or precipitation often indicates complex formation.

    • The mixture may be gently refluxed for several hours to ensure the reaction goes to completion.[5]

  • Crystallization (The Art of Patience):

    • Slow Evaporation: Filter the reaction mixture to remove any precipitate. Loosely cover the filtrate and leave it undisturbed at room temperature. Solvent will slowly evaporate, increasing the concentration and promoting crystal growth. This is the simplest and most common method.

    • Solvent Diffusion: If the complex is soluble in one solvent but insoluble in another, create a layered system. Dissolve the complex in the "good" solvent. Carefully layer the "poor" solvent on top. Crystals may form at the interface over days or weeks.

    • Cooling: If the complex's solubility is highly temperature-dependent, dissolve it in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.[9]

  • Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent before drying.

Part 2: A Comparative Guide: Crystallography vs. Spectroscopic Alternatives

While X-ray crystallography provides the definitive solid-state structure, it is crucial to understand that this represents a static "snapshot." A comprehensive characterization requires a multi-technique approach to correlate the solid-state structure with solution behavior and other properties.

Analytical Techniques cluster_info Information Provided XC X-ray Crystallography Structure3D Precise 3D Structure (Solid-State) XC->Structure3D Definitive NMR NMR Spectroscopy StructureSol Structure in Solution (Dynamics) NMR->StructureSol Primary FuncGroup Functional Groups & Coordination NMR->FuncGroup IR IR Spectroscopy IR->Structure3D Infers Coordination IR->FuncGroup Direct UV UV-Vis Spectroscopy UV->Structure3D Infers Geometry Electronic Electronic Properties (d-d transitions) UV->Electronic Direct MS Mass Spectrometry Composition Composition & M/Z MS->Composition Direct

Caption: Logical Relationship of Analytical Techniques.

Data Comparison Table
Technique Information Gained Advantages Limitations vs. X-ray Crystallography
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.[1]Provides the definitive, unambiguous molecular structure.[2] Not limited by molecular size.[12]Requires a suitable single crystal (can be a major bottleneck).[13] Provides a static picture in the solid state, which may differ from the solution structure.[14]
NMR Spectroscopy Connectivity, structure, and dynamics in solution.[15][16]Reveals the structure in a physiologically relevant medium.[15] Can track dynamic processes and conformational changes.[12]Limited to smaller, diamagnetic molecules.[12] Does not provide high-precision bond lengths/angles. Structure is an average of conformations.[17]
IR Spectroscopy Vibrational modes of functional groups. Confirms ligand coordination.Quick, non-destructive, and excellent for identifying shifts in key vibrational bands (e.g., C=O, N-H) upon metal binding.[18][19]Provides no information on the overall 3D geometry or connectivity.
UV-Vis Spectroscopy Electronic transitions (d-d, charge transfer).Simple, rapid, and sensitive to the electronic environment and coordination geometry of the metal center.[4][20]Provides indirect structural information; geometry is inferred rather than directly observed.
Mass Spectrometry Mass-to-charge ratio, confirming molecular weight and fragmentation patterns.[18][21]Confirms the composition of the complex and can help identify ligands and counter-ions.[19]Provides no information on the 3D arrangement of atoms or isomers.
Synergistic Application: A Case Study Perspective

Imagine a newly synthesized copper(II)-DAEN complex.

  • Initial Checks: Mass spectrometry confirms the expected molecular weight. IR spectroscopy shows a shift in the amide C=O stretch from ~1640 cm⁻¹ in the free ligand to ~1610 cm⁻¹ in the complex, confirming coordination through the oxygen atoms.[18][19]

  • Electronic Environment: UV-Vis spectroscopy reveals a broad d-d transition band, suggesting a distorted octahedral or square planar geometry around the Cu(II) center.[4]

  • Solution vs. Solid State: NMR, if applicable (e.g., for a diamagnetic Zn(II) analogue), would show one set of signals for the DAEN ligand, indicating a symmetric coordination mode in solution.[3]

  • The Final Picture: Finally, X-ray crystallography provides the definitive answer. It reveals a distorted square-pyramidal geometry, with the DAEN ligand coordinating in a tetradentate fashion and a water molecule occupying the apical position. It provides the exact Cu-N and Cu-O bond lengths, showing an elongation in the axial bond, characteristic of the Jahn-Teller effect in Cu(II) complexes.

This multi-technique approach provides a holistic understanding, connecting the solid-state architecture to its behavior and properties in other states.

Conclusion: An Integrated Approach to Structural Analysis

For the rigorous characterization of this compound metal complexes, single-crystal X-ray crystallography remains the unparalleled gold standard, offering an unambiguous and detailed view of the molecular architecture.[1][2] It provides the foundational data upon which our understanding of a complex's properties is built.

However, a truly comprehensive scientific narrative is not told by a single technique. The structural "snapshot" from crystallography gains its full context and meaning only when integrated with data from spectroscopic methods like NMR, IR, and UV-Vis.[15][18] This synergistic approach allows researchers to bridge the gap between solid-state structure and solution dynamics, and between molecular geometry and electronic properties. For professionals in drug development and materials science, embracing this integrated workflow is not just best practice—it is essential for innovation and discovery.

References

A Senior Application Scientist's Guide to Purity Validation of Synthesized N,N'-Diacetylethylenediamine: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realms of chemical synthesis and drug development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth, technically-grounded comparison of analytical methods for validating the purity of synthesized N,N'-Diacetylethylenediamine. While High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical tool, this document offers a comparative analysis with orthogonal methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The content herein is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to purity assessment.

Introduction: The Imperative of Purity in Chemical Synthesis

This compound (DAED), a diamide synthesized from ethylenediamine and acetic acid, serves as a versatile building block in organic synthesis and as a ligand in coordination chemistry.[1][2] The synthesis, typically a condensation reaction, can yield impurities such as unreacted starting materials (ethylenediamine, acetic acid), mono-acetylated intermediates, or by-products from side reactions.[1] The presence of these impurities, even in trace amounts, can drastically alter the compound's chemical behavior, impact reaction yields, and, in a pharmaceutical context, pose significant safety risks. Therefore, rigorous purity validation is a non-negotiable step in the synthetic workflow. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

The Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture.[3] Its suitability for analyzing this compound stems from the compound's polarity and the presence of amide chromophores, which allow for detection by UV spectrophotometry.

Principle of HPLC for Purity Determination

The fundamental principle of HPLC is the separation of analytes based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar compound like DAED, a reversed-phase (RP-HPLC) setup is the logical starting point. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). DAED and its potential impurities will travel through the column at different speeds based on their relative hydrophobicity, leading to separation. The time it takes for a compound to elute from the column is its retention time (t R ), a characteristic identifier under constant conditions. The area under the peak in the resulting chromatogram is directly proportional to the concentration of that compound, allowing for precise quantification.

Experimental Protocol: A Self-Validating HPLC Workflow

This protocol is designed to be a self-validating system, incorporating controls and checks to ensure the trustworthiness of the results, in alignment with guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[5][6][7]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • This compound reference standard (purity ≥99.5%)

  • Synthesized this compound batch for testing.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure water.

    • Mobile Phase B: Acetonitrile.

    • Causality: Water and acetonitrile are common reversed-phase solvents that are UV-transparent and provide good peak shapes for a wide range of polar to moderately nonpolar compounds. A gradient elution is chosen to ensure that both polar (early-eluting) and nonpolar (late-eluting) impurities are effectively separated and eluted within a reasonable timeframe.

  • Standard and Sample Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh ~25 mg of the DAED reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized DAED batch into a 100 mL volumetric flask. Dissolve and dilute to volume with the 50:50 diluent.

    • Blank: Use the 50:50 diluent.

    • Trustworthiness: Precise weighing and dilution are critical for quantitative accuracy. Preparing samples at a similar concentration to the working standard ensures that detector responses are within a linear range. The blank injection confirms that the diluent and system are free from interfering signals.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. (Causality: Maintaining a constant temperature ensures reproducible retention times and peak shapes.)

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm. (Causality: Amide bonds exhibit strong absorbance at low UV wavelengths. A DAD can be used to scan across a range to find the optimal wavelength and check for peak purity.)

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

  • Analysis Sequence:

    • Blank injection (x2)

    • Working Standard injection (x5 for system suitability)

    • Blank injection

    • Sample Solution injection (x2)

    • Working Standard injection (for bracketing)

    • Trustworthiness: This sequence establishes system cleanliness, checks for system suitability (e.g., retention time precision, peak tailing), and brackets the sample with standards to account for any instrumental drift over time.

Data Interpretation and Purity Calculation
  • System Suitability: From the five replicate injections of the working standard, the relative standard deviation (RSD) of the retention time should be <1% and the peak area RSD should be <2%.

  • Purity Calculation: The purity of the synthesized batch is determined using the area percent method, assuming all impurities have a similar response factor to the main compound.

    • % Purity = (Area of DAED Peak / Sum of All Peak Areas) x 100

  • Impurity Profile: Identify and quantify any peaks other than the main DAED peak. The DAD can be used to compare the UV spectra of impurity peaks against the main peak to assess structural similarity.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing P1 Mobile Phase Prep (Water & ACN) P2 Standard & Sample Prep (0.1 mg/mL) A1 System Equilibration P2->A1 A2 Injection Sequence (Blanks, Standards, Sample) A1->A2 A3 Data Acquisition (Chromatogram @ 210 nm) A2->A3 D1 Peak Integration A3->D1 D2 System Suitability Check (%RSD < 2%) D1->D2 D3 Purity Calculation (% Area Normalization) D1->D3 R1 Purity Report & Impurity Profile D3->R1 Final Report

Caption: A streamlined workflow for HPLC-based purity validation.

Comparative Analysis: Alternative Purity Validation Techniques

While HPLC is a robust method for purity determination, relying on a single technique can be misleading. Orthogonal methods, which rely on different physicochemical principles, provide a more complete and trustworthy picture of a compound's purity.[8][9]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that determines purity by comparing the integral of a specific resonance signal from the analyte against that of a certified internal standard of known purity and weight.[8][10] The signal intensity is directly proportional to the number of nuclei, making it an absolute quantification method that does not require a reference standard of the analyte itself.[11][12]

When to Use It: qNMR is invaluable for confirming the structural identity and providing an absolute purity value. It is particularly effective at detecting impurities that are structurally similar or lack a UV chromophore, which might be missed by HPLC-UV.

Experimental Protocol (¹H qNMR):

  • Sample Preparation: Accurately weigh ~10-20 mg of the synthesized DAED and ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Record weights precisely.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., long relaxation delay D1 ≥ 5 * T1).

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: Integrate a well-resolved signal from DAED (e.g., the methylene protons) and a signal from the internal standard. Calculate purity using the standard qNMR equation which relates the integral areas, number of protons, molecular weights, and masses of the analyte and standard.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[3] The separated components then enter a mass spectrometer, which fragments them and detects the fragments based on their mass-to-charge ratio, providing both quantitative data and structural information.

When to Use It: GC-MS is the gold standard for identifying and quantifying residual volatile impurities, such as solvents used in the synthesis or workup (e.g., ethanol, ethyl acetate). While DAED itself is not highly volatile, this method is crucial for completing the mass balance approach to purity.[11] Headspace GC-MS is specifically designed for this purpose.

Experimental Protocol (Headspace GC-MS):

  • Sample Preparation: Accurately weigh a sample of synthesized DAED into a headspace vial and seal it.

  • Incubation: Heat the vial in the headspace autosampler to allow volatile compounds to partition into the gas phase above the sample.

  • Injection & Separation: A sample of the headspace gas is automatically injected into the GC column for separation.

  • Detection: The MS detector identifies compounds by comparing their mass spectra to a library (e.g., NIST). Quantification is performed using a calibration curve of expected solvents.

Method Selection Guide: A Comparative Summary

Choosing the right analytical method depends on the specific question being asked—are you looking for overall purity, structural confirmation, or volatile residues? The table below provides a direct comparison to guide this decision.

Parameter Reversed-Phase HPLC-UV Quantitative NMR (qNMR) Headspace GC-MS
Primary Purpose Quantifies main component and non-volatile, UV-active impurities.Provides absolute purity, confirms structure, quantifies all soluble impurities.Quantifies volatile and semi-volatile impurities (e.g., residual solvents).
Principle Liquid-solid partitioningNuclear magnetic resonanceGas-solid partitioning & mass
Quantitative Accuracy High (relative purity)Very High (absolute purity)High (for volatiles)
Impurity Identification Limited (based on UV spectra and retention time)Excellent (structural information)Excellent (mass spectral library matching)
Sensitivity High (ng to pg range)Moderate (µg to mg range)Very High (pg to fg range for volatiles)
Throughput HighModerateHigh
Key Limitation Requires impurities to have a chromophore; assumes equal response factors.Lower sensitivity; requires pure internal standard; signal overlap can be an issue.Not suitable for non-volatile compounds; requires derivatization for some analytes.
Visualization for Method Selection

The following diagram illustrates a logical decision-making process for comprehensive purity validation.

Method_Selection start Synthesized this compound Batch q1 Primary Goal: Quantify Purity & Non-Volatile Impurities? start->q1 hplc Perform RP-HPLC-UV Analysis q1->hplc Yes q3 Concerned about Residual Solvents? q1->q3 No, focus on volatiles q2 Need Absolute Purity or Structural Confirmation? hplc->q2 report Compile Comprehensive Purity Report hplc->report qnmr Perform Quantitative ¹H NMR q2->qnmr Yes q2->q3 No qnmr->q3 qnmr->report gcms Perform Headspace GC-MS q3->gcms Yes gcms->report

Caption: Decision tree for selecting purity validation methods.

Conclusion

Validating the purity of a synthesized compound like this compound is a multi-faceted process that demands more than a single analytical run. While HPLC provides an excellent, high-throughput method for assessing purity and profiling non-volatile impurities, its true power is realized when used in a self-validating workflow and complemented by orthogonal techniques. Quantitative NMR offers an unparalleled ability to confirm structure and determine absolute purity, while GC-MS is essential for quantifying volatile residues that other methods would miss. By integrating these techniques, researchers can build a comprehensive and trustworthy purity profile, ensuring the quality, safety, and reliability of their scientific work. This integrated approach, grounded in the principles of analytical lifecycle management, represents the gold standard in modern chemical analysis.[13]

References

A comparative study of N,N'-Diacetylethylenediamine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to N,N'-Diacetylethylenediamine and Its Derivatives for Researchers and Drug Development Professionals

Introduction: The Versatile Ethylenediamine Scaffold

This compound (DAED), a simple yet pivotal molecule, serves as a foundational building block in a wide array of chemical applications. With the IUPAC name N-(2-acetamidoethyl)acetamide, its structure is characterized by an ethylenediamine core with acetyl groups on each nitrogen atom.[1] While DAED itself has specific uses, its true value in modern chemistry is often realized through its derivatives. By modifying the acetyl groups or substituting the amide protons, a diverse family of compounds with tailored properties can be generated. These derivatives find applications ranging from industrial bleach activators to sophisticated chelating agents and biologically active molecules for drug discovery.[2][3][4]

This guide provides a comparative analysis of DAED and its key derivatives, focusing on their synthesis, performance as chelating agents, and biological activities. We will delve into the causal relationships between chemical structure and function, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability for researchers in the field.

Part 1: Synthesis and Characterization: From Core to Derivative

The synthetic pathways to DAED and its derivatives are generally straightforward, allowing for targeted modifications. The characterization of these compounds is crucial to confirm their structure and purity, typically relying on spectroscopic methods.

Synthesis of the Parent Compound: this compound (DAED)

The industrial production of DAED is primarily achieved through the diacetylation of ethylenediamine.[2] This can be accomplished using either acetic acid or acetic anhydride.[2][5] When using acetic acid, the reaction is a neutralization followed by amidation, which requires the removal of water to drive the reaction to completion, often at elevated temperatures of 160-180 °C.[5][6]

The overall reaction is as follows: H₂N-CH₂-CH₂-NH₂ + 2 CH₃COOH → CH₃CONH-CH₂-CH₂-NHCOCH₃ + 2 H₂O

Synthesis of Key Derivatives

The DAED scaffold can be readily modified to produce a range of derivatives with distinct properties.

  • Further Acetylation (e.g., Tetraacetylethylenediamine - TAED): DAED is a direct intermediate in the synthesis of TAED, a widely used bleach activator.[2] This is achieved by further acetylating DAED with an excess of acetic anhydride at high temperatures (135-140 °C). The excess anhydride also serves to react with the acetic acid byproduct, shifting the equilibrium toward the final product.[2]

  • N-Alkylation/Arylation: The amide protons on DAED are generally not reactive. However, starting from the parent ethylenediamine, N-substituted derivatives can be prepared. For instance, N,N'-disubstituted ethylenediamines are important intermediates in medicinal chemistry.[3][7] These are often synthesized via methods like reductive amination or direct N-alkylation of ethylenediamine before any acylation step.[8]

  • Schiff Base Derivatives: Ethylenediamine and its derivatives can react with aldehydes or ketones to form Schiff bases, which are a versatile class of ligands for creating metal complexes with significant biological activities.[3]

The synthesis pathway from the basic ethylenediamine core to DAED and its prominent derivative TAED is illustrated below.

Synthesis_Pathway Ethylenediamine Ethylenediamine DAED This compound (DAED) Ethylenediamine->DAED Stage 1: Diacetylation Acetic_Acid Acetic Acid or Acetic Anhydride Acetic_Acid->DAED TAED Tetraacetylethylenediamine (TAED) DAED->TAED Stage 2: Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->TAED

Caption: Two-stage synthesis of TAED from Ethylenediamine via DAED.

Spectroscopic Characterization

The identity and purity of DAED and its derivatives are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment. For DAED, characteristic signals include a singlet for the four ethylenic protons (CH₂) and a singlet for the six methyl protons (CH₃).[2] ¹³C NMR shows distinct peaks for the carbonyl carbon, the ethylenic carbons, and the methyl carbons.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. In DAED, strong absorption bands corresponding to the N-H stretch of the secondary amide and the C=O stretch (Amide I band) are expected.[2]

Part 2: Comparative Performance Analysis

The functional utility of DAED and its derivatives is best understood by comparing their performance in key applications, such as chelation and biological systems.

Chelation and Metal Complex Stability

The ethylenediamine backbone is a classic bidentate ligand, capable of forming stable five-membered chelate rings with metal ions.[9] The stability of these metal complexes is quantified by the stability constant (log K), with higher values indicating a more stable complex.[10] While DAED itself is a weaker chelator due to the electron-withdrawing nature of the acetyl groups, derivatives designed specifically for chelation show significantly enhanced performance.

Causality Behind Chelation Strength: The effectiveness of a chelating agent is determined by the number and type of donor atoms and the steric arrangement. Derivatives like Ethylenediaminetetraacetic acid (EDTA) and Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) incorporate additional carboxylate and phenolate donor groups, transforming the simple bidentate ligand into a powerful hexadentate chelator.[11][12][13] This results in the formation of multiple chelate rings, a phenomenon known as the "chelate effect," which dramatically increases the thermodynamic stability of the metal complex.

The table below compares the stability constants for various metal complexes with the parent ethylenediamine (en) and the highly effective derivative, EDTA. This highlights the profound impact of structural modification on chelating ability.

Metal IonLigandLog K₁Log β₂Log β₃
Cu²⁺ Ethylenediamine10.5519.9820.88
Cu²⁺ EDTA18.80--
Ni²⁺ Ethylenediamine7.4513.6717.84
Ni²⁺ EDTA18.62--
Zn²⁺ Ethylenediamine5.7110.9913.79
Zn²⁺ EDTA16.50--
Fe³⁺ EDTA25.1--

Data sourced from IUPAC stability constants database and related literature. Note: K₁, β₂, and β₃ represent the stepwise and overall formation constants for ML, ML₂, and ML₃ complexes, respectively. EDTA typically forms 1:1 complexes.

Chelation cluster_ligand EDTA-type Ligand M Metal Ion (e.g., Fe³⁺) N1 N M->N1 Coordination Bond N2 N M->N2 O1 O M->O1 O2 O M->O2 O3 O M->O3 O4 O M->O4 N1->N2 Ethylene Backbone N1->O1 Carboxylate Arm N1->O2 Carboxylate Arm N2->O3 Carboxylate Arm N2->O4 Carboxylate Arm

Caption: Hexadentate chelation of a metal ion by an EDTA-type ligand.

Biological Activity of N,N'-Disubstituted Derivatives

Modifying the ethylenediamine core with specific N-substituents can impart significant biological activity. Research has shown that N,N'-disubstituted ethylenediamine and related imidazolidine derivatives exhibit promising antileishmanial activity.[3] The lipophilicity and structural features of the substituents play a crucial role in their ability to penetrate cellular membranes and interact with biological targets.[3] Other derivatives are being explored for their potential as inhibitors of the hepatitis C virus or cholesterol biosynthesis.[4]

The table below summarizes the in vitro activity of selected N,N'-disubstituted ethylenediamine derivatives against Leishmania species.

CompoundSubstituentIC₅₀ on Amastigotes (µg/mL)
Compound 4 1,2-Bis(p-methoxybenzyl)2.0
Compound 5 1,3-Bis(p-methoxybenzyl) (imidazolidine)9.4

Data sourced from a study on N,N'-disubstituted ethylenediamine derivatives.[3]

The search for new antimicrobial agents has also led to the investigation of various heterocyclic derivatives that can be synthesized from diamine precursors.[14][15] For example, thiadiazole derivatives, which can be synthesized through multi-step reactions involving diamine intermediates, exhibit a wide range of biological activities, including antimicrobial and antitumoral effects.[15]

Part 3: Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following section provides detailed, step-by-step protocols for the synthesis and characterization of DAED and a key derivative, as well as a method for evaluating chelation performance.

Protocol: Synthesis of this compound (DAED)

This protocol is based on the reaction of ethylenediamine with acetic acid, a common industrial method.[5][6]

Materials:

  • Ethylenediamine

  • Glacial Acetic Acid

  • Dehydrating agent (e.g., Toluene for azeotropic removal of water)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Heating mantle, magnetic stirrer

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add acetic acid. The molar ratio of ethylenediamine to acetic acid should be approximately 1:2.2.[5]

  • Addition of Ethylenediamine: While stirring, slowly add ethylenediamine dropwise to the acetic acid. The initial reaction is an exothermic acid-base neutralization. Control the temperature between 25-80 °C during this addition.[5]

  • Amidation and Dehydration: Add a dehydrating agent like toluene. Heat the mixture to reflux. Water generated during the amidation reaction will be collected in the Dean-Stark trap. Continue refluxing for several hours until no more water is collected.

  • Isolation: Cool the reaction mixture to room temperature. The product, DAED, will often precipitate as a solid.

  • Purification: Filter the solid product and wash with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified solid under vacuum to obtain the final DAED product.

  • Characterization: Confirm the identity and purity of the product using melting point determination, ¹H NMR, and FTIR spectroscopy.

DAED_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification A Charge Acetic Acid to Reactor B Slowly Add Ethylenediamine A->B Control Temp (25-80 °C) C Heat to Reflux B->C D Collect Water via Dean-Stark Trap C->D Amidation E Cool Mixture to Precipitate Product D->E Reaction Complete F Filter Solid E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure DAED H->I

Caption: Experimental workflow for the synthesis of DAED.

Protocol: Synthesis of Tetraacetylethylenediamine (TAED) from DAED

This protocol details the acetylation of DAED to form TAED.[2]

Materials:

  • This compound (DAED)

  • Acetic Anhydride

  • Reactor with mechanical stirrer, thermometer, and distillation column

  • Heating source

Procedure:

  • Reactant Charging: Charge the synthesized DAED into the reactor.

  • Addition of Acetic Anhydride: Add acetic anhydride to the reactor. A molar ratio of acetic anhydride to DAED of 3:1 to 5:1 is typically used to ensure complete reaction and to act as a solvent.[2]

  • Reaction Conditions: Heat the reaction mixture to 135-140 °C with stirring.[2]

  • Byproduct Removal: The acetic acid byproduct can be removed by distillation through the packed column to drive the reaction to completion.

  • Isolation and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture. The crude TAED may precipitate. It can be purified by crystallization from a suitable solvent, followed by filtration, washing, and drying.[2]

  • Characterization: Confirm the product identity via melting point (149-154 °C) and spectroscopic analysis (NMR, FTIR).[2]

Protocol: Potentiometric Determination of Metal Chelate Stability Constants

This protocol outlines the principles of determining stability constants using pH titration, a standard method in coordination chemistry.[16]

Rationale: The formation of a metal-ligand complex often involves the displacement of protons from the ligand. By titrating a solution containing the ligand and a metal ion with a strong base (e.g., NaOH) and monitoring the pH, a titration curve is generated. This curve will be shifted relative to the curve of the free ligand. The magnitude of this shift is related to the stability of the metal-ligand complex, and from this data, the stability constants can be calculated using methods like the Bjerrum or Irving-Rossotti techniques.[16]

Procedure:

  • Solution Preparation: Prepare solutions of known concentration of the ligand, the metal salt (e.g., Cu(NO₃)₂), a strong acid (e.g., HNO₃), and a carbonate-free strong base (e.g., NaOH). An inert salt (e.g., KNO₃) is added to maintain constant ionic strength.[16]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of a solution containing the ligand, metal ion, and acid in a thermostatted vessel.

  • Titration: Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of base added. Perform at least two titrations: one with the free ligand and one with the ligand and metal ion.

  • Calculation: Use the titration data to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stability constants are then determined from this data.

Conclusion

This compound is a versatile chemical intermediate whose true potential is unlocked through its diverse range of derivatives. Simple acetylation of DAED leads to TAED, an important industrial commodity. More complex modifications to the parent ethylenediamine scaffold yield powerful, multi-dentate chelating agents like EDTA, whose ability to form highly stable metal complexes is fundamental to applications in analytical chemistry, medicine, and industry. Furthermore, the attachment of specific N-alkyl or N-aryl groups can produce molecules with significant, targeted biological activity, making them valuable leads in drug discovery. Understanding the relationship between the structure of these derivatives and their resulting function is paramount for designing new molecules with tailored properties for scientific and industrial advancement.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N,N'-Diacetylethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity and concentration of chemical entities are not merely data points; they are foundational pillars of product safety and efficacy. N,N'-Diacetylethylenediamine (DAED), a versatile building block and potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical control. The choice of an analytical method for DAED is a critical decision, and ensuring the consistency of results across different methods or laboratories through cross-validation is paramount for regulatory compliance and data integrity.[1][2][3]

This guide provides an in-depth comparison of two robust analytical methods for the quantification of this compound: a Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. We will delve into the causality behind the experimental choices, provide detailed protocols, and present a framework for the cross-validation of these methods, ensuring a self-validating system of analytical control.

The Critical Need for Validated Analytical Methods

Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2][4] For a compound like DAED, this means the chosen method must accurately and precisely quantify the main component and resolve it from potential impurities. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for validating analytical procedures, outlining key performance characteristics that must be assessed.[4]

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a specific analytical method. DAED is typically synthesized by the acetylation of ethylenediamine with acetic acid or acetic anhydride.[5][6] Based on this synthesis route, the primary process-related impurities are likely to be:

  • Ethylenediamine (EDA): Unreacted starting material.

  • N-Acetylethylenediamine (MAED): A mono-acetylated intermediate.

  • Acetic Acid: Residual reagent.

An effective analytical method must be able to separate DAED from these potential impurities to ensure an accurate assessment of its purity.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle and Rationale:

Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its versatility, precision, and robustness for a wide range of compounds.[7][8] For a polar compound like DAED, which contains two amide functional groups, achieving sufficient retention on a nonpolar stationary phase can be challenging.[4][9][10] This method is designed to overcome this by using a highly aqueous mobile phase and a C18 stationary phase, which is a common choice for separating polar analytes.[11] The addition of an ion-pairing agent is avoided to maintain compatibility with mass spectrometry if future method extension is desired. A low UV wavelength is selected for detection as DAED lacks a strong chromophore.[11]

Detailed Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of 95% Water (containing 0.1% Trifluoroacetic Acid) and 5% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of water to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration in water.

    • Specificity Solution: Prepare a solution containing this compound and potential impurities (Ethylenediamine and N-Acetylethylenediamine) to demonstrate separation.

Validation Parameters Summary:

Validation ParameterAcceptance CriteriaExpected Performance
Specificity Baseline resolution between DAED and potential impurities.The method should resolve DAED from EDA and MAED.
Linearity Correlation coefficient (r²) ≥ 0.999Linear response expected over a range of 10-150 µg/mL.
Accuracy 98.0% - 102.0% recoveryHigh recovery rates are anticipated.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Low relative standard deviation indicates good precision.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10To be determined experimentally.
Robustness No significant impact on results with minor changes in method parameters.The method is expected to be robust to small variations in mobile phase composition and flow rate.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale:

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[12] Due to the high polarity and low volatility of DAED, direct GC analysis is not feasible.[13] Therefore, a derivatization step is employed to convert DAED into a more volatile and thermally stable derivative.[12][13][14] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, is a common and effective method for derivatizing amides. The resulting trimethylsilyl (TMS) derivative is amenable to GC analysis.[12] Mass spectrometry provides high selectivity and sensitivity for detection and confirmation of the analyte's identity.[15][16]

Detailed Experimental Protocol:

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the DAED sample into a reaction vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Tightly cap the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (10:1).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

Validation Parameters Summary:

Validation ParameterAcceptance CriteriaExpected Performance
Specificity No interfering peaks at the retention time of the derivatized DAED.The method should be highly specific due to the nature of GC separation and MS detection.
Linearity Correlation coefficient (r²) ≥ 0.995Linear response is expected over a defined concentration range.
Accuracy 95.0% - 105.0% recoveryGood recovery is anticipated.
Precision (Repeatability & Intermediate) RSD ≤ 5.0%Expected to show good precision.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10High sensitivity is a key advantage of this method.
Robustness Minimal impact of small variations in derivatization time and oven temperature ramp rate.The method's robustness will be evaluated during validation.

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably.[3][17][18] This is crucial when transferring a method between laboratories or when using a different analytical technique to confirm results.[3][17]

Workflow for Cross-Validation:

CrossValidationWorkflow cluster_method1 Method 1: RP-HPLC-UV cluster_method2 Method 2: GC-MS M1_Val Full Validation of HPLC Method M1_Analysis Analyze a Set of Samples (n>=6) M1_Val->M1_Analysis M1_Results HPLC Results M1_Analysis->M1_Results Compare Statistical Comparison of Results M1_Results->Compare M2_Val Full Validation of GC-MS Method M2_Analysis Analyze the Same Set of Samples M2_Val->M2_Analysis M2_Results GC-MS Results M2_Analysis->M2_Results M2_Results->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Caption: A workflow diagram illustrating the process of cross-validating the RP-HPLC-UV and GC-MS methods.

Statistical Comparison:

The results obtained from both methods for the same set of samples should be statistically compared. A paired t-test or equivalence testing can be used to determine if there is a statistically significant difference between the means of the two sets of results. The acceptance criteria for the comparison should be pre-defined in the validation protocol.

Comparison of the Analytical Methods

MethodComparison cluster_hplc RP-HPLC-UV cluster_gcms GC-MS DAED_Analysis Analysis of this compound HPLC_Principle Principle: Liquid-solid partitioning DAED_Analysis->HPLC_Principle GCMS_Principle Principle: Gas-solid partitioning DAED_Analysis->GCMS_Principle HPLC_SamplePrep Sample Prep: Simple dissolution HPLC_Specificity Specificity: Good HPLC_Sensitivity Sensitivity: Moderate HPLC_Throughput Throughput: High GCMS_SamplePrep Sample Prep: Derivatization required GCMS_Specificity Specificity: Excellent GCMS_Sensitivity Sensitivity: High GCMS_Throughput Throughput: Lower

Caption: A diagram comparing the key attributes of the RP-HPLC-UV and GC-MS methods for DAED analysis.

FeatureRP-HPLC-UV MethodGC-MS MethodRationale for Choice
Principle Liquid chromatography with UV detection.Gas chromatography with mass spectrometric detection.HPLC is suitable for a wide range of compounds, while GC is for volatile substances.
Sample Preparation Simple dissolution in the mobile phase.Requires a chemical derivatization step.HPLC offers simpler and faster sample preparation.
Specificity Good, based on chromatographic retention time.Excellent, based on both retention time and mass spectrum.GC-MS provides a higher degree of confidence in analyte identification.
Sensitivity Moderate, dependent on the analyte's UV absorbance.High, especially in SIM mode.GC-MS is preferable for trace-level analysis.
Throughput High, with typical run times of 10-15 minutes.Lower, due to the derivatization step and longer GC run times.HPLC is more suitable for high-throughput routine analysis.
Cost Generally lower instrumentation and operational costs.Higher initial investment and maintenance costs.Cost-effectiveness may favor HPLC for routine quality control.

Conclusion

Both the RP-HPLC-UV and GC-MS methods, once fully validated, are suitable for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis. The RP-HPLC-UV method is well-suited for routine quality control applications where high throughput and simplicity are desired. The GC-MS method, with its superior specificity and sensitivity, is the preferred choice for impurity identification, trace-level quantification, and as a confirmatory technique.

Successful cross-validation between these two orthogonal methods provides a high degree of confidence in the analytical data generated, ensuring the quality and consistency of this compound used in pharmaceutical applications. This robust analytical foundation is indispensable for navigating the stringent regulatory landscape and ultimately, for ensuring patient safety.[1][2]

References

The Unseen Intermediate: Evaluating the Efficacy of N,N'-Diacetylethylenediamine in Peroxide Bleaching

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Bleach Activator Chemistry

In the world of detergent formulation and industrial bleaching, the pursuit of low-temperature efficacy is paramount. For decades, Tetraacetylethylenediamine (TAED) has been the cornerstone of European laundry detergents, a reliable bleach activator that allows oxygen-based bleaches like sodium percarbonate to perform effectively at energy-saving temperatures below 60°C.[1][2] However, a deeper look into the reaction mechanism of TAED reveals a critical, yet often overlooked, intermediate: N,N'-Diacetylethylenediamine (DAED). This guide presents a comprehensive technical comparison of DAED's potential efficacy against its fully acetylated precursor, TAED, and other commercial alternatives, providing the experimental framework for its evaluation.

The central thesis of this guide is to question whether the intermediate, DAED, could itself be a viable bleach activator. Could it offer different kinetics, solubility, or cost-effectiveness compared to the industry-standard TAED? We will delve into the underlying chemistry, present the kinetic data that governs the activation process, and provide detailed protocols for researchers to validate these claims.

The Mechanism of Perhydrolysis: A Tale of Two Acetyl Groups

The function of a bleach activator is to react with a source of hydrogen peroxide in an alkaline solution to generate a peroxy acid, which is a more potent bleaching agent at lower temperatures than hydrogen peroxide alone.[2][3] This reaction is known as perhydrolysis.

In the case of TAED, it reacts with two equivalents of the hydroperoxide anion (HOO⁻) to ultimately yield two equivalents of peracetic acid and one molecule of the biodegradable byproduct, this compound (DAED).[4][5] Crucially, this is not a single-step reaction. It proceeds sequentially, first forming Triacetylethylenediamine (TriAED) and then DAED.[6][7][8]

This stepwise reaction is the foundation of our inquiry. Since DAED is the final product of TAED's activation, it possesses only two acetyl groups available for perhydrolysis, compared to TAED's four. This structural difference is expected to significantly influence its activation kinetics and overall efficiency.

Kinetic Comparison: TAED vs. Its Intermediates

The rate-limiting step in the activation of TAED is the first perhydrolysis, yielding TriAED. The subsequent reaction of TriAED to form DAED proceeds at a different rate. Understanding these kinetics is essential to comparing the potential efficacy of DAED as a starting material.

A seminal study by Davies and Deary (1991) provides the kinetic data for the perhydrolysis of TAED and its intermediate, TriAED.[9] The reaction is highly dependent on pH, as the concentration of the nucleophilic hydroperoxide anion increases with alkalinity.

pHSecond-Order Rate Constant (k / dm³ mol⁻¹ s⁻¹) for TAED Perhydrolysis at 25°CSecond-Order Rate Constant (k / dm³ mol⁻¹ s⁻¹) for TriAED Perhydrolysis at 25°C
9.01.30.36
9.65.11.25
10.011.92.82
10.320.34.80
10.631.87.60
11.050.514.5
Data sourced from Davies, D. M., & Deary, M. E. (1991).[9]

From this data, we can infer that the first perhydrolysis of TAED is significantly faster than the second perhydrolysis of TriAED. This suggests that if DAED were used as the primary activator, its reaction to generate the first molecule of peracetic acid would likely be slower than the initial activation of TAED. However, this does not preclude its potential utility, as a slower, more sustained release of peracetic acid could be advantageous in certain applications.

Commercial Alternatives: A Broader Perspective

To provide a comprehensive comparison, it is essential to consider other commercially significant bleach activators. The most prominent alternative to TAED is Sodium Nonanoyloxybenzenesulfonate (NOBS), which is widely used in the United States and Japan.[1]

FeatureThis compound (DAED) (Hypothesized)Tetraacetylethylenediamine (TAED)Sodium Nonanoyloxybenzenesulfonate (NOBS)
Peroxy Acid Generated Peracetic AcidPeracetic AcidPeroxynonanoic Acid
Solubility in Water Higher than TAED (fewer acetyl groups)LowHigh (anionic surfactant)[1]
Activation Temperature Likely effective at low to moderate temperaturesEffective at ≥ 40°C[1]More effective at lower temperatures than TAED[6]
Efficacy on Stain Types Likely effective on hydrophilic stainsEffective on a broad range of stainsMore effective on hydrophobic (greasy) stains[1]
Biodegradability Readily biodegradable[10]Readily biodegradable[10]Readily biodegradable[1]

NOBS generates peroxynonanoic acid, a bulkier and more hydrophobic peracid than the peracetic acid generated from TAED and DAED. This makes NOBS particularly effective against greasy and oily stains.[1] The higher solubility of NOBS is also a significant formulation advantage.[11]

Experimental Validation: A Framework for Researchers

To empirically determine the efficacy of DAED as a bleach activator, a series of well-controlled experiments are necessary. The following protocols provide a robust framework for such an investigation.

Diagram: Experimental Workflow for Activator Efficacy Evaluation

G cluster_0 Preparation cluster_1 Kinetic Analysis (Peracetic Acid Formation) cluster_2 Performance Evaluation (Bleaching Efficacy) prep_reagents Prepare Stock Solutions (Activator, H₂O₂, Buffer) initiate_reaction Initiate Perhydrolysis (Mix reagents at constant T) prep_reagents->initiate_reaction prep_fabric Prepare Standard Stained Fabric Swatches wash_cycle Simulated Wash Cycle with Stained Swatches prep_fabric->wash_cycle sample Withdraw Aliquots at Time Intervals initiate_reaction->sample quench_titrate Quench Reaction and Titrate for Peracetic Acid sample->quench_titrate analyze_kinetics Calculate Rate Constants quench_titrate->analyze_kinetics rinse_dry Rinse and Dry Swatches wash_cycle->rinse_dry measure_color Measure Color Change (CIELAB Spectrophotometry) rinse_dry->measure_color analyze_bleaching Calculate Whiteness Index and Stain Removal measure_color->analyze_bleaching

Caption: Workflow for comparing bleach activator efficacy.

Protocol 1: Kinetic Analysis of Peracetic Acid Formation

This protocol quantifies the rate at which an activator generates the active bleaching agent, peracetic acid.

Objective: To determine the second-order rate constant for the perhydrolysis of DAED and compare it to TAED.

Materials:

  • This compound (DAED)

  • Tetraacetylethylenediamine (TAED)

  • Hydrogen Peroxide (30%, analytical grade)

  • Sodium Carbonate/Bicarbonate buffer (pH 10.0)

  • Potassium Iodide (KI)

  • Glacial Acetic Acid

  • Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (0.1 M)

  • Starch indicator solution

  • Thermostated reaction vessel

Procedure:

  • Reaction Setup: In a thermostated vessel at 25°C, add a known volume of pH 10.0 carbonate buffer and hydrogen peroxide to achieve a final concentration of approximately 0.05 M.

  • Initiation: Initiate the reaction by adding a small volume of a concentrated stock solution of the activator (DAED or TAED) in a suitable solvent (e.g., acetonitrile, due to TAED's low water solubility) to achieve a final concentration of approximately 0.005 M. Start a timer immediately.

  • Sampling: At regular intervals (e.g., every 60 seconds for the first 10 minutes), withdraw a 5.0 mL aliquot of the reaction mixture.

  • Quenching and Titration: Immediately add the aliquot to a flask containing an excess of glacial acetic acid and potassium iodide. The peracetic acid will oxidize the iodide to iodine.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, using starch as an indicator near the endpoint.

  • Calculation: The concentration of peracetic acid at each time point can be calculated from the volume of titrant used. Plot the concentration of peracetic acid versus time to determine the initial reaction rate. The second-order rate constant can then be derived from the initial rate and the known concentrations of the reactants.

Justification of Experimental Choices:

  • pH 10.0: This pH is selected to ensure a sufficient concentration of the hydroperoxide anion for the reaction to proceed at a measurable rate, while still being relevant to laundry conditions.

  • Titration Method: The iodometric titration is a classic and reliable method for the quantification of oxidizing agents like peracetic acid.

  • Excess Peroxide: Using an excess of hydrogen peroxide ensures that the reaction kinetics are pseudo-first-order with respect to the activator, simplifying the data analysis.

Protocol 2: Performance Evaluation on Standard Stains

This protocol assesses the practical bleaching efficacy of the activators on a standardized substrate.

Objective: To compare the stain removal performance of DAED, TAED, and NOBS on standard stained cotton swatches.

Materials:

  • Standard pre-stained cotton swatches (e.g., tea, red wine, coffee stains)

  • Sodium Percarbonate

  • Activators: DAED, TAED, NOBS

  • A laboratory-scale washing apparatus (e.g., a Launder-Ometer)

  • Spectrophotometer capable of CIELAB color measurements

Procedure:

  • Wash Liquor Preparation: Prepare wash liquors containing a fixed concentration of sodium percarbonate (e.g., 1.5 g/L) and equimolar concentrations of the respective activators (DAED, TAED, or NOBS). Include a control with only sodium percarbonate.

  • Simulated Washing: Place the stained cotton swatches in the washing apparatus with the prepared wash liquors. Run a simulated wash cycle at a controlled temperature (e.g., 40°C) for a fixed duration (e.g., 30 minutes).

  • Rinsing and Drying: After the wash cycle, thoroughly rinse the swatches with deionized water and allow them to air dry in the dark to prevent photobleaching.

  • Colorimetric Measurement: Using a spectrophotometer, measure the color of each swatch before and after washing, recording the CIELAB (L, a, b*) values.[12]

  • Data Analysis: Calculate the change in color (ΔE) and the Whiteness Index (WI) for each swatch. A higher ΔE and WI indicate better bleaching performance. The L* value represents lightness (100=white, 0=black), a* represents the red-green axis, and b* represents the yellow-blue axis. A significant decrease in the b* value is indicative of effective stain removal for yellowish stains like tea.[2]

Justification of Experimental Choices:

  • Standard Stains: Using pre-stained standard swatches ensures reproducibility and allows for comparison across different studies.

  • CIELAB Measurement: The CIELAB color space is a standardized, device-independent model that provides quantitative and perceptually uniform color measurements, making it the industry standard for evaluating bleaching efficacy.[1][12]

  • Equimolar Concentrations: Comparing activators at equimolar concentrations ensures that the comparison is based on the number of active molecules, not just their mass.

Conclusion and Future Outlook

While TAED is the established benchmark for low-temperature bleaching, the chemistry of its activation pathway suggests that its diacetylated intermediate, DAED, warrants serious consideration as a bleach activator in its own right. The kinetic data indicates that DAED's activation is likely slower than the initial, rapid activation of TAED. This could translate to a more sustained release of peracetic acid, a property that might be beneficial for longer wash cycles or specific industrial applications.

The provided experimental protocols offer a clear path for researchers to quantify the performance of DAED. By measuring both the rate of peracetic acid formation and the practical stain removal on fabrics, a comprehensive picture of DAED's efficacy can be established. This data will be crucial in determining if DAED can emerge from the shadow of its precursor to become a commercially viable alternative, potentially offering a different performance profile or a more cost-effective solution in the ever-evolving field of cleaning and disinfection.

References

Safety Operating Guide

Mastering the Safe Handling of N,N'-Diacetylethylenediamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced world of pharmaceutical and chemical development, precision and safety are paramount. N,N'-Diacetylethylenediamine (DAED), a key intermediate and building block, requires meticulous handling to ensure both the integrity of your research and the safety of laboratory personnel. This guide moves beyond generic safety data sheets to provide an in-depth, field-proven operational plan for the safe and effective use of DAED in a professional laboratory setting. Here, we will not just list steps; we will explain the causality behind them, grounding every recommendation in established scientific principles and regulatory standards.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound (CAS: 871-78-3) is a stable, white to off-white crystalline solid. While not classified as acutely toxic, its primary hazards lie in its irritant properties.[1][2] A thorough understanding of these hazards is the foundation of a robust safety protocol.

GHS Hazard Classifications:

Hazard StatementGHS ClassificationImplication for Handling
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2Direct contact with skin can cause redness, itching, and inflammation. Prolonged contact should be avoided.
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2AAccidental contact with eyes can lead to significant irritation, pain, and potential damage.
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Source: Aggregated data from ECHA and PubChem.[1][2]

The causality is clear: the fine, powdered nature of DAED increases the risk of airborne dust, making inhalation a key exposure route. Its chemical structure, containing amide functional groups, contributes to its potential to irritate skin and mucous membranes upon contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential. The selection of each component is a deliberate choice based on the specific hazards of DAED. The following workflow illustrates the decision-making process for selecting the appropriate PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification Start Handling this compound? Assess_Task Assess Task: - Weighing/Transfer? - Solution Prep? - Incidental Contact? Start->Assess_Task Eye_Protection Eye Protection: Safety glasses with side shields (minimum) or chemical goggles Assess_Task->Eye_Protection Always Required Hand_Protection Hand Protection: - Splash: Nitrile Gloves - Immersion: Neoprene/Butyl Gloves Assess_Task->Hand_Protection Contact Risk Body_Protection Body Protection: Fully-fastened lab coat Assess_Task->Body_Protection Always Required Respiratory_Protection Respiratory Protection: - Low dust: Not required in fume hood - High dust/No hood: NIOSH N95 Respirator Assess_Task->Respiratory_Protection Inhalation Risk Final_Check Final Check: - Glove integrity? - Proper fit? - All skin covered? Eye_Protection->Final_Check Hand_Protection->Final_Check Body_Protection->Final_Check Respiratory_Protection->Final_Check

Caption: PPE Selection Workflow for Handling DAED.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Best Practice: Chemical splash goggles are recommended, especially when handling larger quantities or preparing solutions, to provide a complete seal around the eyes.

Hand Protection: A Deeper Dive
  • For Incidental Contact (e.g., weighing, transfers): Disposable nitrile gloves are a suitable choice.[3][4] They offer excellent resistance to a range of chemicals and provide good dexterity. It is crucial to change gloves immediately if contamination is suspected.

  • For Extended Contact or Immersion: For tasks involving preparing solutions or potential for prolonged contact, more robust gloves are necessary. Neoprene or butyl rubber gloves offer superior protection against a broader range of organic chemicals, including amides.[5]

Key Glove Practices:

  • Inspect Before Use: Always check gloves for pinholes, tears, or signs of degradation.

  • Proper Removal: Avoid touching the outer surface of the glove with bare skin during removal.

  • Do Not Reuse Disposable Gloves: They are designed for single use only.

Respiratory Protection

The primary inhalation hazard from DAED is airborne particulate matter (dust).

  • Standard Operations: When handling small quantities inside a certified chemical fume hood, respiratory protection is typically not required.

  • Risk of Dust Generation: If weighing or transferring large quantities, or if a fume hood is not available, a NIOSH-approved N95 respirator is mandatory.[6][7]

    • "N" indicates it is N ot resistant to oil aerosols (which are not a concern with DAED).

    • "95" means it filters at least 95% of airborne particles.[6]

    • Important: N95 respirators are not effective against chemical vapors or gases.[6][8]

Skin and Body Protection

A clean, fully-fastened laboratory coat is required to protect skin and clothing from accidental spills. Ensure clothing covers the legs and wear closed-toe shoes.

Operational Plan: From Weighing to Waste

A systematic approach to handling DAED minimizes exposure and ensures operational efficiency.

Step 1: Preparation and Weighing

The highest risk of dust generation occurs during the weighing process.

  • Designate an Area: Whenever possible, conduct all manipulations of solid DAED within a chemical fume hood or a ventilated balance enclosure.[1]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any spills.

  • Use Appropriate Tools: Use disposable weigh boats and spatulas to avoid cross-contamination.

  • Minimize Dust: Handle the material gently. If the powder is statically charged, an anti-static gun can be beneficial. Close the container immediately after dispensing.

  • Cleaning: Never use a dry brush or towel to clean spills or the balance, as this will aerosolize the powder.[1] Instead, gently wipe the area with a cloth dampened with water or a suitable solvent (e.g., ethanol) to capture all dust particles.

Step 2: Solution Preparation
  • Add Solid to Liquid: Always add the solid DAED to the solvent slowly to prevent splashing.

  • Work in a Fume Hood: All solution preparations should be performed in a chemical fume hood.

  • Consider Incompatibilities: While DAED is generally stable, amides can undergo hydrolysis when exposed to strong acids or bases, especially with heating.[9] Avoid contact with strong oxidizing agents.

Emergency Response Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill Response
  • Evacuate and Secure: Alert others in the area and restrict access.

  • Assess the Spill: For small spills of solid material, ensure you are wearing the appropriate PPE (N95 respirator, goggles, lab coat, and appropriate gloves).

  • Clean-Up: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container. Wipe the area with a wet cloth to remove any remaining residue.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: A Compliant and Safe Conclusion

Proper chemical waste management is a regulatory and ethical responsibility.

Caption: Waste Disposal Workflow for DAED.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with DAED, including used gloves, weigh paper, absorbent pads, and excess reagent, must be collected as chemical waste.[10]

  • Container: Use a durable, leak-proof container with a secure lid. Ensure the container is compatible with the chemical.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and list all chemical constituents, including "this compound."[11]

Storage
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[11] This area must be at or near the point of generation and under the control of the lab personnel.

  • Keep Closed: Waste containers must be kept closed at all times, except when adding waste.

Final Disposal
  • Do Not Trash: Do not dispose of DAED or contaminated materials in the regular trash.[1][2] Even if a chemical is not explicitly listed as hazardous by the EPA, it is prohibited to dispose of it in municipal waste without a proper hazard determination.[10]

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety department. They will ensure compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[12]

By adhering to this comprehensive plan, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific pursuits. This expert-driven approach transforms routine chemical handling into a precise, controlled, and secure operation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.